1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol
Descripción
Propiedades
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h16,19,25-26,28,31,36,39,52H,4-15,17-18,20-24,27,29-30,32-35,37-38,40-51H2,1-3H3/b19-16-,26-25-,31-28-,39-36- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMDHBKIGZUTJX-MFRLHHNRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H98O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis and Significance of Arachidonic Acid-Containing Triacylglycerols: From Cellular Storage to Signaling Precursor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonic acid (ARA), a critical omega-6 polyunsaturated fatty acid, is a central player in cellular signaling, primarily as the precursor to the eicosanoid family of inflammatory mediators.[1][2] While its role in membrane phospholipids is well-documented, the function of its esterification into triacylglycerols (TAGs) is an area of intense investigation. These ARA-containing TAGs are not merely inert energy depots but represent a significant, mobilizable reservoir of ARA that can be tapped for signaling purposes. This guide provides a comprehensive technical overview of the biosynthetic pathways responsible for the formation of ARA-containing TAGs, the key enzymatic players, established analytical methodologies for their characterization, and the pharmacological implications for drug development.
Introduction: The Dual Roles of Arachidonic Acid
Arachidonic acid is stored in cell membranes, esterified primarily at the sn-2 position of glycerophospholipids.[3] Upon cellular stimulation by various stimuli, ARA is liberated by the action of phospholipase A₂ (PLA₂) enzymes.[4][5][6] Once free, its fate is determined by several enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: Produces prostaglandins and thromboxanes.[1][7][8]
-
Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins.[4][7][8]
-
Cytochrome P450 (CYP450) Pathway: Forms epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[4][7][8]
These eicosanoid products are potent lipid mediators involved in inflammation, immunity, and thrombosis.[1] Given the power of these signaling molecules, the concentration of free ARA within the cell is tightly regulated.[9][10] One major mechanism for buffering intracellular ARA levels is its incorporation into neutral lipid stores, specifically TAGs. This creates a dynamic reservoir that can be hydrolyzed to release ARA for subsequent eicosanoid production, linking lipid storage directly to inflammatory and signaling cascades.[11][12]
Biosynthetic Pathways of ARA-Containing Triacylglycerols
The incorporation of arachidonic acid into the triacylglycerol backbone is not a random event but a highly regulated process involving two primary, interconnected pathways: the de novo Kennedy pathway and the phospholipid remodeling Lands' cycle.
De Novo Synthesis: The Kennedy Pathway
The Kennedy pathway is the principal route for synthesizing TAGs from a glycerol backbone and fatty acyl-CoAs.[13][14] It proceeds through a series of sequential acylation steps, primarily in the endoplasmic reticulum.
-
Glycerol-3-Phosphate Acylation: The pathway begins with glycerol-3-phosphate, which is acylated at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT).
-
Lysophosphatidic Acid Acylation: The resulting lysophosphatidic acid is then acylated at the sn-2 position by acylglycerol-phosphate acyltransferase (AGPAT) to form phosphatidic acid (PA).
-
Dephosphorylation: Phosphatidic acid phosphohydrolase (PAP, or lipin) removes the phosphate group from PA to yield diacylglycerol (DAG).[15]
-
Final Acylation: This is the committed and rate-limiting step in TAG synthesis. Diacylglycerol acyltransferase (DGAT) catalyzes the esterification of a fatty acyl-CoA to the free hydroxyl group at the sn-3 position of DAG, forming TAG.[16][17]
While this pathway can theoretically incorporate ARA-CoA at any of the acylation steps, studies in macrophage-like cells suggest that the incorporation of ARA into TAGs occurs almost exclusively via de novo synthesis.[18] The availability of free ARA is a key determinant for its distribution among different lipid classes.[18]
The Remodeling Route: The Lands' Cycle and its Connection to TAG Synthesis
The Lands' cycle is a crucial pathway for enriching cellular membranes, particularly phospholipids, with polyunsaturated fatty acids like ARA.[19][20][21] This cycle involves the continuous deacylation and reacylation of phospholipids.
-
Deacylation: A phospholipase (like PLA₂) removes a fatty acid from a phospholipid (e.g., phosphatidylcholine, PC), generating a lysophospholipid (e.g., lyso-PC).[22][23]
-
Reacylation: A lysophospholipid acyltransferase (LPLAT) then esterifies a specific fatty acyl-CoA to the lysophospholipid.[22][23]
The enzyme Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) is particularly important in this context, as it shows high specificity for arachidonoyl-CoA, making it a key enzyme for incorporating ARA into phospholipids.[19][24]
While the Lands' cycle directly pertains to phospholipids, it is inextricably linked to the synthesis of ARA-TAGs. The ARA-enriched phospholipid pool can serve as a source of ARA-containing DAG, which can then be acylated by DGAT to form TAG. This suggests a dynamic interplay where ARA is first incorporated into phospholipids via the Lands' cycle and can then be channeled into the TAG pool for storage.[14][21]
Key Enzymatic Players
Diacylglycerol Acyltransferases (DGAT1 and DGAT2)
Two distinct enzymes, DGAT1 and DGAT2, catalyze the final step of TAG synthesis.[16] Despite catalyzing the same reaction, they are encoded by unrelated genes and exhibit different properties.[25]
-
DGAT1: In addition to TAG synthesis, DGAT1 also exhibits activity towards other substrates, acting as an acyl-CoA:retinol acyltransferase (ARAT) and a wax synthase.[17][25]
-
DGAT2: Appears to be the dominant enzyme for TAG synthesis in hepatocytes. DGAT2 may have a preference for incorporating newly synthesized fatty acids.
Both DGAT1 and DGAT2 are required for the majority of TAG synthesis, and their combined function is essential for the formation of lipid droplets in adipocytes.[26][27] Their specific affinities for ARA-containing DAG substrates are a critical determinant in the formation of ARA-TAGs and a subject of ongoing research.
Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)
LPCAT3 is a member of the membrane-bound O-acyltransferase (MBOAT) family.[19] It is recognized as the key enzyme for incorporating ARA into glycerophospholipids.[19][24] Studies have shown that LPCAT3 activity is essential for enriching membranes with arachidonoyl phospholipids, which in turn is a critical determinant of triglyceride secretion from the liver and intestine.[28] By controlling the amount of ARA in the phospholipid pool, LPCAT3 indirectly influences the substrate availability for ARA-TAG synthesis.
Visualization of Biosynthetic Pathways
The interplay between the de novo and remodeling pathways is complex but essential for understanding the generation of specific TAG molecular species.
References
- 1. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 2. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 6. Phospholipase A(2) regulation of arachidonic acid mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition [frontiersin.org]
- 8. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How is the level of free arachidonic acid controlled in mammalian cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of arachidonic acid incorporation into phospholipids induces apoptosis in U937 promonocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arachidonate-containing triacylglycerols: biosynthesis and a lipolytic mechanism for the release and transfer of arachidonate to phospholipids in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Frontiers | The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering [frontiersin.org]
- 15. minams.edu.pk [minams.edu.pk]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The incorporation of arachidonic acid into triacylglycerol in P388D1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lysophosphatidylcholine Acyltransferase 3 Is the Key Enzyme for Incorporating Arachidonic Acid into Glycerophospholipids during Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. New appreciation for an old pathway: the Lands Cycle moves into new arenas in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The triacylglycerol synthesis enzyme DGAT1 also catalyzes the synthesis of diacylglycerols, waxes, and retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion [escholarship.org]
The Eicosanoid Precursor Cascade of 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol: A Technical Guide for Researchers
Foreword: Deconstructing the Path from a Storage Lipid to Potent Mediators
To the dedicated researchers, scientists, and drug development professionals delving into the intricate world of lipid signaling, this guide offers a comprehensive exploration of 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol as a pro-eicosanoid molecule. We move beyond simplistic diagrams to dissect the causality behind the metabolic cascade, providing not just the "what" but the critical "how" and "why" that underpin the conversion of a seemingly inert triacylglycerol into a symphony of potent inflammatory and anti-inflammatory molecules. Our focus is on the enzymatic precision and cellular logistics that govern this transformation, offering both foundational knowledge and actionable experimental frameworks.
Section 1: The Substrate - Understanding this compound
This compound is a structured triacylglycerol (TAG) characterized by two saturated palmitic acid chains at the sn-1 and sn-2 positions and an unsaturated arachidonic acid chain at the sn-3 position of the glycerol backbone. This specific arrangement is not merely a storage form of fatty acids but a targeted delivery vehicle for arachidonic acid, the central precursor to eicosanoids.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₅H₉₈O₆ |
| Molecular Weight | 855.36 g/mol |
| Appearance | Solid |
| Key Components | Palmitic Acid (16:0), Arachidonic Acid (20:4) |
The strategic placement of arachidonic acid at the sn-3 position is a critical determinant of its metabolic fate, a concept we will explore in the subsequent sections.
Section 2: The Metabolic Gauntlet - A Stepwise Enzymatic Conversion
The liberation of arachidonic acid from this compound is not a single event but a meticulously orchestrated enzymatic cascade. This process involves the sequential action of specific lipases, each with distinct substrate and positional preferences.
Initial Hydrolysis: The Role of Triacylglycerol Lipases
For the cellular machinery to access the arachidonic acid, the triacylglycerol must first be hydrolyzed. In a physiological context, this can be initiated by extracellular lipases like pancreatic lipase or intracellular lipases such as Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL).[1]
-
Pancreatic Lipase: In the context of dietary intake, pancreatic lipase preferentially hydrolyzes the sn-1 and sn-3 positions of triacylglycerols.[2] This would liberate arachidonic acid directly.
-
Adipose Triglyceride Lipase (ATGL): As the rate-limiting enzyme for the initial step of intracellular triacylglycerol hydrolysis, ATGL exhibits a strong preference for hydrolyzing fatty acid esters at the sn-2 position of the glycerol backbone.[3] In the case of our substrate, this would release a palmitic acid molecule, yielding 1-Palmitoyl-3-Arachidonoyl-glycerol.
-
Hormone-Sensitive Lipase (HSL): HSL is capable of hydrolyzing triacylglycerols, but its primary role in the lipolytic cascade is the hydrolysis of the diacylglycerol (DAG) products generated by ATGL.[4]
The initial hydrolytic step is crucial as it dictates the structure of the subsequent diacylglycerol intermediate.
The Diacylglycerol Crossroads: Liberation of Arachidonic Acid
Following the initial hydrolysis, the resulting diacylglycerol becomes the substrate for a different set of lipases. The precise identity of the DAG will depend on the initial lipase action. Assuming intracellular metabolism via ATGL, the primary product would be a diacylglycerol containing palmitic acid and arachidonic acid.
The key enzyme in the subsequent step is Diacylglycerol Lipase (DAGL) . DAGL is known to hydrolyze the sn-1 position of diacylglycerol, leading to the formation of a 2-monoacylglycerol.[5][6] In the context of a diacylglycerol containing both palmitate and arachidonate, the action of DAGL would release the palmitic acid at the sn-1 position, generating 2-arachidonoylglycerol (2-AG) .
The Final Cleavage: Monoacylglycerol Lipase and the Release of Free Arachidonic Acid
The final and critical step in this pathway is the hydrolysis of 2-arachidonoylglycerol by Monoacylglycerol Lipase (MGL) . This enzyme efficiently cleaves the ester bond of 2-AG, releasing free arachidonic acid into the cytoplasm.[7] This free arachidonic acid is now available to be shuttled into the eicosanoid synthesis pathways.
Section 3: The Eicosanoid Synthesis Machinery
Once liberated, free arachidonic acid is rapidly metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.
-
Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandins (e.g., PGE₂, PGD₂, PGF₂α), prostacyclin (PGI₂), and thromboxanes (e.g., TXA₂). These molecules are key mediators of inflammation, pain, fever, and platelet aggregation.
-
Lipoxygenase (LOX) Pathway: The LOX pathway, involving enzymes like 5-LOX, 12-LOX, and 15-LOX, transforms arachidonic acid into leukotrienes (e.g., LTB₄, LTC₄, LTD₄, LTE₄) and hydroxyeicosatetraenoic acids (HETEs). These eicosanoids are potent chemoattractants for immune cells and are involved in allergic and inflammatory responses.
Section 4: Experimental Workflows and Protocols
To investigate the role of this compound as an eicosanoid precursor, a multi-step experimental approach is required. The following protocols provide a framework for such studies, with a focus on a macrophage cell culture model.
Cell Culture and Stimulation
Macrophages are a relevant cell type for studying inflammation and eicosanoid production. Bone marrow-derived macrophages (BMDMs) are a commonly used primary cell model.[8]
Protocol 1: Macrophage Culture and Stimulation
-
Isolation and Culture of BMDMs: Isolate bone marrow from the femurs and tibias of mice and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.[8]
-
Plating for Experiment: Seed the differentiated macrophages in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Lipid Loading: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and dilute it in serum-free medium to the desired final concentration. It is crucial to ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
Stimulation: Replace the culture medium with the lipid-containing medium and incubate for a defined period (e.g., 1, 4, 8, 24 hours). In parallel, include a vehicle control (medium with solvent only). For studies on inflammatory responses, cells can be co-stimulated with an inflammatory agent like lipopolysaccharide (LPS) (100 ng/mL).
In Vitro Lipase Activity Assays
To confirm the enzymatic activities involved in the metabolic cascade, in vitro assays using purified enzymes or cell lysates can be performed.
Protocol 2: Triacylglycerol Lipase Activity Assay
This assay measures the release of fatty acids from the triacylglycerol substrate.
-
Substrate Preparation: Prepare an emulsion of this compound.
-
Enzyme Reaction: Incubate the substrate with a source of triacylglycerol lipase (e.g., purified pancreatic lipase, ATGL, or cell lysate) in a suitable buffer at 37°C.
-
Detection: The released free fatty acids can be quantified using a colorimetric or fluorometric assay kit that measures the increase in fatty acid concentration over time.
Protocol 3: Diacylglycerol Lipase Activity Assay
This assay is designed to measure the activity of DAGL.
-
Substrate: Use a commercially available diacylglycerol substrate or the diacylglycerol product from the triacylglycerol lipase assay.
-
Enzyme Reaction: Incubate the substrate with a source of DAGL (e.g., cell lysate from transfected cells overexpressing DAGL) in an appropriate buffer system.
-
Detection: The production of monoacylglycerol or the release of a fatty acid can be quantified by chromatographic methods (TLC or LC-MS) or by using a coupled enzyme assay.
Eicosanoid Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of a wide range of eicosanoids.
Protocol 4: Extraction and Analysis of Eicosanoids from Cell Culture Media
-
Sample Collection: At the end of the stimulation period, collect the cell culture medium.
-
Internal Standards: Add a mixture of deuterated eicosanoid internal standards to each sample to correct for extraction losses and matrix effects.
-
Solid-Phase Extraction (SPE): Acidify the samples and perform SPE using a C18 cartridge to extract the eicosanoids. Wash the cartridge to remove interfering substances and elute the eicosanoids with an organic solvent (e.g., methanol or ethyl acetate).
-
LC-MS/MS Analysis: Evaporate the solvent and reconstitute the sample in the mobile phase. Inject the sample onto a reverse-phase LC column coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Each eicosanoid is identified by its specific retention time and precursor-to-product ion transition.
-
Quantification: Generate calibration curves for each eicosanoid using authentic standards and quantify the eicosanoids in the samples relative to the internal standards.
Section 5: Concluding Remarks and Future Directions
The structured triacylglycerol this compound represents a fascinating tool for probing the intricacies of eicosanoid biology. Its metabolism underscores the importance of enzymatic specificity and the sequential nature of lipid signaling pathways. For researchers in drug development, understanding how the delivery and release of arachidonic acid can be modulated at the level of specific lipases offers new therapeutic avenues for inflammatory and other diseases.
Future research should focus on the subcellular localization of these enzymatic steps and the precise signaling cues that initiate the breakdown of this specific triacylglycerol. Furthermore, exploring the metabolic fate of the resulting dipalmitoylglycerol and its potential role in other signaling pathways, such as protein kinase C activation, will provide a more complete picture of the biological consequences of introducing this molecule into a cellular system. This guide provides a robust framework for embarking on these exciting lines of inquiry.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 5. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 6. Reactome | DAG is metabolized by DAGL to 2-AG [reactome.org]
- 7. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Life of a Pro-Inflammatory Precursor: A Technical Guide to the Cellular Storage of Arachidonic Acid in Triacylglycerols
Introduction: Arachidonic Acid - Beyond the Inflammatory Cascade
Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is a central figure in cellular signaling, renowned as the primary precursor to eicosanoids, a diverse family of potent lipid mediators that orchestrate inflammation, immunity, and hemostasis[1][2][3]. The cellular concentration of free AA is meticulously controlled, as its availability is the rate-limiting step for eicosanoid synthesis[1]. While the scientific community has extensively studied the liberation of AA from membrane phospholipids by phospholipase A2 (PLA2) enzymes, a crucial and often overlooked aspect of its metabolism is its storage in a seemingly inert lipid species: triacylglycerols (TAGs)[4][5][6]. This guide provides a comprehensive exploration of the mechanisms, physiological significance, and experimental methodologies related to the cellular storage of arachidonic acid in triacylglycerols, offering researchers, scientists, and drug development professionals a detailed understanding of this critical metabolic hub.
The Cellular Decision: Esterification into Phospholipids versus Triacylglycerols
Upon entering the cell, arachidonic acid faces a metabolic crossroads: esterification into membrane phospholipids for structural and signaling purposes or sequestration into triacylglycerols for storage. This decision is not arbitrary but is governed by the cell type, its metabolic state, and the concentration of available AA[7][8].
In most resting cells, particularly immune cells, the primary fate of exogenous AA is its rapid incorporation into the sn-2 position of membrane phospholipids through the Lands cycle, a deacylation/reacylation pathway[1][4]. This process ensures the enrichment of cellular membranes with this vital fatty acid. However, under conditions of AA excess, such as those encountered in inflammatory foci or atherosclerotic plaques, the cellular machinery shunts a significant portion of incoming AA into the neutral lipid pool, primarily as TAGs stored in lipid droplets[5][9][10]. This alternative pathway prevents the potentially cytotoxic effects of high concentrations of free AA and its uncontrolled conversion to pro-inflammatory eicosanoids.
The Key Enzymatic Gatekeepers
The channeling of arachidonic acid into triacylglycerols is a two-step enzymatic process orchestrated by acyl-CoA synthetases (ACSLs) and diacylglycerol acyltransferases (DGATs).
1. Acyl-CoA Synthetase 4 (ACSL4): The Arachidonate Specialist
The first committed step in the intracellular metabolism of any long-chain fatty acid is its activation to a fatty acyl-CoA thioester, a reaction catalyzed by acyl-CoA synthetases[11][12]. Among the various ACSL isoforms, ACSL4 exhibits a unique and preferential activity towards arachidonic acid[11][13]. This specificity makes ACSL4 a critical gatekeeper in determining the metabolic fate of AA. The formation of arachidonoyl-CoA by ACSL4 effectively traps AA within the cell and primes it for subsequent esterification reactions[14]. The expression and activity of ACSL4 are often upregulated in inflammatory conditions, further highlighting its role in AA metabolism during immune responses[11].
2. Diacylglycerol Acyltransferases (DGATs): The Final Step in TAG Synthesis
The final and rate-limiting step in the de novo synthesis of triacylglycerols is the esterification of a diacylglycerol (DAG) with a long-chain fatty acyl-CoA, a reaction catalyzed by diacylglycerol acyltransferases[15]. Mammalian cells express two major DGAT enzymes, DGAT1 and DGAT2, which, despite catalyzing the same reaction, exhibit distinct subcellular localizations and potential functional roles[15][16]. While both enzymes can utilize arachidonoyl-CoA as a substrate, their relative contributions to the formation of AA-containing TAGs may vary depending on the cell type and metabolic context. The activity of DGATs represents the commitment of arachidonic acid to storage within lipid droplets.
Lipid Droplets: The Dynamic Hub of Arachidonic Acid Storage and Mobilization
Once synthesized, AA-rich triacylglycerols are sequestered within lipid droplets, organelles once considered mere static storage depots but now recognized as dynamic hubs of lipid metabolism and signaling[9][10][17][18][19]. These organelles consist of a neutral lipid core, primarily composed of TAGs and cholesterol esters, surrounded by a phospholipid monolayer embedded with a unique repertoire of proteins[17].
The storage of arachidonic acid in lipid droplets is not a terminal fate. A dynamic interplay exists between the TAG and phospholipid pools of AA[4][5][6]. Under certain conditions, AA can be mobilized from TAG stores and re-incorporated into membrane phospholipids, a process that replenishes the substrate pool for eicosanoid synthesis following cellular activation[4][5][6][20]. This mobilization is initiated by the hydrolysis of TAGs by adipose triglyceride lipase (ATGL), releasing free AA into the cytoplasm[21].
The following diagram illustrates the enzymatic pathway for the incorporation of arachidonic acid into triacylglycerols:
References
- 1. balsinde.org [balsinde.org]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Mobilization of the Phospholipid and Triacylglycerol Pools of Arachidonic Acid in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. balsinde.org [balsinde.org]
- 7. The incorporation of arachidonic acid into triacylglycerol in P388D1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of triglycerides in endothelial cell arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Lipid Droplets, Phospholipase A2, Arachidonic Acid, and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Role of Dgat2 in Glucose Uptake and Fatty Acid Metabolism in C2C12 Skeletal Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid Droplets, Phospholipase A2, Arachidonic Acid, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Lipid Droplets, the Central Hub Integrating Cell Metabolism and the Immune System [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Differential Mobilization of the Phospholipid and Triacylglycerol Pools of Arachidonic Acid in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lipolysis meets inflammation: arachidonic acid mobilization from fat - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Metabolism of 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol is a structured triacylglycerol (TAG) of significant interest due to its specific composition, delivering the saturated fatty acid palmitic acid and the essential polyunsaturated fatty acid arachidonic acid. Understanding its metabolic fate is critical for applications ranging from specialized nutrition, such as in infant formulas, to its use as a delivery vehicle for bioactive fatty acids in pharmaceutical development. This guide provides a comprehensive overview of the in vivo metabolic journey of this molecule, from its initial hydrolysis in the gastrointestinal tract to the systemic distribution and ultimate cellular fate of its constituent fatty acids. We will explore the enzymatic processes, transport mechanisms, and analytical methodologies required to elucidate its metabolic profile, offering field-proven insights into the causality behind experimental design and data interpretation.
Part 1: Introduction to Structured Triacylglycerols and Their Significance
Dietary fats are predominantly composed of triacylglycerols (TAGs), which serve as the primary carriers of energy and essential fatty acids.[1] A structured TAG, such as this compound, is a lipid in which the fatty acid composition and positional distribution on the glycerol backbone are precisely controlled.[2] This specificity is of paramount metabolic importance because the enzymes responsible for fat digestion exhibit high regioselectivity.[1]
The molecule in focus contains:
-
Palmitic Acid (16:0): Two molecules, esterified at the sn-1 and sn-2 positions. Palmitic acid is a common saturated fatty acid involved in energy storage and cellular signaling.
-
Arachidonic Acid (20:4, ω-6): One molecule, esterified at the sn-3 position. Arachidonic acid (ARA) is a crucial polyunsaturated fatty acid (PUFA) essential for brain development and is the metabolic precursor to a vast array of signaling molecules known as eicosanoids.[3][4]
The positioning of these fatty acids dictates their fate upon digestion, influencing their absorption efficiency and subsequent bioavailability for tissue-specific functions.[2]
Part 2: Gastrointestinal Digestion and Absorption
The breakdown of dietary TAGs is a multi-step process initiated in the stomach and completed in the small intestine.[5] While lingual and gastric lipases begin the hydrolysis, primarily targeting the sn-3 position, their contribution is limited.[6] The principal enzymatic digestion occurs in the duodenum.[7]
2.1 Emulsification and the Role of Pancreatic Lipase
Upon entering the small intestine, large lipid droplets are emulsified by bile salts, which act as detergents to break them into smaller micelles.[8] This process dramatically increases the surface area for the action of pancreatic triacylglycerol lipase (PTL), the primary enzyme for fat digestion.[5][7] PTL displays strong regioselectivity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the TAG molecule.[9]
For this compound, the specific action of PTL results in the following products:
-
Free Arachidonic Acid (from the sn-3 position).
-
Free Palmitic Acid (from the sn-1 position).
-
2-Palmitoyl-glycerol (a 2-monoacylglycerol or 2-MAG).
This enzymatic specificity means that the fatty acid at the sn-2 position is largely conserved as a monoacylglycerol, a critical factor for its efficient absorption.[2]
2.2 Micellar Solubilization and Enterocyte Uptake
The resulting free fatty acids and 2-MAG are poorly soluble in the aqueous environment of the intestine. Bile salts facilitate their transport to the intestinal wall by incorporating them into mixed micelles.[9] These micelles shuttle the lipid digestion products to the surface of the enterocytes, where they are absorbed, likely through a combination of passive diffusion and protein-mediated transport.[10]
Part 3: Intestinal Re-esterification and Systemic Transport
Once inside the enterocyte, the absorbed fatty acids and 2-monoacylglycerols are re-esterified back into triacylglycerols.[8][11] This process, occurring primarily via the monoacylglycerol pathway, effectively "traps" the lipids within the cell and prepares them for systemic transport. It is crucial to recognize that during this re-synthesis, the original structure of the dietary TAG is lost. The newly formed TAGs will have a varied fatty acid composition based on the pool of fatty acids available within the enterocyte.
These new TAGs, along with cholesterol and phospholipids, are then packaged with apolipoproteins (specifically ApoB-48) to form large lipoprotein particles called chylomicrons.[6][8] Chylomicrons are secreted from the enterocytes into the lymphatic system, bypassing the liver initially, and eventually entering the bloodstream for distribution to peripheral tissues.[8][9]
Part 4: Peripheral Tissue Uptake and Cellular Fate
In circulation, the TAGs within chylomicrons are substrates for lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells in tissues like adipose, muscle, and heart.[8] LPL hydrolyzes the TAGs, releasing free fatty acids and glycerol.
-
Fate of Palmitic Acid: As a saturated fatty acid, palmitic acid is primarily taken up by adipose tissue for re-esterification and storage as TAG, or by muscle cells for immediate energy production via β-oxidation.
-
Fate of the Glycerol Backbone: The glycerol backbone is transported to the liver, where it can enter glycolysis or be used for gluconeogenesis.
-
Fate of Arachidonic Acid (ARA): The metabolic fate of ARA is complex and of high biological importance. Upon cellular uptake, it can follow several pathways:
-
Incorporation into Membrane Phospholipids: ARA is preferentially incorporated into the sn-2 position of membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylinositol (PI).[4][12] This process is crucial for maintaining membrane fluidity and serves as a reservoir for future signaling events.
-
Eicosanoid Synthesis: When cells are activated by inflammatory or other stimuli, ARA is released from membrane phospholipids by phospholipase A2 (PLA2).[12] Free ARA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce potent signaling molecules like prostaglandins, thromboxanes, and leukotrienes.
-
Endocannabinoid Synthesis: Liberated ARA can be used in the brain and other tissues for the enzymatic synthesis of endocannabinoids, most notably 2-arachidonoylglycerol (2-AG), a key neuromodulatory lipid.[13][14]
-
Part 5: Experimental Methodologies for Metabolic Analysis
A robust analysis of the in vivo metabolism of this compound requires a multi-faceted experimental approach. The use of isotopically labeled compounds is essential for tracing the fate of the molecule and its components.
5.1 General Experimental Workflow
The workflow for a definitive metabolic study involves administering the labeled lipid to an animal model, followed by systematic sample collection and analysis.
References
- 1. The digestion of dietary triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structured Triacylglycerol with Optimal Arachidonic Acid and Docosahexaenoic Acid Content for Infant Formula Development: A Bio-Accessibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. annualreviews.org [annualreviews.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Structured Lipids: An Overview and Comments on Performance Enhancement Potential - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2-Arachidonoylglycerol (2-AG) membrane transport: history and outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. balsinde.org [balsinde.org]
- 13. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex [mdpi.com]
Illuminating the Subcellular Tapestry: A Guide to the Intracellular Localization of Specific Triacylglycerol Species
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Droplet—Why Species Matter
For decades, the lipid droplet has been viewed as a simple, inert depot for cellular energy storage. This perspective, however, is undergoing a profound revision. We now understand that these dynamic organelles are critical hubs for lipid metabolism, signaling, and trafficking, with intricate roles in health and diseases ranging from obesity and diabetes to cancer and neurodegeneration[1][2]. The core of these droplets, composed of neutral lipids, is primarily triacylglycerols (TAGs). Yet, not all TAGs are created equal. The specific fatty acid species esterified to the glycerol backbone—their chain length, degree of saturation, and configuration—dramatically influence the physical properties and metabolic fate of the lipid droplet and, by extension, the cell itself.
For instance, an accumulation of saturated TAGs may be uniquely deleterious for muscle insulin sensitivity, a factor not discernible by simply measuring total lipid content[3][4]. Therefore, the ability to move beyond merely identifying a lipid droplet to precisely mapping the subcellular location of specific TAG species is a critical frontier in cell biology and drug development. This guide eschews a one-size-fits-all approach. Instead, it provides a deep dive into the core methodologies available, focusing on the causality behind experimental choices to empower researchers to select and implement the most appropriate techniques for their specific biological questions.
The Foundational Challenge: Distinguishing Molecular Cousins
Traditional methods for visualizing lipids, such as fluorescent dyes like Nile Red or BODIPY, are excellent for identifying the presence and general morphology of lipid droplets.[5][6]. However, they lack chemical specificity. They cannot distinguish between a TAG molecule containing three oleic acid chains (a monounsaturated fatty acid) and one containing three palmitic acid chains (a saturated fatty acid). This limitation necessitates the use of advanced techniques that can probe the intrinsic chemical nature of the molecules themselves.
Vibrational Microscopy: Listening to Chemical Bonds
Vibrational microscopy techniques achieve chemical specificity without the need for labels by detecting the characteristic vibrational frequencies of chemical bonds within a molecule. This makes them exceptionally powerful for live-cell imaging of lipids.
Principle of Operation
Both Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) microscopy rely on enhancing the weak spontaneous Raman scattering signal by using two precisely tuned lasers (a pump beam and a Stokes beam)[7]. When the frequency difference between these two lasers matches the vibrational frequency of a specific chemical bond (e.g., a C-H or C=C bond), the signal from that bond is dramatically amplified, allowing for high-speed, high-resolution imaging[5][8].
-
Lipid Identification: Lipids are rich in C-H bonds. The symmetric CH₂ stretching vibration around 2845 cm⁻¹ is a hallmark of lipids and is often used to map total lipid distribution[7][9].
-
Species Specificity: Critically, unsaturated fatty acids contain C=C double bonds, which have a distinct Raman shift. Furthermore, the ratio of CH₂ to CH₃ (methyl group) signals can provide information related to the average acyl chain length of the TAGs[10].
CARS vs. SRS: An Expert's Choice
While both are powerful, a key difference influences experimental choice. CARS microscopy suffers from a "non-resonant background," an interfering signal from other molecules like water and proteins that can obscure the desired lipid signal and complicate quantification[8]. Stimulated Raman Scattering (SRS) microscopy, in contrast, is free of this non-resonant background , producing a signal that is linearly proportional to the concentration of the target molecule[1][11]. This makes SRS the superior choice for quantitative analysis of lipid composition.
Experimental Workflow: SRS Imaging of Unsaturated TAGs
This protocol outlines a method for visualizing the distribution of unsaturated lipids within lipid droplets in live cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy. If studying lipid accumulation, treat with an oleic acid-BSA conjugate for 12-24 hours prior to imaging.
-
Microscope Setup: Utilize an SRS microscope equipped with a tunable picosecond laser system.
-
Tuning for Total Lipids: Tune the laser frequency difference to 2845 cm⁻¹ to acquire an image representing the distribution of all lipid droplets (based on the CH₂ bond vibration).
-
Tuning for Unsaturated Lipids: Retune the laser frequency difference to the C=C bond vibration region (typically ~1656 cm⁻¹). Acquire an image representing the distribution of unsaturated lipids.
-
Image Acquisition: Acquire Z-stacks for three-dimensional reconstruction.
-
Data Analysis: Use image analysis software (e.g., ImageJ/Fiji) to create a ratiometric image by dividing the unsaturated lipid signal (1656 cm⁻¹) by the total lipid signal (2845 cm⁻¹). This ratio provides a quantitative map of the degree of unsaturation within individual lipid droplets.
Causality Behind Experimental Choices:
-
Why Picosecond Lasers? Picosecond pulses provide a good balance between the spectral resolution needed to resolve specific Raman peaks and the high peak power required to generate a strong SRS signal.
-
Why Ratiometric Imaging? Cell thickness and droplet size can vary, affecting signal intensity. Ratiometric analysis normalizes for these factors, providing a more accurate measure of chemical composition rather than just concentration.
Table 1: Comparison of Advanced TAG Imaging Techniques
| Feature | Stimulated Raman Scattering (SRS) | MALDI Mass Spectrometry Imaging |
| Principle | Vibrational Spectroscopy | Mass-to-Charge Ratio |
| Specificity | High (Chemical Bonds) | Very High (Molecular Mass) |
| Live-Cell Imaging | Yes | No (Destructive) |
| Spatial Resolution | ~300 nm (Diffraction-limited) | 1-50 µm |
| Labeling Required | No (for endogenous) / Isotope Tags | No (Matrix required) |
| Primary Output | 2D/3D Image of bond density | 2D Ion Map of m/z |
| Key Advantage | Live-cell quantitative imaging | Precise molecular identification |
| Key Limitation | Limited chemical multiplexing | Lower spatial resolution |
Mass Spectrometry Imaging (MSI): Pinpointing Molecules in Space
While vibrational microscopy excels at mapping chemical bonds, Mass Spectrometry Imaging (MSI) provides unparalleled chemical specificity by identifying molecules based on their precise mass-to-charge ratio (m/z)[12]. Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is particularly well-suited for lipid analysis[13][14].
Principle of Operation
In MALDI-MSI, a thin tissue section or cell sample is coated with an energy-absorbing matrix. A pulsed laser is then rastered across the sample surface. At each spot, the laser desorbs and ionizes molecules from the sample, which are then identified by a mass spectrometer. By compiling the mass spectrum from every x,y coordinate, a 2D map of the distribution of any specific molecule, such as a particular TAG species, can be generated[13][15].
Diagram 1: MALDI-MSI Experimental Workflow This diagram illustrates the process from sample preparation to data analysis in a typical MALDI-MSI experiment for lipid mapping.
Experimental Protocol: MALDI-MSI of a Tissue Section
Self-Validating System: This protocol includes an essential quality control step—correlating the final ion image with traditional histology on the same tissue section to validate the anatomical localization.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rapidly freeze fresh tissue in liquid nitrogen or on dry ice to preserve lipid integrity.
-
Section the frozen tissue to a thickness of 10-15 µm using a cryostat.
-
Thaw-mount the tissue section onto a conductive indium tin oxide (ITO) glass slide.
-
-
Matrix Application (Critical Step):
-
Uniformly coat the tissue with a suitable MALDI matrix for lipid analysis (e.g., 2,5-dihydroxybenzoic acid, DHB). An automated sprayer is highly recommended for creating a homogenous microcrystalline layer, which is crucial for reproducible results.
-
-
Data Acquisition:
-
Load the slide into the MALDI mass spectrometer.
-
Define the region of interest for analysis.
-
Set the instrument parameters, including laser power, raster step size (e.g., 20 µm), and mass range (e.g., m/z 700-1000 for TAGs).
-
Begin the automated acquisition run.
-
-
Data Analysis:
-
Using specialized imaging software, visualize the total ion chromatogram.
-
Identify the m/z value corresponding to a specific TAG species of interest (e.g., TAG 52:2, a common species with 52 total carbons and 2 double bonds).
-
Generate an ion map for the selected m/z, displaying its relative abundance across the tissue section.
-
-
Validation:
-
After MSI analysis, wash the matrix from the slide and perform standard histological staining (e.g., Hematoxylin and Eosin, H&E) on the same section.
-
Co-register the molecular image with the histological image to precisely correlate the distribution of the TAG species with specific cellular structures.
-
Stable Isotope Labeling: Tracing the Metabolic Fate of Fatty Acids
To understand the dynamics of TAG synthesis and localization—distinguishing between newly synthesized TAGs and those from existing stores—stable isotope labeling is the gold standard[16][17]. This technique involves introducing molecules labeled with heavy, non-radioactive isotopes (like Deuterium (²H) or Carbon-13 (¹³C)) and tracking their incorporation into downstream metabolites[18][19].
Principle of Operation
Cells are fed a "heavy" precursor, such as a deuterated fatty acid. This labeled fatty acid is then metabolized by the cell and incorporated into newly synthesized TAGs. These "heavy" TAGs can be distinguished from the pre-existing "light" TAGs by the analytical method of choice.
-
Coupling with SRS: Deuterium creates a C-D bond, which has a unique vibration in the "cell-silent" region of the Raman spectrum (2000-2300 cm⁻¹), where endogenous molecules produce little to no signal. By tuning the SRS microscope to this C-D frequency, one can specifically image the location of de novo synthesized lipids with high sensitivity and specificity[1][7].
-
Coupling with Mass Spectrometry: The addition of isotopes increases the mass of the TAG molecule by a known amount. Mass spectrometry can easily differentiate between the unlabeled and labeled TAGs, allowing for precise quantification of synthesis rates within different subcellular fractions[17][20].
Diagram 2: TAG Synthesis and Isotope Tracing This diagram shows the major pathway for TAG synthesis and how stable isotope-labeled fatty acids are incorporated and subsequently tracked.
Experimental Protocol: Pulse-Chase with Deuterated Fatty Acids and SRS Imaging
This protocol allows for the visualization of the synthesis and subsequent localization of new TAGs.
Step-by-Step Methodology:
-
Pulse Phase: Culture cells in media supplemented with a deuterated fatty acid (e.g., oleic acid-d33) for a defined period (e.g., 2-4 hours). This allows the labeled fatty acid to be taken up and incorporated into new TAGs.
-
Chase Phase: Remove the labeling media, wash the cells thoroughly with PBS, and replace it with normal, unlabeled culture media.
-
Time-Course Imaging: At various time points during the chase (e.g., 0h, 4h, 12h, 24h), image the live cells using SRS microscopy.
-
Acquire an image at 2845 cm⁻¹ to visualize all lipid droplets (both old and new).
-
Acquire a second image at the C-D vibration frequency (~2100-2200 cm⁻¹, depending on the specific label) to visualize only the newly synthesized lipid droplets.
-
-
Data Analysis:
-
Segment the images to identify individual lipid droplets.
-
Quantify the C-D signal intensity within each droplet at each time point. This allows for the tracking of newly synthesized TAGs as they are trafficked between droplets or consumed.
-
Correlative and Complementary Approaches
No single technique tells the whole story. Integrating multiple methodologies provides a more robust and comprehensive understanding.
-
Subcellular Fractionation with LC-MS/MS: This classic biochemical technique provides powerful validation for imaging data. Cells are lysed and separated into different organellar fractions (e.g., microsomes/ER, mitochondria, cytosol, and purified lipid droplets) via density gradient ultracentrifugation. The lipid content of each fraction is then extracted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While this method sacrifices spatial information at the single-cell level, it yields highly accurate quantitative data on the absolute concentration of dozens of different TAG species within each organelle population[3]. This is the definitive method for confirming the identity of TAG species suggested by MSI or SRS.
-
Förster Resonance Energy Transfer (FRET): FRET is a fluorescence-based technique that acts as a "spectroscopic ruler," measuring distances on a 1-10 nm scale[21][22]. While it cannot identify TAG species directly, it is invaluable for studying the localization of TAG-metabolizing enzymes. By fluorescently tagging a lipase (e.g., with GFP) and a lipid droplet surface protein (e.g., with RFP), FRET can reveal when and where these proteins come into close contact, indicating sites of active TAG lipolysis. This provides functional localization data that complements the chemical maps from other techniques.
Conclusion and Future Perspectives
The localization of specific TAG species is no longer a black box. The synergistic application of advanced imaging and analytical techniques allows us to create detailed maps of lipid composition at a subcellular level. Label-free vibrational microscopy (especially SRS) offers unparalleled insight into the dynamics of lipid metabolism in living cells, while MALDI-MSI provides the ultimate chemical specificity for endpoint analysis in tissues. When combined with the metabolic tracing power of stable isotopes and validated by traditional biochemical methods, these approaches provide a powerful toolkit for researchers.
The future lies in the further integration of these modalities. Correlative light and electron microscopy (CLEM) combined with SRS could link the chemical identity of a lipid droplet to its ultrastructural environment. The continued improvement in the spatial resolution of MSI and the development of novel Raman tags will open new avenues to explore the intricate and beautiful world of lipid biology, driving forward our understanding of metabolic disease and enabling the development of more targeted therapeutics.
References
- 1. Stimulated Raman Scattering Imaging Sheds New Light on Lipid Droplet Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. Subcellular localisation and composition of intramuscular triacylglycerol influence insulin sensitivity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. arxiv.org [arxiv.org]
- 6. Quantitative imaging of lipid droplets in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Shedding new light on lipid biology with coherent anti-Stokes Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulated Raman Imaging of Lipids Droplets | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mass spectrometry-based lipid analysis and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imaging of lipid species by MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectrometry imaging of lipids: untargeted consensus spectra reveal spatial distributions in Niemann-Pick disease type C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- 17. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 18. isotope.com [isotope.com]
- 19. mdpi.com [mdpi.com]
- 20. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FRET in Membrane Biophysics: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Mixed-Acid Triacylglycerols
Abstract
Mixed-acid triacylglycerols (TAGs), esters of glycerol with three different fatty acids, are fundamental components of natural fats and oils, playing a critical role in the physicochemical properties of foods, pharmaceuticals, and cosmetics.[1][2] Their structural heterogeneity, arising from the varied nature and positional distribution of the constituent fatty acids, gives rise to complex physical behaviors, including intricate melting and crystallization profiles, rich polymorphism, and variable solubility. Understanding these properties is paramount for researchers, scientists, and drug development professionals to control product texture, stability, and bioavailability. This guide provides a comprehensive exploration of the core physical properties of mixed-acid TAGs, detailing the underlying principles and offering practical, field-proven methodologies for their characterization.
Introduction: The Structural Basis of Complexity
Triacylglycerols (TAGs) are broadly classified into monoacid TAGs, containing only one type of fatty acid, and mixed-acid TAGs, which incorporate two or three different fatty acids.[1] While monoacid TAGs serve as useful models, the majority of naturally occurring and industrially relevant fats are composed of mixed-acid TAGs.[1] The physical properties of these molecules are dictated by several factors:
-
Fatty Acid Composition: The chain length, degree of saturation, and the configuration of double bonds (cis or trans) of the constituent fatty acids significantly influence intermolecular interactions and, consequently, the bulk physical properties.[1] Saturated fatty acids lead to higher melting points compared to their unsaturated counterparts of the same chain length.[2]
-
Positional Isomerism: The specific location (sn-1, sn-2, or sn-3) of the fatty acids on the glycerol backbone creates distinct isomers with unique physical characteristics. For instance, 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) and 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) exhibit different phase behaviors when mixed with other TAGs.[3]
-
Chirality: The presence of a chiral center at the sn-2 position in asymmetric TAGs can also influence their polymorphic behavior and mixing properties.[1]
This inherent complexity necessitates a multi-faceted analytical approach to fully characterize the physical properties of mixed-acid TAGs.
Phase Behavior of Mixed-Acid TAGs: A World of Interactions
When mixed, TAGs can exhibit a range of phase behaviors, primarily categorized as solid solutions, eutectic systems, or the formation of molecular compounds.[1][4] Understanding these behaviors is crucial for predicting the physical properties of fat blends.
Solid Solutions
In a solid solution, two or more components are miscible in all proportions in both the liquid and solid states.[1] This typically occurs when the constituent TAGs have very similar molecular structures, allowing them to co-crystallize within the same crystal lattice without significant disruption. For binary mixtures of tri-saturated TAGs with a small chain-length difference (e.g., 2 carbon atoms), the formation of completely miscible solid solution phases in the less stable α and β' polymorphs has been reported.[4]
Eutectic Systems
A eutectic system is formed when two components are completely miscible in the liquid state but are immiscible in the solid state. This results in a mixture that has a lower melting point than either of the individual components. The point of lowest melting temperature is known as the eutectic point. Eutectic behavior is common in binary mixtures of TAGs, for example, in the most stable β polymorph of some tri-saturated TAG mixtures and in certain saturated-unsaturated mixed-acid TAG combinations like PPO/OPO.[3][4]
Molecular Compounds
In some cases, two different TAG molecules can crystallize together in a specific stoichiometric ratio to form a new crystalline structure with distinct physical properties, known as a molecular compound.[1][3] The formation of molecular compounds can be either stable or metastable. For instance, molecular compounds have been observed in mixtures of OOP/OPO and PPO/OOP under metastable conditions.[3]
The phase behavior of a given TAG mixture is influenced by factors such as the structural similarity of the components, their polymorphism, and the thermal history of the sample.[1]
Polymorphism: The Many Crystalline Faces of Triacylglycerols
Polymorphism is the ability of a substance to exist in more than one crystalline form. TAGs are notoriously polymorphic, typically exhibiting three main polymorphs: α, β', and β, in order of increasing stability and melting point.[5][6] These forms are distinguished by their subcell structures, which describe the cross-sectional packing of the aliphatic chains.[5]
-
α (Alpha) Form: This is the least stable polymorph with a hexagonal subcell packing. It has the lowest melting point and is typically formed upon rapid cooling from the melt.[5] The α form plays a critical role as a precursor for the crystallization of more stable forms.[5]
-
β' (Beta-Prime) Form: This form has an orthorhombic perpendicular subcell packing and is intermediate in stability and melting point. The β' form is often desired in food products for its fine crystal network, which contributes to a smooth texture.
-
β (Beta) Form: This is the most stable polymorph with a triclinic parallel subcell packing and the highest melting point. While stable, the β form can lead to the formation of large, coarse crystals, which can be undesirable in certain applications.[5]
The specific polymorphic behavior of mixed-acid TAGs is more complex than that of monoacid TAGs due to modifications in molecular interactions, methyl end stacking, and glycerol conformation.[1][7] The transformation from a less stable to a more stable form is typically irreversible.
Characterization Techniques: Unraveling the Physical Properties
A combination of analytical techniques is essential for a thorough characterization of the physical properties of mixed-acid TAGs.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure the heat flow associated with transitions in materials as a function of temperature or time.[8][9] It is widely used to study the melting and crystallization behavior of fats and oils.[8]
Key Information Obtained from DSC:
-
Melting and Crystallization Temperatures: Onset, peak, and endset temperatures provide information about the thermal transitions.
-
Enthalpy of Fusion and Crystallization: The area under the melting or crystallization peak is proportional to the energy required for the transition, providing insights into the degree of crystallinity.
-
Polymorphic Transitions: The presence of multiple peaks or exothermic events during heating can indicate polymorphic transformations.[10]
Experimental Protocol: DSC Analysis of Mixed-Acid TAGs
-
Sample Preparation: Accurately weigh 5-10 mg of the TAG sample into an aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program:
-
Initial Heating: Heat the sample to a temperature sufficiently above its melting point (e.g., 80°C) to erase any previous thermal history and hold for 10 minutes.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -40°C) to observe crystallization.
-
Controlled Heating: Heat the sample at a controlled rate (e.g., 5°C/min) to observe melting and any polymorphic transitions.[11]
-
-
Data Analysis: Analyze the resulting thermogram to determine the temperatures and enthalpies of the observed transitions.
Causality Behind Experimental Choices:
-
Erasing Thermal History: The initial heating step is crucial to ensure that the observed crystallization and melting behavior is a true reflection of the sample's properties under the controlled conditions of the experiment, rather than being influenced by its previous processing or storage.
-
Controlled Cooling and Heating Rates: Using a controlled rate allows for reproducible results and can influence the polymorphic form that crystallizes. Different rates can be used to study kinetic effects.[12]
X-Ray Diffraction (XRD)
XRD is an indispensable technique for elucidating the crystalline structure of materials.[13] For TAGs, XRD is used to identify the polymorphic form by analyzing the characteristic diffraction patterns.
Key Information Obtained from XRD:
-
Short Spacings: These relate to the subcell packing of the fatty acid chains and are unique for each polymorphic form (α, β', β).
-
Long Spacings: These provide information about the lamellar structure, indicating whether the TAGs are packed in a double (2L) or triple (3L) chain length structure.[4]
Experimental Protocol: Powder XRD Analysis of TAG Polymorphs
-
Sample Preparation: The TAG sample is crystallized under controlled conditions (e.g., specific temperature and time) to obtain the desired polymorphic form. The sample is then finely ground into a powder.
-
Instrument Setup: A powder diffractometer with a Cu Kα radiation source is typically used.
-
Data Collection: The sample is scanned over a range of 2θ angles to collect the diffraction pattern. Separate scans are typically performed for the wide-angle region (short spacings) and the small-angle region (long spacings).
-
Data Analysis: The positions (d-spacings) and intensities of the diffraction peaks are analyzed to identify the polymorphic form and lamellar structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molecular structure and composition of TAGs.[14][15] High-resolution NMR can provide both qualitative and quantitative information.[16]
Key Information Obtained from NMR:
-
Fatty Acid Composition: ¹H and ¹³C NMR can be used to determine the relative amounts of different fatty acids (saturated, monounsaturated, polyunsaturated) in a TAG mixture.[15][17]
-
Positional Distribution: ¹³C NMR can provide information about the distribution of fatty acids at the sn-2 position versus the sn-1,3 positions.[18]
-
Real-time Monitoring: ¹H NMR can be used to monitor dynamic processes such as lipolysis in real-time.[17]
Experimental Protocol: ¹H NMR for Fatty Acid Composition
-
Sample Preparation: Dissolve a known amount of the TAG sample in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
Data Analysis: Integrate the signals corresponding to specific protons (e.g., olefinic, methylene, methyl) to calculate the relative proportions of different fatty acid types.
Solubility of Mixed-Acid Triacylglycerols
The solubility of mixed-acid TAGs is a critical property, particularly in pharmaceutical applications where they can be used as solvents or as components of lipid-based drug delivery systems.[19] Generally, TAGs are non-polar and hydrophobic, making them insoluble in water but soluble in organic solvents.[2][20]
Factors Influencing Solubility:
-
Solvent Polarity: TAGs are more soluble in non-polar organic solvents like hexane and diethyl ether than in polar solvents like ethanol.[21]
-
Fatty Acid Chain Length: Solubility generally increases with decreasing chain length of the fatty acids.[22]
-
Degree of Unsaturation: The presence of double bonds tends to increase solubility.
-
Temperature: Solubility typically increases with increasing temperature.
Applications in Drug Development
The unique physical properties of mixed-acid TAGs make them valuable excipients in drug development.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): The controlled crystallization of TAGs into specific polymorphic forms is crucial for the formulation of SLNs and NLCs, which are used as carriers for poorly water-soluble drugs.[5] The metastable α polymorph, for instance, can offer a higher loading capacity for some drugs.[5]
-
Oral Drug Delivery: The inherent ability of the body to absorb fatty acids can be leveraged to enhance the oral bioavailability of certain drugs by chemically linking them to fatty acids.[23][24]
-
Topical and Transdermal Formulations: Medium-chain triacylglycerols (MCTs) are often used in topical and transdermal formulations due to their excellent skin-spreading properties, penetration enhancement, and solvent capabilities.[19][25]
Conclusion
The physical properties of mixed-acid triacylglycerols are a direct consequence of their complex molecular structure. A thorough understanding of their phase behavior, polymorphism, and solubility is essential for manipulating and controlling the functional attributes of a wide range of products. The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of these fascinating and technologically important molecules.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. brainkart.com [brainkart.com]
- 3. Phase behavior of binary mixture systems of saturated-unsaturated mixed-acid triacylglycerols: effects of glycerol structures and chain-chain interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple β Forms of Saturated Monoacid Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arjonline.org [arjonline.org]
- 10. Systematic Investigation of Co-Crystallization Properties in Binary and Ternary Mixtures of Triacylglycerols Containing Palmitic and Oleic Acids in Relation with Palm Oil Dry Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Crystallization Properties of Dietary Lipids Characterized by X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 14. High‐resolution nuclear magnetic resonance spectroscopy —Applications to fatty acids and triacylglycerols | Zendy [zendy.io]
- 15. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.uoc.gr [chemistry.uoc.gr]
- 17. 1H-NMR spectroscopy can accurately quantitate the lipolysis and oxidation of cardiac triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aocs.org [aocs.org]
- 19. Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review [jstage.jst.go.jp]
- 20. brainkart.com [brainkart.com]
- 21. researchgate.net [researchgate.net]
- 22. DSpace [dr.lib.iastate.edu]
- 23. Fatty acid in triglycerides proves an effective platform for biological drug delivery | EurekAlert! [eurekalert.org]
- 24. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jstage.jst.go.jp [jstage.jst.go.jp]
Methodological & Application
Application Note & Protocol Guide: Advanced Strategies for the HPLC Separation of Triacylglycerol Isomers
Abstract
The precise separation and characterization of triacylglycerol (TAG) isomers are critical in fields ranging from food science and nutrition to drug development and lipidomics. TAG isomers, which possess the same molecular weight but differ in the positional distribution of fatty acids on the glycerol backbone (regioisomers) or the location and geometry of double bonds within the fatty acid chains, often exhibit distinct physical, chemical, and biological properties. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful analytical tool for resolving these closely related molecules. This comprehensive guide provides an in-depth exploration of the principles and methodologies for the successful HPLC separation of TAG isomers. We will delve into the nuances of stationary and mobile phase selection, the critical role of temperature, and advanced detection techniques. Detailed, field-proven protocols for sample preparation, method development, and analysis are provided to equip researchers, scientists, and drug development professionals with the knowledge to tackle the challenges of TAG isomer analysis.
Introduction: The Challenge of Triacylglycerol Isomerism
Triacylglycerols are the primary components of natural fats and oils, consisting of a glycerol backbone esterified with three fatty acids.[1][2] The complexity of TAG mixtures arises from the vast number of possible combinations of different fatty acids. This complexity is further compounded by the existence of isomers:
-
Regioisomers: These isomers differ in the position (sn-1, sn-2, or sn-3) of the fatty acids on the glycerol backbone. For instance, a TAG with two molecules of fatty acid A and one of fatty acid B can exist as AAB (e.g., sn-1,2-diacyl-3-acyl-glycerol) or ABA (sn-1,3-diacyl-2-acyl-glycerol).[3][4]
-
Geometric Isomers: These isomers arise from the presence of carbon-carbon double bonds in the fatty acid chains, which can exist in either a cis or trans configuration.
-
Positional Isomers (Fatty Acid Chain): These isomers have the same fatty acid composition, but the double bonds are located at different positions along the fatty acid chain.
The subtle structural differences between these isomers can significantly impact their metabolic fate and physiological effects, making their separation and quantification a crucial analytical task.
Chromatographic Principles for TAG Isomer Separation
The successful HPLC separation of TAG isomers hinges on exploiting their subtle differences in physicochemical properties. Two primary HPLC modes have proven to be most effective: Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC.
Non-Aqueous Reversed-Phase (NARP) HPLC
NARP-HPLC is the most widely used technique for TAG analysis. In this mode, a non-polar stationary phase (typically C18 or C30) is used with a polar mobile phase.[3]
Separation Mechanism: The retention of TAGs in NARP-HPLC is primarily governed by their Equivalent Carbon Number (ECN) , an empirical value that reflects the molecule's overall hydrophobicity.[1] The ECN is calculated as:
ECN = CN - 2 * DB
where:
-
CN is the total number of carbon atoms in the three fatty acid chains.
-
DB is the total number of double bonds in the three fatty acid chains.
TAGs with a higher ECN are more hydrophobic and will have longer retention times. Within a group of TAGs with the same ECN, further separation can be achieved based on the chain length of the fatty acids.[5]
For regioisomers, the elution order is influenced by the fatty acid at the sn-2 position. Generally, a regioisomer with an unsaturated fatty acid at the sn-2 position will elute earlier than its counterpart with the unsaturated fatty acid at the sn-1 or sn-3 position.[3]
Causality Behind Experimental Choices in NARP-HPLC:
-
Stationary Phase Selection:
-
C18 Columns: These are the workhorses for TAG analysis, offering excellent hydrophobicity and resolving power.[3] Polymeric bonded C18 phases can provide enhanced shape selectivity for regioisomers.[6][7]
-
C30 Columns: These columns offer increased retention and can be beneficial for separating complex mixtures and geometric isomers.
-
Phenyl Columns: The pi-pi interactions offered by phenyl stationary phases can provide alternative selectivity for TAGs containing aromatic fatty acids or a high degree of unsaturation.
-
-
Mobile Phase Composition:
-
Solvent Strength: A gradient elution is typically employed, starting with a weaker mobile phase (e.g., acetonitrile) and gradually increasing the proportion of a stronger, less polar solvent (e.g., isopropanol, acetone, or methylene chloride).[8]
-
Solvent Selectivity: The choice of the strong solvent can influence the selectivity of the separation. Acetone and isopropanol are commonly used and offer good solubility for TAGs.[9]
-
-
Temperature Control: Column temperature is a critical parameter. Lowering the temperature can sometimes enhance the resolution of regioisomers, although it may lead to longer analysis times and increased backpressure.[3][6]
Silver-Ion HPLC (Ag-HPLC)
Ag-HPLC is a powerful technique specifically designed for separating TAGs based on the number, position, and geometry of double bonds in their fatty acid chains.[10][11]
Separation Mechanism: The stationary phase in Ag-HPLC is impregnated with silver ions (Ag+). These silver ions form reversible pi-complexes with the double bonds of the unsaturated fatty acid chains.[10] The strength of this interaction, and thus the retention time, is influenced by:
-
Number of Double Bonds: TAGs with more double bonds will interact more strongly with the silver ions and have longer retention times.
-
Geometry of Double Bonds: cis double bonds form more stable complexes with silver ions than trans double bonds, leading to longer retention for cis isomers.[11]
-
Position of Double Bonds: The position of the double bond within the fatty acid chain can also affect the strength of the interaction.
Causality Behind Experimental Choices in Ag-HPLC:
-
Stationary Phase: Commercially available silver-ion columns are typically based on silica with bonded functional groups that chelate silver ions.
-
Mobile Phase: A non-polar mobile phase, such as hexane, is typically used with a small amount of a more polar modifier, like acetonitrile or isopropanol, to control the elution strength.[11][12]
-
Temperature: In contrast to NARP-HPLC, increasing the temperature in Ag-HPLC with hexane-based mobile phases can lead to increased retention times for unsaturated TAGs.[11][13] This is an unusual phenomenon in liquid chromatography and is thought to be related to the thermodynamics of the silver-olefin complex formation.
Detection Techniques for TAG Isomer Analysis
Since most TAGs lack a strong UV chromophore, specialized detectors are required for their sensitive and universal detection.
-
Evaporative Light Scattering Detector (ELSD): The ELSD is a mass-sensitive detector that nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[14][15] It is compatible with gradient elution and provides a relatively uniform response for different TAGs.[16][17]
-
Charged Aerosol Detector (CAD): The CAD operates on a similar principle to the ELSD but charges the analyte particles after solvent evaporation and measures the resulting electrical current.[18][19][20] The CAD is known for its high sensitivity, wide dynamic range, and consistent inter-analyte response, making it an excellent choice for quantitative analysis of lipids.[19][21]
-
Mass Spectrometry (MS): Coupling HPLC with MS provides the highest level of specificity and structural information.[22]
-
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are soft ionization techniques that allow for the detection of intact molecular ions of TAGs.[23][24]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ions, MS/MS can provide information about the fatty acid composition and their positions on the glycerol backbone, enabling the differentiation of regioisomers.[24][25] For example, the neutral loss of a fatty acid from the sn-2 position is often less favorable than from the sn-1 or sn-3 positions.[23]
-
Experimental Protocols
Protocol 1: Sample Preparation - Extraction of Triacylglycerols from Oil Seeds
This protocol outlines a standard procedure for extracting TAGs from oil seeds, a common starting material for analysis.
Materials:
-
Oil seeds (e.g., soybean, sunflower)
-
Mortar and pestle or a suitable grinder
-
Hexane (HPLC grade)[26]
-
2-Propanol (HPLC grade)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Grinding: Grind approximately 10 g of oil seeds to a fine powder using a mortar and pestle or a grinder.
-
Extraction: Transfer the ground seeds to a 50 mL centrifuge tube. Add 30 mL of a hexane/2-propanol (3:2, v/v) mixture.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.
-
Supernatant Collection: Carefully decant the supernatant containing the extracted lipids into a clean round-bottom flask.
-
Re-extraction (Optional but Recommended): To maximize yield, add another 20 mL of the hexane/2-propanol mixture to the pellet, repeat steps 3-5, and combine the supernatants.
-
Solvent Evaporation: Remove the solvent from the combined supernatants using a rotary evaporator at 40°C under reduced pressure.
-
Sample Reconstitution: Dissolve the dried lipid extract in a known volume of the initial mobile phase (e.g., 1 mL of acetonitrile/isopropanol) for HPLC analysis.
-
Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter before injection into the HPLC system.
Protocol 2: NARP-HPLC-ELSD Method for General TAG Profiling
This protocol provides a starting point for the separation of TAGs from a typical vegetable oil.
Instrumentation and Columns:
-
HPLC system with a binary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | 0-30 min: 30-70% B |
| 30-35 min: 70% B | |
| 35-40 min: 70-30% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp. | 40°C |
| ELSD Evaporator Temp. | 60°C |
| ELSD Gas Flow | 1.5 L/min (Nitrogen) |
Method Validation:
-
System Suitability: Inject a standard mixture of known TAGs (e.g., trilaurin, trimyristin, tripalmitin, tristearin, triolein, trilinolein) to verify column performance, resolution, and detector response.
-
Linearity and Range: Prepare a series of dilutions of a representative TAG standard to establish the linear dynamic range of the detector.
-
Precision: Perform replicate injections of a sample to assess the repeatability of retention times and peak areas.
Protocol 3: Silver-Ion HPLC-APCI-MS for Regioisomer Analysis
This protocol is designed for the separation of TAG regioisomers and isomers with varying degrees of unsaturation.
Instrumentation and Columns:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass Spectrometer with an APCI source
-
Silver-ion column (e.g., 250 x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase A | Hexane |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 0.1% B |
| 5-40 min: 0.1-2% B | |
| 40-45 min: 2% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20°C |
| Injection Volume | 5 µL |
| APCI Source Temp. | 400°C |
| APCI Corona Current | 5 µA |
| MS Scan Range | m/z 300-1200 |
Data Analysis:
-
Identify TAGs based on their [M+H]+ or [M+NH4]+ adducts in the mass spectra.
-
For regioisomer identification, perform MS/MS experiments and analyze the fragmentation patterns, specifically the relative abundance of the diacylglycerol-like fragment ions.[24]
Visualization of Workflows
General Workflow for TAG Isomer Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. Pattern-Type Separation of Triacylglycerols by Silver Thiolate×Non-Aqueous Reversed Phase Comprehensive Liquid Chromatography [mdpi.com]
- 3. utupub.fi [utupub.fi]
- 4. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast non-aqueous reversed-phase liquid chromatography separation of triacylglycerol regioisomers with isocratic mobile phase. Application to different oils and fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youngin.com [youngin.com]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. jascoinc.com [jascoinc.com]
- 18. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hplc.eu [hplc.eu]
- 20. researchgate.net [researchgate.net]
- 21. Publication : USDA ARS [ars.usda.gov]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of triacylglycerols with non-aqueous reversed-phase liquid chromatography and positive ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. scholarsmine.mst.edu [scholarsmine.mst.edu]
Protocol for Cellular Uptake Studies of Triacylglycerols
Introduction: The Central Role of Triacylglycerol Metabolism
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and a key component of dietary lipids. The cellular uptake and subsequent metabolism of TAGs are fundamental processes in physiology and are deeply implicated in a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1] Understanding the molecular mechanisms that govern how cells absorb and process these lipids is therefore of paramount importance for both basic research and the development of novel therapeutic strategies.
Cellular uptake of TAGs is not a simple diffusion process. It begins with the extracellular hydrolysis of TAGs within triglyceride-rich lipoproteins (such as chylomicrons and very-low-density lipoproteins) into free fatty acids (FFAs) and monoacylglycerol. This crucial step is primarily catalyzed by the enzyme Lipoprotein Lipase (LPL) , which is anchored to the endothelial surface of capillaries.[2][3] The liberated FFAs are then transported across the plasma membrane, a process facilitated by a suite of proteins including CD36 (also known as Fatty Acid Translocase), and Fatty Acid Transport Proteins (FATPs) .[4][5][6] Once inside the cell, FFAs are rapidly re-esterified back into TAGs for storage in lipid droplets or are trafficked to mitochondria for β-oxidation.[6][7] This intricate and highly regulated pathway ensures that cells can efficiently acquire and utilize fatty acids according to their metabolic needs.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro assays for studying the cellular uptake of triacylglycerols. We will delve into the selection of appropriate cell models, provide detailed, step-by-step protocols for both radiolabeled and fluorescently-labeled TAG uptake assays, and discuss methods for data analysis and normalization.
Choosing the Right In Vitro Model
The selection of an appropriate cell model is a critical first step in designing a cellular uptake study. The choice will depend on the specific research question and the physiological context being investigated.[8]
| Cell Line | Type | Relevant Characteristics | Key Considerations |
| 3T3-L1 | Mouse pre-adipocyte | Differentiates into mature, insulin-sensitive adipocytes that readily accumulate lipids.[4][9][10] Widely used model for studying adipogenesis and lipid metabolism. | Requires a differentiation protocol of 8-12 days.[4][8][10] |
| HepG2 | Human hepatoma | A well-characterized human liver cell line that retains many hepatic functions, including lipid metabolism.[2][11][12] Useful for studying liver-specific aspects of TAG uptake and NAFLD. | As a cancer cell line, its metabolism may differ from primary hepatocytes. |
| Primary Hepatocytes | Isolated from liver tissue | Considered the gold standard for in vitro liver studies as they most accurately reflect in vivo physiology.[13] | Limited availability, shorter lifespan in culture, and donor-to-donor variability.[13] |
| hMADS | Human multipotent adipose-derived stem cells | Differentiate into adipocytes and provide a human-relevant model for studying fat cell biology.[14] | Not immortalized and have a finite lifespan in culture.[14] |
Core Methodologies for Measuring Triacylglycerol Uptake
The fundamental principle behind measuring TAG uptake involves providing cells with a labeled TAG substrate and then quantifying the amount of label that is incorporated into the cells over time. The two most common labeling strategies are radioactive and fluorescent labeling.
Diagram: General Workflow for a Triacylglycerol Uptake Assay
Caption: A generalized workflow for conducting a cellular triacylglycerol uptake assay.
Protocol 1: Radiolabeled Triacylglycerol Uptake Assay
This protocol is considered a gold-standard method due to its high sensitivity and specificity. It typically utilizes [³H]- or [¹⁴C]-labeled triolein (a common TAG).
Materials:
-
Cultured cells (e.g., differentiated 3T3-L1 adipocytes in 12-well plates)
-
Radiolabeled triacylglycerol (e.g., [9,10-³H(N)]-triolein)
-
Unlabeled triolein
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 N NaOH, 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Radiolabeled TAG-BSA Complex:
-
In a glass vial, prepare a stock solution of unlabeled triolein in ethanol.
-
Add the desired amount of radiolabeled triolein to the unlabeled stock to achieve the desired specific activity.
-
Evaporate the ethanol under a gentle stream of nitrogen.
-
Resuspend the dried lipid film in serum-free culture medium containing fatty acid-free BSA. A common concentration is 2% BSA.
-
Sonicate the mixture on ice to create a homogenous emulsion. This step is critical for ensuring the substrate is accessible to the cells.
-
-
Cell Preparation:
-
Wash the cell monolayers twice with warm PBS to remove any residual serum.
-
Pre-incubate the cells in serum-free medium for 1-2 hours at 37°C to deplete intracellular energy stores and bring the cells to a basal state.
-
-
Uptake Assay:
-
Remove the serum-free medium and add the prepared radiolabeled TAG-BSA complex to each well.
-
Incubate the plates at 37°C for the desired time points (e.g., 0, 15, 30, 60 minutes). A time course is recommended to determine the initial linear rate of uptake.
-
To determine non-specific binding, include control wells that are incubated at 4°C or wells containing a known inhibitor of lipid uptake.
-
-
Stopping the Uptake and Washing:
-
To stop the reaction, place the plates on ice and aspirate the radioactive medium.
-
Wash the cells three to four times with ice-cold PBS containing 0.5% BSA to remove unbound radiolabeled substrate.
-
Perform a final wash with ice-cold PBS.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Normalization:
Protocol 2: Fluorescently-Labeled Triacylglycerol Uptake Assay
This method offers a non-radioactive alternative and is well-suited for high-throughput screening and microscopic visualization. It often employs a fluorescently tagged fatty acid that is incorporated into a triacylglycerol backbone.
Materials:
-
Cultured cells (e.g., HepG2 cells in a 96-well black, clear-bottom plate)
-
Fluorescently-labeled triacylglycerol (e.g., a custom synthesis with a BODIPY-labeled fatty acid). Alternatively, fluorescent fatty acid analogs can be used which are incorporated into TAGs by the cells.[19]
-
Fatty acid-free BSA
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Cell lysis buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Preparation of Fluorescent TAG-BSA Complex:
-
Similar to the radiolabeled protocol, prepare a stock of the fluorescent TAG and complex it with fatty acid-free BSA in a suitable buffer like HBSS. The use of a non-phenolic red medium is recommended to reduce background fluorescence. The synthesis of a rhodamine B-conjugated triglyceride has been described as a method for creating a trackable lipid.[20][21]
-
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate to allow for fluorescence reading from the bottom, minimizing background.
-
Wash cells twice with warm HBSS.
-
Incubate in HBSS for 30-60 minutes at 37°C.
-
-
Uptake Assay:
-
Remove the buffer and add the fluorescent TAG-BSA complex to each well.
-
For kinetic measurements, immediately place the plate in a pre-warmed fluorescence microplate reader.[22]
-
Measure fluorescence intensity (e.g., excitation ~485 nm, emission ~515 nm for BODIPY FL) at regular intervals (e.g., every 1-2 minutes) for up to 60 minutes.
-
For an endpoint assay, incubate the plate at 37°C for a predetermined time.
-
-
Stopping the Uptake and Washing:
-
Aspirate the fluorescent medium.
-
Wash the cells three to four times with ice-cold HBSS containing 0.5% BSA. This helps to quench extracellular fluorescence and remove unbound probe.[22]
-
Perform a final wash with ice-cold HBSS.
-
-
Quantification:
-
Add HBSS or a suitable lysis buffer to each well.
-
Read the final intracellular fluorescence in a microplate reader.
-
Alternatively, cells can be fixed and imaged with a fluorescence microscope for qualitative and quantitative image analysis.
-
-
Data Normalization:
-
Normalize the fluorescence intensity to the protein content determined by a BCA assay from a parallel plate.[23]
-
Downstream Analysis and Validation
Quantification of Intracellular Triglyceride Content
To confirm that the absorbed fatty acids are being re-esterified into TAGs, it is essential to directly measure the intracellular TAG content.
Oil Red O Staining and Quantification:
Oil Red O is a fat-soluble dye that stains neutral lipids, primarily TAGs, a vibrant red.[24]
-
Fixation: After the uptake experiment, wash cells with PBS and fix with 10% formalin for at least 1 hour.[25]
-
Staining: Wash the fixed cells with water, then with 60% isopropanol. Allow to dry completely. Add filtered Oil Red O working solution and incubate for 10-20 minutes.[25]
-
Visualization: Wash extensively with water and visualize the red lipid droplets under a microscope.
-
Quantification: To quantify the accumulated lipid, elute the Oil Red O from the stained cells using 100% isopropanol and measure the absorbance at approximately 490-520 nm.[25]
Diagram: Mechanism of Triacylglycerol Uptake and Intracellular Fate
Caption: The pathway of TAG uptake, from extracellular hydrolysis to intracellular transport and metabolic fate.
Data Interpretation and Self-Validation
-
Linearity: Ensure that your uptake measurements are taken within the initial linear range of the assay. A time-course experiment is crucial to establish this range.
-
Background Subtraction: Always include appropriate controls to account for non-specific binding of the labeled substrate to the cell surface or the well. For radioactive assays, this can be a 4°C control. For fluorescence assays, wells without cells can serve as a blank.
-
Normalization is Key: Cellular uptake data must be normalized to account for variations in cell number between wells. Total protein quantification via a BCA assay is a robust and widely accepted method.
-
Confirmation with a Secondary Assay: Correlating uptake data (from radiolabeled or fluorescent assays) with a direct measure of intracellular neutral lipid content (e.g., Oil Red O staining) provides a strong validation of your findings.
By following these detailed protocols and considering the critical aspects of experimental design and data analysis, researchers can generate reliable and reproducible data on the cellular uptake of triacylglycerols, paving the way for new insights into lipid metabolism and associated diseases.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 7. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 8. agilent.com [agilent.com]
- 9. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 10. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Culture and Functional Characterization of Human Hepatoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple and rapid real-time monitoring of LPL activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. thisisepigenetics.ca [thisisepigenetics.ca]
- 17. agilent.com [agilent.com]
- 18. Labeling the oily core of nanocapsules and lipid-core nanocapsules with a triglyceride conjugated to a fluorescent dye as a strategy to particle tracking in biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. researchgate.net [researchgate.net]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol in Lipidomics Research
Abstract
This technical guide provides a comprehensive overview of the application of 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol (PAG), a specific triacylglycerol (TG(16:0/16:0/20:4)), in lipidomics research. We delve into the scientific rationale for utilizing a structurally defined triacylglycerol to investigate the mobilization and signaling cascade of arachidonic acid. This document furnishes detailed, field-proven protocols for the cellular application of PAG, subsequent lipid extraction, and robust analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Authored for researchers, scientists, and drug development professionals, this guide explains the causality behind experimental choices, ensuring technical accuracy and reproducible results.
Introduction: The Significance of Structurally Defined Triacylglycerols
Triacylglycerols (TGs) have long been considered passive molecules for energy storage. However, the field of lipidomics has revealed that the specific fatty acid composition of TGs is critical, positioning them as key players in cellular signaling. TGs serve as a substantial reservoir for bioactive fatty acids, which can be released to act as second messengers or precursors for potent signaling molecules like eicosanoids.[1][2]
This compound (PAG) is a triacylglycerol containing two saturated palmitic acid (16:0) chains at the sn-1 and sn-2 positions and the polyunsaturated arachidonic acid (20:4) at the sn-3 position.[3] This specific structure makes PAG an invaluable tool for several research applications:
-
Probing Arachidonic Acid Mobilization: Arachidonic acid (AA) is the precursor to a vast family of inflammatory and signaling molecules, including prostaglandins and leukotrienes.[4][5] Research suggests that the TG pool of AA can be mobilized by cellular lipases to fuel these pathways, particularly under conditions of cellular stress or activation.[6][7] Using PAG allows researchers to trace the fate of AA specifically from a triacylglycerol source.
-
Investigating Enzyme Specificity: The defined structure of PAG can be used as a substrate in assays to determine the regioselectivity and substrate specificity of various lipases, such as those from pancreatic or microbial sources.
-
Understanding Lipid Metabolism: Introducing PAG into cellular systems helps elucidate the pathways of exogenous TG uptake, hydrolysis, and the subsequent re-esterification and channeling of its constituent fatty acids into other lipid pools, such as phospholipids.[8][9]
The saturated dipalmitoyl backbone provides a stable, common lipid scaffold, allowing the focus of investigation to be on the release and subsequent metabolism of the more biologically active arachidonic acid.
Mechanism of Action: The Arachidonic Acid Cascade
Upon cellular uptake, PAG is hydrolyzed by intracellular lipases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), which sequentially cleave fatty acids from the glycerol backbone.[2] The release of arachidonic acid is a critical step, initiating a cascade of signaling events.
Once freed, arachidonic acid can be metabolized by three primary enzymatic pathways:[4][10]
-
Cyclooxygenase (COX) Pathway: Leads to the synthesis of prostaglandins and thromboxanes.
-
Lipoxygenase (LOX) Pathway: Produces leukotrienes and lipoxins.
-
Cytochrome P450 (CYP450) Pathway: Generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).
The diagram below illustrates the central role of triacylglycerol hydrolysis in feeding the arachidonic acid signaling cascade.
Caption: Hydrolysis of PAG releases Arachidonic Acid for eicosanoid synthesis.
Experimental Protocols & Workflows
Synthesis of this compound
While commercially available, PAG can be synthesized enzymatically for specific research needs, such as isotopic labeling. The synthesis is typically a multi-step chemoenzymatic process. A common strategy involves using a 1,3-specific lipase to catalyze the esterification of arachidonic acid to 1,2-dipalmitoyl-rac-glycerol.[1][11]
Alternatively, structured lipids like PAG can be produced through lipase-catalyzed acidolysis or interesterification, where a lipase selectively exchanges fatty acids at the sn-1 and sn-3 positions of a starting triacylglycerol with free arachidonic acid.[12][13] The choice of lipase (e.g., from Rhizomucor miehei) is critical for achieving high specificity and yield.[12]
Protocol: Cellular Treatment and Lipid Extraction
This protocol details a workflow for treating cultured macrophages (e.g., RAW 264.7) with PAG to study the stimulus-induced release of arachidonic acid.
Causality Behind Choices:
-
Cell Line: Macrophages are chosen due to their high content of arachidonic acid and robust response to inflammatory stimuli, making them an excellent model for studying eicosanoid production.[5]
-
Stimulus: Zymosan, a yeast cell wall component, is a potent activator of macrophages and is well-documented to induce arachidonic acid release.[5][14]
-
Extraction Method: The Bligh & Dyer method is a reliable and widely used liquid-liquid extraction technique for recovering a broad range of lipids from biological samples.
Materials:
-
This compound (PAG)
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Zymosan A from Saccharomyces cerevisiae
-
Phosphate-Buffered Saline (PBS)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution
-
Internal Standard (IS): A deuterated arachidonic acid (e.g., AA-d8) for quantification.
Procedure:
-
Cell Culture: Plate RAW 264.7 cells in 6-well plates at a density of 1x10^6 cells/well and culture overnight.
-
PAG Loading: Prepare a stock solution of PAG in ethanol. Dilute in culture medium to a final concentration of 10-50 µM. Remove old medium from cells, wash once with PBS, and add the PAG-containing medium. Incubate for 12-24 hours to allow for cellular uptake and incorporation into lipid droplets.
-
Stimulation: Remove PAG-containing medium and wash cells twice with warm PBS. Add fresh, serum-free medium containing opsonized zymosan (e.g., 1 mg/mL) to the cells. Incubate for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Harvesting: At each time point, aspirate the medium (for secreted lipids) and wash the cells with ice-cold PBS. Add 1 mL of ice-cold methanol to the well to quench metabolic activity and scrape the cells. Collect the cell suspension.
-
Lipid Extraction (Bligh & Dyer): a. To the 1 mL methanol cell suspension, add the internal standard (e.g., AA-d8). b. Add 1 mL of chloroform. Vortex vigorously for 2 minutes. c. Add 1 mL of chloroform again. Vortex for 1 minute. d. Add 1 mL of 0.9% NaCl solution. Vortex for 2 minutes. e. Centrifuge at 2000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette. g. Dry the lipid extract under a stream of nitrogen gas. h. Reconstitute the dried lipid film in 100 µL of a suitable solvent (e.g., Methanol:Chloroform 9:1) for LC-MS/MS analysis.
Workflow for LC-MS/MS Analysis
The analysis of PAG and its metabolic products requires a robust and sensitive analytical method. Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.
Caption: General workflow for the LC-MS/MS analysis of triacylglycerols.
Data Acquisition and Interpretation
Mass Spectrometry Parameters
Triacylglycerols are typically analyzed in positive electrospray ionization (ESI+) mode as ammonium adducts ([M+NH4]+). Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. A key technique is the Neutral Loss Scan (NLS) , where the instrument scans for ions that have lost a specific neutral fragment—in this case, a fatty acid.[15][16]
For PAG (TG 52:4), the molecular weight is 855.36 g/mol .[17] The ammonium adduct [M+NH4]+ will have an m/z of approximately 873.4.
Table 1: Example LC-MS/MS Parameters for PAG Analysis
| Parameter | Setting | Rationale |
| LC Column | C18, 1.8 µm, 2.1 x 100 mm | Provides good separation of lipid species based on hydrophobicity. |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Acetate | Standard mobile phase for reversed-phase lipidomics. |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Acetate | Strong organic solvent for eluting hydrophobic TGs. |
| Ionization Mode | ESI Positive | TGs readily form adducts ([M+NH4]+) in positive mode. |
| Capillary Voltage | 4.0 kV | Optimizes ion generation.[15] |
| Desolvation Temp. | 450°C | Facilitates solvent evaporation and ion desolvation.[15] |
| Collision Energy | 25-35 eV | Provides sufficient energy for fragmentation and neutral loss of fatty acids.[15] |
| Precursor Ion (m/z) | 873.4 | Corresponds to the [M+NH4]+ adduct of PAG. |
Interpreting Fragmentation Patterns
Upon collision-induced dissociation (CID), the [M+NH4]+ adduct of PAG will fragment, losing its constituent fatty acids. This results in characteristic product ions. The fragmentation of a TG with two different fatty acid types will yield four abundant fragment ions.[18]
For PAG (16:0/16:0/20:4), we expect to see neutral losses corresponding to:
-
Palmitic Acid (16:0): Loss of C16H32O2 (MW 256.4)
-
Arachidonic Acid (20:4): Loss of C20H32O2 (MW 304.5)
The resulting product ions will be diacylglycerol-like fragments. By monitoring for these specific neutral losses from the precursor ion m/z 873.4, one can confirm the identity of PAG and distinguish it from other isobaric TG species.
Table 2: Expected Neutral Losses for TG(16:0/16:0/20:4)
| Precursor Ion ([M+NH4]+) | Neutral Loss | Product Ion (m/z) | Fatty Acid Lost |
| 873.4 | Palmitic Acid + NH3 | 601.5 | 16:0 |
| 873.4 | Arachidonic Acid + NH3 | 551.5 | 20:4 |
Note: The exact m/z values of product ions will depend on the specific fragment structure (e.g., loss of RCOOH vs. RCOO- + H+).
Conclusion and Future Directions
This compound is a powerful tool for dissecting the complex role of triacylglycerols in cellular signaling. The protocols and methodologies outlined in this guide provide a robust framework for investigating the mobilization of arachidonic acid from TG stores and its subsequent entry into critical signaling pathways. By combining controlled cellular experiments with high-resolution mass spectrometry, researchers can gain unprecedented insights into the dynamic nature of lipid metabolism. Future studies could employ stable isotope-labeled PAG to definitively trace the metabolic fate of each component of the molecule, further clarifying the intricate connections between lipid storage and cellular communication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. caymanchem.com [caymanchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Regulation of arachidonic acid metabolites in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triacylglycerol hydrolysis by cells isolated from lactating rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utilization of triacylglycerol-rich lipoproteins by the working rat heart: routes of uptake and metabolic fates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of structured triacylglycerols by lipase-catalyzed acidolysis in a packed bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of the amounts of free arachidonic acid in resident and activated rabbit alveolar macrophages by fluorometric high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. lcms.cz [lcms.cz]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol as a Substrate in Lipase Assays
Introduction: A Versatile Substrate for Probing Lipase Activity and Endocannabinoid Pathways
1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol (DPAG) is a mixed-acid triacylglycerol that serves as a highly relevant substrate for the in vitro characterization of lipase activity.[1][2] Its unique structure, featuring two saturated palmitic acid chains at the sn-1 and sn-2 positions and the polyunsaturated arachidonic acid at the sn-3 position, makes it a valuable tool for researchers in enzymology and drug discovery. The enzymatic hydrolysis of DPAG can be catalyzed by various lipases, leading to the release of free fatty acids and the formation of di- and monoacylglycerols.
The scientific intrigue of DPAG extends beyond general lipase characterization. The hydrolysis of the arachidonoyl moiety from the resulting diacylglycerol backbone is a critical step in the biosynthesis of 2-arachidonoylglycerol (2-AG), a primary endocannabinoid neurotransmitter.[3] 2-AG plays a pivotal role in a multitude of physiological processes by activating cannabinoid receptors, thereby modulating neurotransmitter release, pain sensation, and immune responses. Consequently, DPAG is an invaluable substrate for assays targeting diacylglycerol lipases (DAGLs), the enzymes responsible for 2-AG production. This application note provides a comprehensive guide to the use of DPAG in lipase assays, detailing both a straightforward colorimetric method for routine activity screening and a more advanced chromatographic approach for in-depth kinetic and mechanistic studies.
Physicochemical Properties and Handling of DPAG
A thorough understanding of the physical and chemical properties of DPAG is paramount for the development of robust and reproducible lipase assays.
| Property | Value | Source |
| Molecular Formula | C₅₅H₉₈O₆ | [2] |
| Molecular Weight | 855.36 g/mol | [2] |
| Appearance | Not specified, likely an oil or waxy solid at room temperature | |
| Solubility | Soluble in organic solvents such as chloroform and ethanol. Limited solubility in aqueous buffers. | [4] |
| Storage | Store at -20°C or below to prevent oxidation of the arachidonoyl group. |
Critical Handling Considerations:
-
Oxidation Sensitivity: The polyunsaturated arachidonic acid moiety in DPAG is susceptible to oxidation. It is recommended to handle DPAG under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Avoid repeated freeze-thaw cycles.
-
Aqueous Insolubility: As a triacylglycerol, DPAG is insoluble in aqueous solutions. To make it accessible to water-soluble lipases, it must be prepared as a stable emulsion. This is typically achieved using sonication in the presence of a suitable emulsifying agent.
Core Protocol: Colorimetric Lipase Assay Using DPAG
This protocol is adapted from established colorimetric lipase assay kits that quantify the glycerol released from triglyceride hydrolysis.[5][6][7] It provides a robust and high-throughput compatible method for determining total lipase activity.
Principle
The assay is based on a coupled enzymatic reaction. First, lipase hydrolyzes DPAG to release glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol phosphate oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic probe in the presence of a peroxidase to yield a colored product, the absorbance of which is proportional to the amount of glycerol released.
Materials and Reagents
-
This compound (DPAG)
-
Lipase source (e.g., purified enzyme, cell lysate, tissue homogenate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0)
-
Emulsifying agent (e.g., Triton X-100 or Tween 80)
-
Glycerol Assay Kit (containing glycerol kinase, glycerol phosphate oxidase, peroxidase, chromogenic probe, and glycerol standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogenic probe (typically 540-570 nm).[5]
-
Sonicator (probe or bath)
Experimental Workflow Diagram
Caption: Workflow for the colorimetric lipase assay using DPAG.
Step-by-Step Protocol
1. Preparation of DPAG Substrate Emulsion:
-
Prepare a stock solution of DPAG in a suitable organic solvent (e.g., chloroform or ethanol) at a concentration of 10-20 mg/mL.
-
In a glass vial, evaporate a known volume of the DPAG stock solution to dryness under a stream of nitrogen.
-
Add an appropriate volume of Assay Buffer containing an emulsifying agent (e.g., 0.1-0.5% Triton X-100 or Tween 80) to the dried DPAG to achieve the desired final substrate concentration (typically in the range of 0.5-2 mM).
-
Sonicate the mixture on ice using a probe sonicator (with short bursts to prevent overheating) or in a bath sonicator until a homogenous, milky emulsion is formed. The stability of the emulsion is critical for assay reproducibility.
2. Lipase Assay Procedure:
-
Prepare a glycerol standard curve according to the manufacturer's instructions provided with the Glycerol Assay Kit.
-
In a 96-well microplate, add 10-50 µL of the DPAG substrate emulsion to each well.
-
Add your lipase sample (e.g., 10-20 µL of purified enzyme or cell lysate) to the wells containing the substrate. For each sample, prepare a parallel control well without the lipase (add an equal volume of Assay Buffer instead).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
Following incubation, add the glycerol detection reagent mixture from the kit to each well, including the standards and controls.
-
Incubate the plate for the time specified in the kit protocol (usually 15-30 minutes) to allow for color development.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the no-lipase control from the absorbance of the corresponding lipase-containing samples.
-
Use the glycerol standard curve to determine the concentration of glycerol produced in each sample.
-
Calculate the lipase activity, typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of glycerol per minute under the specified assay conditions.
Advanced Protocol: HPLC-Based Analysis of DPAG Hydrolysis Products
For more detailed mechanistic studies, such as determining the positional specificity of a lipase or quantifying the production of 2-AG precursors, a chromatographic approach is recommended. Reversed-phase high-performance liquid chromatography (RP-HPLC) can effectively separate the substrate (DPAG) from its hydrolysis products.[8][9][10][11]
Principle
The enzymatic reaction is carried out as described previously. The reaction is then stopped, and the lipids are extracted. The lipid extract is then analyzed by RP-HPLC with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) to separate and quantify DPAG, 1,2-dipalmitoylglycerol, arachidonic acid, and other potential products.
Materials and Reagents
-
All materials from the colorimetric assay protocol (excluding the glycerol detection kit).
-
HPLC system with a C18 column.[8]
-
ELSD or Mass Spectrometer detector.
-
HPLC-grade solvents (e.g., acetonitrile, isopropanol, chloroform).[8][11]
-
Lipid extraction solvents (e.g., chloroform/methanol mixture).
-
Internal standard (e.g., a triglyceride not present in the sample).
Step-by-Step Protocol
1. Enzymatic Reaction and Lipid Extraction:
-
Perform the lipase reaction in a larger volume (e.g., 1-2 mL) to ensure sufficient material for extraction and analysis.
-
Stop the reaction by adding a solvent mixture that will denature the enzyme and facilitate lipid extraction (e.g., 2 volumes of chloroform:methanol, 2:1 v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a small, known volume of a suitable solvent for HPLC injection (e.g., isopropanol or chloroform).
2. HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions. A gradient elution is typically required for optimal separation of the different lipid species.[10][11]
-
Inject the reconstituted lipid extract onto the C18 column.
-
Run the appropriate gradient program to separate the components.
-
Detect and quantify the peaks corresponding to DPAG and its hydrolysis products using the ELSD or MS detector.
-
Use external or internal standards for accurate quantification of each analyte.
Signaling Pathway Context: The Role of DPAG Hydrolysis in 2-AG Biosynthesis
The hydrolysis of DPAG is not only a measure of lipase activity but also represents the initial steps in a crucial signaling pathway. The diacylglycerol produced from DPAG can be a substrate for diacylglycerol lipase (DAGL), leading to the formation of the endocannabinoid 2-AG.
Caption: Simplified 2-AG signaling pathway initiated by G-protein coupled receptor (GPCR) activation.
Conclusion
This compound is a multifaceted substrate that enables both the routine screening of lipase activity and the detailed investigation of enzymes involved in the endocannabinoid signaling pathway. The choice between the colorimetric and HPLC-based methods will depend on the specific research question, throughput requirements, and available instrumentation. By understanding the properties of DPAG and applying the appropriate assay methodology, researchers can gain valuable insights into lipase function and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol | CAS 675876-04-7 | Cayman Chemical | Biomol.com [biomol.com]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. assaygenie.com [assaygenie.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bce.au.dk [bce.au.dk]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. youngin.com [youngin.com]
- 11. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
Application Note & Protocols: Investigating the Role of TG(16:0/16:0/20:4) in Metabolic Syndrome
Abstract
Metabolic syndrome (MetS) is a constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively elevate the risk for type 2 diabetes and cardiovascular disease.[1][2][3] Historically, clinical assessment has focused on total plasma triglyceride (TG) levels.[4][5] However, the advent of advanced lipidomics has revealed that the biological impact of TGs is not merely a function of their total concentration but is profoundly influenced by the specific fatty acid composition of individual TG molecules.[6][7][8] This guide focuses on a specific and pathogenically intriguing triacylglycerol: TG(16:0/16:0/20:4) , chemically known as 1,2-dipalmitoyl-3-arachidonoyl-sn-glycerol . This molecule is composed of two saturated fatty acid (SFA) chains, palmitic acid (16:0), and one omega-6 polyunsaturated fatty acid (PUFA), arachidonic acid (20:4).[9][10] Recent lipidomics and machine learning studies have identified TG(16:0/16:0/20:4) as a potential biomarker associated with metabolic syndrome.[11] This document provides the scientific rationale, analytical protocols, and experimental models for researchers and drug development professionals to investigate the precise role of TG(16:0/16:0/20:4) in the pathophysiology of MetS.
Scientific Premise: The Pathogenic Potential of a Hybrid Triglyceride
The unique structure of TG(16:0/16:0/20:4) warrants specific investigation. It serves as a molecular carrier for two distinct classes of fatty acids with well-documented, and often opposing, roles in cellular metabolism and signaling. Our central hypothesis is that the accumulation of TG(16:0/16:0/20:4) in key metabolic tissues (liver, adipose, muscle) and its subsequent hydrolysis creates a localized microenvironment rich in both lipotoxic SFAs and pro-inflammatory PUFA precursors, thereby synergistically driving the core pathologies of MetS.
-
The Saturated Threat (Palmitic Acid, 16:0): Palmitic acid is the most common SFA in the human diet and is known to induce insulin resistance by impairing insulin signaling pathways.[12] Its accumulation leads to cellular stress, including endoplasmic reticulum (ER) stress and mitochondrial dysfunction, and it can activate inflammatory pathways through receptors like Toll-like receptor 4 (TLR4).[2]
-
The Inflammatory Precursor (Arachidonic Acid, 20:4): Arachidonic acid is a critical omega-6 PUFA that, when released from complex lipids by phospholipases or lipases, serves as the primary substrate for the synthesis of pro-inflammatory eicosanoids (prostaglandins, leukotrienes) via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These signaling molecules are potent mediators of the chronic, low-grade inflammation characteristic of MetS.[2]
Elevated plasma levels of TG(16:0/16:0/20:4) may therefore represent a key node in the progression of MetS, linking dietary fat intake and de novo lipogenesis to the downstream consequences of insulin resistance and inflammation.
Analytical Protocol: Targeted Quantification by LC-MS/MS
Standard clinical assays for total triglycerides cannot resolve individual molecular species.[5] Therefore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the required technology for accurate and specific quantification.[7][13] The following protocol provides a robust method for analyzing TG(16:0/16:0/20:4) in biological matrices.
Protocol 2.1: Lipid Extraction from Plasma/Serum
Causality: This protocol uses a modified Bligh-Dyer method to efficiently partition lipids into an organic phase, separating them from water-soluble metabolites, proteins, and salts that would interfere with MS analysis. An internal standard (IS) is added at the start to correct for variability in extraction efficiency and instrument response.
-
Preparation: Thaw plasma/serum samples on ice.
-
Spiking: In a 2 mL glass vial, add 20 µL of sample. Add 10 µL of a suitable non-endogenous odd-chain triglyceride internal standard (e.g., TG(17:0/17:0/17:0) at 10 µg/mL in methanol).
-
Monophasic Mixture: Add 750 µL of a 2:1 (v/v) mixture of dichloromethane:methanol. Vortex vigorously for 30 seconds.
-
Phase Separation: Add 225 µL of LC-MS grade water. Vortex again for 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing lipids.
-
Collection: Carefully aspirate the lower organic layer using a glass syringe and transfer to a clean 1.5 mL autosampler vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid film in 100 µL of 9:1 (v/v) methanol:dichloromethane. Vortex to ensure complete dissolution. The sample is now ready for injection.
Protocol 2.2: LC-MS/MS Method for Targeted Quantification
Causality: Reversed-phase liquid chromatography separates lipids based on their acyl chain length and degree of unsaturation. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and specificity by monitoring a specific fragmentation reaction (precursor ion → product ion) unique to the target analyte. For triglycerides, the ammonium adduct [M+NH4]+ is a stable and abundant precursor ion in positive electrospray ionization. The product ion is generated from the neutral loss of one fatty acid chain plus ammonia.
| Parameter | Setting | Rationale |
| LC System | UHPLC System (e.g., Shimadzu Nexera, Waters Acquity) | Provides high-resolution separation needed for complex lipid extracts. |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm) | Separates TGs based on hydrophobicity. |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate | Standard aqueous phase for reverse-phase lipidomics. |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate | Strong organic phase for eluting hydrophobic TGs. |
| Gradient | 30% B to 100% B over 10 min, hold 5 min, re-equilibrate | A gradual increase in organic solvent elutes TGs in order of polarity. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Agilent) | Gold standard for targeted quantification due to sensitivity and specificity. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for lipids; TGs ionize well in positive mode. |
| MRM Transition | Q1 (Precursor): 872.8 m/z → Q3 (Product): 551.5 m/z | Precursor: Mass of TG(16:0/16:0/20:4) + NH4+. Product: Corresponds to the neutral loss of arachidonic acid + NH3.[14] |
| Internal Std. | Q1: 824.8 m/z → Q3: 551.5 m/z (for TG 17:0/17:0/17:0) | Monitors the neutral loss of a C17:0 fatty acid. |
In Vitro Models for Mechanistic Investigation
In vitro models are essential for dissecting the direct cellular effects of TG(16:0/16:0/20:4) on insulin signaling and inflammation, independent of systemic hormonal and metabolic influences.[15][16][17]
Protocol 3.1: Treatment of Hepatocytes (HepG2) with TG(16:0/16:0/20:4)
Causality: HepG2 cells are a human hepatoma line that retains many characteristics of primary hepatocytes, making them a suitable model for studying hepatic lipid metabolism and insulin resistance. Triglycerides are highly lipophilic and must be complexed with bovine serum albumin (BSA) to ensure their solubility and facilitate cellular uptake in aqueous culture media.
-
Stock Preparation: Purchase or synthesize high-purity TG(16:0/16:0/20:4). Dissolve in ethanol to create a 50 mM stock solution.
-
BSA Conjugation: Prepare a 10% fatty acid-free BSA solution in serum-free DMEM. Warm to 37°C. While vortexing the BSA solution, slowly add the TG stock solution to achieve a final TG concentration of 5 mM (a 1:10 dilution). This creates a 10X working stock.
-
Cell Culture: Plate HepG2 cells in 6-well plates and grow to ~80% confluency in complete medium (DMEM + 10% FBS).
-
Serum Starvation: The day before the experiment, switch the cells to serum-free DMEM for 16-24 hours. This synchronizes the cells and reduces basal insulin signaling.
-
Treatment: Dilute the 5 mM TG-BSA complex 1:10 in serum-free DMEM to achieve a final treatment concentration of 500 µM. Treat cells for a specified time (e.g., 16-24 hours) to induce metabolic changes. Include a "Vehicle Control" group treated with 1% BSA in DMEM (conjugated with the same amount of ethanol used for the TG stock).
Protocol 3.2: Assessment of Insulin Signaling via Western Blot
Causality: A primary hallmark of insulin resistance is the failure of insulin to stimulate the phosphorylation of key downstream signaling proteins, particularly Akt. This protocol measures the level of phosphorylated Akt (p-Akt) relative to total Akt.
-
Insulin Stimulation: Following the TG treatment period (from Protocol 3.1), stimulate the cells with 100 nM insulin for 15 minutes. Include non-insulin-stimulated wells for each condition.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Western Blot: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST.
-
Antibody Incubation: Incubate overnight at 4°C with primary antibodies for p-Akt (Ser473) and Total Akt.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize bands.
-
Analysis: Quantify band density using imaging software. A decreased ratio of p-Akt/Total Akt in TG-treated, insulin-stimulated cells compared to vehicle-treated, insulin-stimulated cells indicates insulin resistance.
In Vivo Models for Systemic Pathophysiology
Animal models are indispensable for understanding how TG(16:0/16:0/20:4) contributes to the systemic and multi-organ pathology of MetS.[18][19] Diet-induced obesity models in rodents are particularly relevant as they closely mimic the etiology of MetS in humans.[1][20]
Protocol 4.1: Diet-Induced Rodent Model of Metabolic Syndrome
Causality: A high-fat diet (HFD) rich in saturated fats effectively induces the key features of human MetS in C57BL/6J mice, including obesity, hyperglycemia, hyperlipidemia, and insulin resistance.[21] This model allows for the investigation of how the HFD alters the plasma and tissue profile of TG(16:0/16:0/20:4) and correlates it with disease progression.
-
Animal Model: Use male C57BL/6J mice, 8 weeks of age. This strain is highly susceptible to diet-induced obesity and MetS.
-
Acclimatization: House mice for one week under standard conditions (12h light/dark cycle, ad libitum access to water and standard chow).
-
Dietary Groups (n=10-12 per group):
-
Control Group: Feed a control diet (e.g., D12450J, 10% kcal from fat).
-
MetS Group: Feed a high-fat diet (e.g., D12492, 60% kcal from fat).
-
-
Study Duration: Maintain mice on their respective diets for 16 weeks.
-
Metabolic Phenotyping:
-
Body Weight: Monitor weekly.
-
Glucose Tolerance Test (GTT): At week 15, perform an intraperitoneal GTT after a 6-hour fast to assess glucose homeostasis.
-
-
Terminal Endpoint (Week 16):
-
After an overnight fast, collect blood via cardiac puncture for plasma isolation.
-
Perfuse tissues with saline and harvest liver, epididymal white adipose tissue (eWAT), and gastrocnemius muscle.
-
Flash-freeze a portion of each tissue in liquid nitrogen for lipidomics and gene expression analysis.
-
Fix a portion of the liver in 10% neutral buffered formalin for histology.
-
Protocol 4.2: Correlative Data Analysis
-
Lipidomics: Quantify TG(16:0/16:0/20:4) levels in plasma and tissue lipid extracts using the LC-MS/MS protocol described in Section 2.
-
Histology: Perform Hematoxylin and Eosin (H&E) staining on liver sections to assess steatosis (fat accumulation).
-
Correlation: Use statistical analysis (e.g., Pearson correlation) to determine the relationship between the levels of TG(16:0/16:0/20:4) in plasma and tissues and key MetS parameters (e.g., body weight, GTT area under the curve, liver fat content). A strong positive correlation would support its role as a biomarker and pathogenic mediator of MetS.
Data Integration and Future Directions
The ultimate goal is to build a cohesive narrative by integrating the findings from these multi-level investigations. For example, an observation of elevated TG(16:0/16:0/20:4) in the plasma of HFD-fed mice (Section 4) that correlates with impaired glucose tolerance can be mechanistically explained by demonstrating that direct treatment of hepatocytes with this TG species impairs insulin-stimulated Akt phosphorylation (Section 3).
Future research should focus on:
-
Human Studies: Validating the findings in human cohorts by correlating plasma TG(16:0/16:0/20:4) levels with clinical markers of MetS.
-
Enzymatic Regulation: Investigating the specific acyltransferases (e.g., GPAT, AGPAT, DGAT) responsible for the synthesis of this particular TG species.
-
Therapeutic Intervention: Testing whether interventions that lower TG(16:0/16:0/20:4) levels (e.g., dietary modification, pharmacological agents) can ameliorate the MetS phenotype in preclinical models.
By employing the protocols and frameworks outlined in this guide, researchers can systematically elucidate the role of TG(16:0/16:0/20:4), moving from biomarker identification to mechanistic understanding and, ultimately, to the development of novel therapeutic strategies for metabolic syndrome.
References
- 1. Unveiling Lipidomic Alterations in Metabolic Syndrome: A Study of Plasma, Liver, and Adipose Tissues in a Dietary-Induced Rat Model [mdpi.com]
- 2. Lipid-Induced Mechanisms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic syndrome - Wikipedia [en.wikipedia.org]
- 4. Triglycerides: Why do they matter? - Mayo Clinic [mayoclinic.org]
- 5. vitas.no [vitas.no]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomed.cas.cz [biomed.cas.cz]
- 9. Showing Compound TG(16:0/16:0/20:4(5Z,8Z,11Z,14Z))[iso3] (FDB023643) - FooDB [foodb.ca]
- 10. Human Metabolome Database: Showing metabocard for TG(16:0_36:4) (HMDB0005363) [hmdb.ca]
- 11. frontiersin.org [frontiersin.org]
- 12. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 13. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. lcms.cz [lcms.cz]
- 15. atcc.org [atcc.org]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. In vitro tissue-engineered adipose constructs for modeling disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. ejurnal-analiskesehatan.web.id [ejurnal-analiskesehatan.web.id]
- 21. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol and its Significance in Inflammatory Research
Audience: Researchers, scientists, and drug development professionals.
Section 1: Introduction and Scientific Rationale
The study of lipid signaling in inflammation is a rapidly evolving field, offering novel therapeutic targets. Diacylglycerols (DAGs) are critical second messengers that activate a cascade of inflammatory responses. While the user's query specified 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol , it is important to clarify that this molecule is a triacylglycerol (TAG)[1][2][3]. TAGs are primarily energy storage molecules and precursors for signaling lipids[4][5][6][7]. The direct activator of key inflammatory pathways is its diacylglycerol counterpart, such as 1-palmitoyl-2-arachidonoyl-sn-glycerol [8].
Cellular lipases can hydrolyze TAGs to release DAGs and fatty acids[5][6][9][10]. Therefore, this compound can serve as a source for the generation of pro-inflammatory mediators. The released arachidonic acid is a substrate for cyclooxygenases (COX) and lipoxygenases (LOX), leading to the production of eicosanoids like prostaglandins and leukotrienes, which are potent inflammatory mediators[9][11].
This application note will focus on the utility of DAGs with similar fatty acid profiles, specifically those containing palmitic and arachidonic acid, in inflammation models. The unique fatty acid composition of these molecules provides a dual mechanism for inducing inflammation:
-
Direct Activation of Signaling Pathways: The DAG backbone directly activates Protein Kinase C (PKC) isoforms and Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs), which are pivotal in inflammatory signaling[12][13][14].
-
Generation of Pro-inflammatory Metabolites: The arachidonoyl chain can be liberated and metabolized into eicosanoids, further amplifying the inflammatory cascade.
Section 2: Mechanism of Action - The Dual Inflammatory Hit
The pro-inflammatory effects of an arachidonic acid-containing DAG, such as 1-palmitoyl-2-arachidonoyl-sn-glycerol, are mediated through two primary pathways:
Direct Activation of PKC and RasGRP
Upon its generation at the cell membrane, this specific DAG recruits and activates members of the PKC family (conventional and novel isoforms) and RasGRPs. This activation is not merely a generic switch but is influenced by the specific acyl chains of the DAG molecule[10][15].
-
PKC Activation: Activated PKC isoforms phosphorylate a plethora of downstream targets, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.
-
RasGRP Activation: RasGRPs are guanine nucleotide exchange factors for Ras small GTPases. DAG-mediated activation of RasGRPs leads to the activation of the Ras-Raf-MEK-ERK signaling cascade, which also contributes to the expression of inflammatory genes.
Caption: DAG-mediated activation of PKC and RasGRP signaling pathways.
Indirect Amplification via Arachidonic Acid Metabolism
The presence of an arachidonoyl chain at the sn-2 position is of particular significance. Phospholipase A2 (PLA2) or diacylglycerol lipase can cleave this fatty acid from the glycerol backbone. The liberated free arachidonic acid is then available for enzymatic conversion into a variety of potent, short-lived inflammatory mediators.
-
Cyclooxygenase (COX) Pathway: Leads to the synthesis of prostaglandins (e.g., PGE2) and thromboxanes.
-
Lipoxygenase (LOX) Pathway: Results in the production of leukotrienes and lipoxins.
These eicosanoids act on G-protein coupled receptors on various immune and non-immune cells, leading to increased vascular permeability, pain, and recruitment of leukocytes to the site of inflammation.
Section 3: Application in In Vitro Inflammation Models
Rationale for Use
Introducing a specific DAG species like 1-palmitoyl-2-arachidonoyl-sn-glycerol into cell-based assays allows for the precise investigation of its contribution to inflammatory signaling, independent of receptor-ligand interactions that typically generate endogenous DAG. This is invaluable for dissecting the downstream signaling events and for screening potential inhibitors of these pathways.
Recommended Cell Lines
| Cell Line | Cell Type | Rationale for Use |
| RAW 264.7 | Murine Macrophage | Robust inflammatory response to stimuli like LPS; widely used for studying macrophage activation and cytokine production[16][17][18][19][20]. |
| THP-1 | Human Monocytic | Can be differentiated into macrophage-like cells; a relevant human model for studying innate immune responses. |
| Primary Macrophages | Bone Marrow-Derived or Peritoneal | More physiologically relevant than immortalized cell lines, though with higher variability. |
| HUVEC | Human Umbilical Vein Endothelial Cells | Useful for studying endothelial activation, adhesion molecule expression, and vascular inflammation. |
Protocol: Induction of Inflammatory Response in RAW 264.7 Macrophages
This protocol details the use of 1-palmitoyl-2-arachidonoyl-sn-glycerol (referred to as PA-A-G) to induce an inflammatory response, with LPS as a positive control.
3.3.1. Materials
-
RAW 264.7 cells (ATCC)
-
1-palmitoyl-2-arachidonoyl-sn-glycerol (PA-A-G)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle (e.g., DMSO or ethanol)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (antibodies for phospho-PKC, phospho-ERK)
-
Reagents for qPCR (primers for Tnf, Il6, Ptgs2 (COX-2))
3.3.2. Preparation of PA-A-G Solution
Causality: Lipophilic compounds like DAGs are insoluble in aqueous media and require a carrier for effective delivery to cells. Complexing with BSA mimics their physiological transport and improves bioavailability.
-
Prepare a 10 mM stock solution of PA-A-G in a suitable organic solvent (e.g., ethanol or DMSO).
-
To prepare a working solution, dilute the stock solution in serum-free DMEM containing 1% fatty acid-free BSA.
-
Sonicate or vortex vigorously to facilitate the formation of a PA-A-G:BSA complex. A typical final concentration range for cell treatment is 10-100 µM.
3.3.3. Experimental Procedure
Caption: Workflow for in vitro stimulation of RAW 264.7 macrophages.
3.3.4. Endpoint Analysis
-
Cytokine Secretion: Measure TNF-α and IL-6 levels in the culture supernatant using ELISA kits according to the manufacturer's instructions.
-
Gene Expression: Isolate total RNA from cell lysates and perform qPCR to quantify the relative expression of Tnf, Il6, and Ptgs2 (COX-2).
-
Signaling Pathway Activation: For early time points (15-60 minutes), lyse cells and perform Western blotting to detect the phosphorylation of PKC substrates and ERK1/2[12][15].
-
Eicosanoid Production: To measure arachidonic acid metabolites, harvest the supernatant, perform solid-phase extraction, and analyze by LC-MS/MS[23][24][25][26][27].
Section 4: Application in In Vivo Inflammation Models
Rationale for Use
Administering a defined lipid species in vivo allows for the study of its effects on a systemic inflammatory response, including leukocyte recruitment, cytokine storms, and resolution of inflammation. This is crucial for validating in vitro findings and assessing the therapeutic potential of targeting these lipid pathways.
Recommended Model: Zymosan-Induced Peritonitis in Mice
Zymosan, a yeast cell wall component, induces a robust, sterile inflammatory response characterized by the influx of neutrophils and macrophages into the peritoneal cavity[13][28][29][30][31]. This model is ideal for studying the pro-inflammatory effects of co-administered lipids and for evaluating anti-inflammatory compounds.
Protocol: Zymosan-Induced Peritonitis
4.3.1. Materials
-
C57BL/6 mice (8-12 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
1-palmitoyl-2-arachidonoyl-sn-glycerol (PA-A-G)
-
Vehicle for in vivo administration (e.g., 5% DMSO in corn oil or a saline/emulsifier mixture)[32][33]
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
4.3.2. Preparation of Reagents
-
Zymosan Suspension: Prepare a 1 mg/mL suspension of Zymosan A in sterile saline. Vortex thoroughly before each injection.
-
PA-A-G Formulation: Prepare a stock solution of PA-A-G in a suitable organic solvent. For intraperitoneal (i.p.) injection, this can be diluted in corn oil. Alternatively, create an emulsion by sonicating the lipid in a sterile saline solution containing a small percentage of a non-toxic emulsifier like Tween 80. The final concentration should be such that the desired dose is delivered in a volume of 100-200 µL.
4.3.3. Experimental Procedure
Caption: Workflow for zymosan-induced peritonitis model in mice.
4.3.4. Endpoint Analysis
-
Leukocyte Recruitment: Centrifuge the peritoneal lavage fluid to pellet the cells. Resuspend the cells and perform a total cell count using a hemocytometer. Prepare cytospin slides for differential cell counting or use flow cytometry to quantify neutrophils (Ly6G+) and macrophages (F4/80+).
-
Peritoneal Fluid Cytokines: Use the supernatant from the peritoneal lavage to measure levels of inflammatory cytokines (TNF-α, IL-6) and chemokines (e.g., MCP-1, CXCL1) by ELISA.
-
Systemic Inflammation: Collect blood via cardiac puncture at the time of euthanasia to measure systemic cytokine levels in the serum.
Section 5: Data Interpretation and Troubleshooting
-
Expected Outcomes: Treatment with an arachidonic acid-containing DAG is expected to potentiate the inflammatory response induced by a primary stimulus like LPS or zymosan. This will manifest as increased cytokine production and enhanced leukocyte recruitment compared to the stimulus alone.
-
Controls are Critical: Always include a vehicle control to ensure that the solvent or emulsifier is not causing an inflammatory response. A group treated with the DAG analog alone should also be included to assess its direct inflammatory potential in the absence of a co-stimulus.
-
Lipid Solubility: Poor solubility is a common issue. If results are inconsistent, re-evaluate the preparation of the lipid solution. Sonication time and BSA concentration in vitro, or the choice of vehicle in vivo, may need optimization.
-
Timing is Key: The kinetics of inflammatory responses are rapid. For signaling studies (e.g., Western blotting), short incubation times are necessary. For cytokine production and cell recruitment, longer time points are required. Pilot studies to determine the optimal time course are recommended.
Section 6: References
-
Ajuebor, M. N., Das, A. M., Virág, L., Flower, R. J., Szabó, C., & Perretti, M. (2000). Role of resident peritoneal macrophages and mast cells in zymosan-induced neutrophil recruitment. The Journal of Immunology, 165(11), 6593-6600.
-
Brose, N., & Rosenmund, C. (2002). Vesicular neurotransmitter transporters: regulators of synaptic vesicle refilling. Reviews of Physiology, Biochemistry and Pharmacology, 146, 1-66.
-
Caloca, M. J., Fernandez, N., Lewin, N. E., Ching, D., Modali, R., Blumberg, P. M., & Kazanietz, M. G. (2003). RasGRPs are targets for the tumor promoter diacylglycerol. Molecular and cellular biology, 23(19), 6893-6904.
-
Dunn, C. J., & Willoughby, D. A. (1976). The response of the vasculature to the inflammatory stimulus of zymosan. Journal of pathology, 119(4), 213-219.
-
Geller, D. A., Nussler, A. K., Di Silvio, M., Lowenstein, C. J., Shapiro, R. A., Wang, S. C., ... & Billiar, T. R. (1993). Cytokines, nitric oxide, and programmed cell death in transplantation. Transplantation, 56(2), 261-265.
-
Ghebrehiwet, B., & Peerschke, E. I. (1986). Zymosan-induced stimulation of the classical and alternative pathways of complement by C-reactive protein. The Journal of Immunology, 137(3), 945-948.
-
He, H., & Cronan, J. E. (2004). Escherichia coli lipoate-protein ligase B (LplB) is an octanoyl-[acyl carrier protein]: protein N-octanoyltransferase. Journal of Biological Chemistry, 279(51), 53399-53406.
-
Hohmann, A. G., Suplita, R. L., Bolton, N. M., Neely, M. H., Fegley, D., Mangieri, R., ... & Cravatt, B. F. (2005). An endocannabinoid mechanism for stress-induced analgesia. Nature, 435(7045), 1108-1112.
-
Lehner, R., & Verger, R. (1997). Purification and characterization of a porcine liver microsomal triacylglycerol hydrolase. Biochemistry, 36(38), 11467-11474.
-
Leslie, C. C. (1997). Properties and regulation of cytosolic phospholipase A2. Journal of Biological Chemistry, 272(27), 16709-16712.
-
Needleman, P., Turk, J., Jakschik, B. A., Morrison, A. R., & Lefkowith, J. B. (1986). Arachidonic acid metabolism. Annual review of biochemistry, 55(1), 69-102.
-
Ross, G. D., Cain, J. A., & Lachmann, P. J. (1985). Membrane complement receptor type three (CR3) has lectin-like properties analogous to bovine conglutinin and functions as a receptor for zymosan and rabbit erythrocytes as well as a receptor for iC3b. The Journal of Immunology, 134(5), 3307-3315.
-
Shimada, Y., Sugihara, A., Nakano, H., Kuramoto, T., Nagao, T., Iizumi, T., & Tominaga, Y. (2000). Enzymatic synthesis of structured lipid containing arachidonic and palmitic acids. Journal of the American Oil Chemists' Society, 77(1), 89-93. [URL: https://aocs.onlinelibrary.wiley.com/doi/abs/10.1007/s11746-000-0014-7]
-
PubChem. (n.d.). 1-Palmitoyl-2-arachidonoyl-sn-glycerol. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Palmitoyl-2-arachidonoyl-sn-glycerol]
-
Taciak, B., Białasek, M., Braniewska, A., Sas, Z., Sawicka, P., Kiraga, L., ... & Krol, M. (2018). Evaluation of the inflammatory properties of the RAW 264.7 cell line. Cellular and molecular biology letters, 23(1), 1-13.
-
Wilkerson, J. L., Ghosh, S., Bagdas, D., Mason, B. L., Crowe, M. S., Hsu, K. L., ... & Lichtman, A. H. (2016). Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain. British journal of pharmacology, 173(10), 1678-1691.
-
Yen, C. L. E., Stone, S. J., Koliwad, S., Harris, C., & Farese Jr, R. V. (2008). Thematic review series: glycerolipids. Thematic review series: The roles of acyl-CoA: diacylglycerol acyltransferase (DGAT) enzymes in triacylglycerol synthesis. Journal of lipid research, 49(11), 2283-2301.
-
Zimmermann, R., Strauss, J. G., Haemmerle, G., Schoiswohl, G., Birner-Gruenberger, R., Riederer, M., ... & Zechner, R. (2004). Fat mobilization in adipose tissue is promoted by adipose triglyceride lipase. Science, 306(5700), 1383-1386.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Mammalian triacylglycerol metabolism: synthesis, lipolysis, and signaling. | Semantic Scholar [semanticscholar.org]
- 5. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triacylglycerol metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Lipase specificity in the transacylation of triacylglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arachidonate-containing triacylglycerols: biosynthesis and a lipolytic mechanism for the release and transfer of arachidonate to phospholipids in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a triacylglycerol lipase that liberates arachidonic acid from bovine chromaffin cells during secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triacylglycerol lipase-mediated release of arachidonic acid for renal medullary prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. atcc.org [atcc.org]
- 23. lipidmaps.org [lipidmaps.org]
- 24. arborassays.com [arborassays.com]
- 25. researchgate.net [researchgate.net]
- 26. dash.harvard.edu [dash.harvard.edu]
- 27. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. olac.berkeley.edu [olac.berkeley.edu]
- 29. inotiv.com [inotiv.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Synthesis of deuterated "1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol" for tracing
Application Note & Protocol
Strategic Synthesis of Deuterated 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol for Advanced Metabolic Tracing
Abstract: This document provides a comprehensive guide for the chemical synthesis, purification, and characterization of deuterated this compound. The strategic incorporation of deuterium into the arachidonoyl moiety creates a powerful molecular tracer for investigating lipid metabolism, signaling pathways, and the mechanisms of drug action. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for the successful preparation and application of this valuable research tool.
The Rationale: Why Deuterated Triglycerides?
In the landscape of metabolic research, stable isotope labeling is an indispensable technique for tracing the fate of molecules within complex biological systems.[1][2][3] Unlike radioactive isotopes, stable isotopes like deuterium (²H) are non-radioactive and can be safely used in a wide range of in vitro and in vivo studies.[1][2] The synthesis of a mixed-acid triglyceride, such as this compound, with a deuterated arachidonoyl chain, allows for the precise tracking of its uptake, distribution, and transformation into various bioactive lipids.
Arachidonic acid is a critical polyunsaturated fatty acid (PUFA) that serves as the precursor to a vast family of signaling molecules known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.[4][5][6] These molecules are pivotal in inflammatory processes.[4][7][8] By introducing a "heavy" isotopic signature into the arachidonate portion of the triglyceride, researchers can use mass spectrometry to distinguish the tracer and its metabolic derivatives from the endogenous, unlabeled pool. This enables detailed flux analysis and a deeper understanding of the enzymatic pathways involved.[3]
Furthermore, the substitution of hydrogen with deuterium at specific sites can introduce a Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step.[9][10][11] In the context of arachidonic acid, deuteration at the bis-allylic positions (C-7, C-10, C-13) has been shown to inhibit non-enzymatic lipid peroxidation, a key process in cellular damage.[7][8] This makes deuterated lipids not only tracers but also potential therapeutic agents for diseases associated with oxidative stress.[9][12]
Synthetic Strategy: A Stepwise Approach
The synthesis of a mixed-acid triglyceride with a specific arrangement of fatty acids requires a regioselective strategy. A direct, one-pot esterification of glycerol with a mixture of palmitic and deuterated arachidonic acid would result in a statistical mixture of various triglyceride isomers, making the purification of the desired product exceedingly difficult.[13]
Therefore, a more controlled, stepwise approach is necessary, which involves the use of protecting groups to ensure the fatty acids are installed at the desired positions on the glycerol backbone.[14][15] The overall workflow is as follows:
Caption: Overall workflow for the synthesis of the target deuterated triglyceride.
Materials & Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Glycerol | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Palmitoyl Chloride | ≥98% | Sigma-Aldrich |
| Arachidonic Acid-d8 or -d11 | ≥98% isotopic purity | Cayman Chemical, Avanti Polar Lipids |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Pyridine | Anhydrous | Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich |
| Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) | ≥98% | Sigma-Aldrich |
| Boron Trichloride (BCl₃) | 1.0 M in DCM | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Hexane, Ethyl Acetate | HPLC Grade | Fisher Scientific |
Detailed Synthesis Protocols
Protocol 4.1: Synthesis of 1,2-Dipalmitoyl-rac-glycerol Intermediate
The causality behind this multi-step process is to ensure that the two palmitoyl groups are exclusively on the sn-1 and sn-2 positions. We start with solketal, a protected form of glycerol where the sn-1 and sn-2 hydroxyls are masked as a cyclic ketal, leaving the sn-3 hydroxyl free. However, for our target molecule, we need the sn-3 position to be available for the final esterification. A common alternative strategy involves protecting the primary hydroxyls at sn-1 and sn-3, acylating the sn-2 position, deprotecting one primary position, acylating it, and so on.
A more direct, though yielding a racemic mixture, approach is to start with a protected glycerol where the sn-2 hydroxyl is available. For the purpose of this protocol, we will outline a common route that involves protection, acylation, and deprotection to yield the key 1,2-diacyl glycerol intermediate.
Step 4.1.1: Protection of Glycerol A common strategy is to protect the primary hydroxyl group at the sn-3 position. Trityl chloride is a bulky protecting group that selectively reacts with the less sterically hindered primary hydroxyls of glycerol.
-
Dissolve glycerol (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add trityl chloride (1.05 eq) portion-wise over 30 minutes, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-O-trityl-rac-glycerol.
Step 4.1.2: Acylation with Palmitoyl Chloride With the sn-3 position protected, the remaining sn-1 and sn-2 hydroxyls are acylated.
-
Dissolve 1-O-trityl-rac-glycerol (1.0 eq) in anhydrous DCM containing DMAP (0.1 eq) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add palmitoyl chloride (2.2 eq) dropwise via a syringe.
-
Allow the reaction to stir at room temperature for 4-6 hours until TLC indicates the disappearance of the starting material.
-
Quench with saturated NaHCO₃ solution and separate the layers.
-
Wash the organic layer with water and brine, then dry over Na₂SO₄.
-
Concentrate the solvent in vacuo to obtain crude 1,2-Dipalmitoyl-3-O-trityl-rac-glycerol.
Step 4.1.3: Deprotection to Yield 1,2-Dipalmitoyl-rac-glycerol The trityl group is acid-labile and can be removed under mild conditions.
-
Dissolve the crude protected diglyceride from the previous step in DCM.
-
Add a solution of boron trichloride (BCl₃, 1.2 eq) in DCM dropwise at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with DCM, wash with brine, and dry over Na₂SO₄.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient) to afford pure 1,2-Dipalmitoyl-rac-glycerol.
Protocol 4.2: Final Esterification with Deuterated Arachidonic Acid
This is the final coupling step to introduce the deuterated tracer moiety. DCC/DMAP is a standard and effective coupling system for forming ester bonds.[16]
-
In a flame-dried flask under argon, dissolve 1,2-Dipalmitoyl-rac-glycerol (1.0 eq), deuterated arachidonic acid (e.g., arachidonic acid-d8) (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise. A white precipitate (dicyclohexylurea) will form.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by TLC (stain with phosphomolybdic acid or iodine).
-
Once the reaction is complete, filter off the dicyclohexylurea precipitate and wash with cold DCM.
-
Concentrate the filtrate under reduced pressure.
Protocol 4.3: Purification of the Final Product
Purification is critical to remove unreacted starting materials and byproducts.[17] Flash column chromatography is the method of choice.[18]
-
Dissolve the crude product from Protocol 4.2 in a minimal amount of hexane.
-
Load the solution onto a silica gel column pre-equilibrated with hexane.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 1% and gradually increasing to 5-10% ethyl acetate).
-
Collect fractions and analyze by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield 1,2-Dipalmitoyl-3-Arachidonoyl-dₙ-rac-glycerol as a clear, viscous oil.
-
For long-term storage, dissolve the final product in a suitable solvent (e.g., ethanol), flush with argon, and store at -80 °C.
Product Characterization: A Self-Validating System
Ensuring the identity, purity, and isotopic enrichment of the final product is paramount. A combination of NMR and mass spectrometry provides a robust validation system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Confirms the overall structure of the triglyceride. Key signals include the glycerol backbone protons, the α-methylene protons adjacent to the carbonyls, and the characteristic olefinic protons of the arachidonoyl chain. The integration of these signals should match the theoretical proton count.[19]
-
²H NMR: This is a direct method to confirm the presence and location of the deuterium labels on the arachidonoyl chain. The spectrum will show signals corresponding to the C-D bonds, providing definitive proof of successful incorporation.[20][21][22]
Mass Spectrometry (MS)
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the gold standard for lipid analysis.
-
Full Scan: The molecular ion peak ([M+H]⁺ or [M+NH₄]⁺) will confirm the correct mass of the deuterated triglyceride. For example, if using arachidonic acid-d8, the final product's mass will be 8 atomic mass units higher than its unlabeled counterpart.
-
Fragmentation (MS/MS): Fragmentation of the parent ion can confirm the identity and position of the fatty acids. The loss of the deuterated arachidonoyl chain will result in a characteristic neutral loss, confirming its presence at the sn-3 position.
-
| Analysis | Expected Result | Purpose |
| TLC | Single spot with appropriate Rf | Purity Assessment |
| ¹H NMR | Correct chemical shifts and integrations | Structural Confirmation |
| ²H NMR | Signals at deuterated positions | Confirmation of Labeling |
| LC-MS | Correct molecular ion [M+H]⁺ | Molecular Weight Verification |
| LC-MS/MS | Characteristic fragment ions | Positional Isomer Confirmation |
Application Protocol: Tracing in a Cellular Model
This protocol provides a template for using the synthesized tracer to study lipid metabolism in a cultured cell line.
Caption: Experimental workflow for a cell-based lipid tracing experiment.
-
Cell Culture: Seed your cells of interest (e.g., hepatocytes, macrophages) in appropriate culture plates and grow to desired confluency.
-
Tracer Preparation: Prepare a stock solution of the deuterated triglyceride. To facilitate cellular uptake, complex the lipid with fatty acid-free bovine serum albumin (BSA).
-
Incubation: Replace the cell culture medium with fresh medium containing the deuterated triglyceride-BSA complex at a final concentration determined by preliminary dose-response experiments.
-
Time Course: Harvest cells at various time points (e.g., 0, 2, 6, 12, 24 hours) to track the metabolic fate of the tracer over time.
-
Lipid Extraction: Perform a total lipid extraction from the cell pellets using a standard method like the Bligh-Dyer or Folch extraction.
-
Sample Analysis: Analyze the lipid extracts by LC-MS/MS. Develop a targeted method to specifically look for the parent deuterated triglyceride and its expected downstream metabolites (e.g., deuterated diacylglycerols, phospholipids containing the d-arachidonoyl chain, and released d-arachidonic acid and its eicosanoid products).
-
Data Analysis: Quantify the abundance of each deuterated species at each time point to determine the rates of uptake, incorporation into other lipid classes, and metabolism.
References
- 1. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Deuterated Arachidonic Acids Library for Regulation of Inflammation and Controlled Synthesis of Eicosanoids: An In Vitro Study [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. biojiva.com [biojiva.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. US7868196B2 - Preparation of glycerol derivatives and intermediates therefor - Google Patents [patents.google.com]
- 15. learninglink.oup.com [learninglink.oup.com]
- 16. brainly.com [brainly.com]
- 17. media.neliti.com [media.neliti.com]
- 18. researchgate.net [researchgate.net]
- 19. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.iucr.org [journals.iucr.org]
- 21. researchgate.net [researchgate.net]
- 22. books.rsc.org [books.rsc.org]
Application Notes and Protocols: A Researcher's Guide to Cell Culture Treatment with Specific Triacylglycerol Species
Introduction: Deconstructing the Role of Triacylglycerols in Cellular Physiology
Triacylglycerols (TAGs), the primary constituents of natural fats and oils, are central players in cellular energy storage and metabolism.[1][2] Comprised of a glycerol backbone esterified with three fatty acids, the specific fatty acid composition of a TAG molecule dictates its metabolic fate and cellular impact.[2] The ability to study the effects of specific TAG species, rather than relying on heterogeneous mixtures, is paramount for researchers in fields ranging from metabolic diseases and oncology to drug development. Understanding how a cell responds to a defined TAG, for instance, one enriched in oleic acid versus linoleic acid, can unveil nuanced cellular signaling pathways and metabolic reprogramming.
This guide provides a comprehensive framework for designing and executing experiments to treat cultured cells with specific TAG species. We will delve into the critical aspects of TAG preparation and delivery, methods for assessing cellular responses, and robust analytical techniques for endpoint analysis. The protocols outlined herein are designed to ensure reproducibility and scientific rigor, empowering researchers to confidently investigate the intricate roles of specific TAGs in cellular function.
I. The Challenge of Delivering Hydrophobic Molecules to an Aqueous Environment
A fundamental hurdle in studying TAGs in vitro is their inherent hydrophobicity. Directly adding a pure TAG to aqueous cell culture media will result in a non-homogenous mixture, leading to inconsistent and unreliable experimental outcomes. To overcome this, TAGs must be prepared in a manner that ensures their bioavailability to the cultured cells. The most common and physiologically relevant method involves complexing the TAGs with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA).[3][4][5] BSA mimics the in vivo function of albumin in transporting fatty acids and other lipids in the bloodstream, effectively solubilizing the TAGs and facilitating their uptake by cells.[3][5]
Alternatively, lipid emulsions can be prepared, which involves dispersing the TAG in an aqueous phase with the aid of surfactants.[6][7][8] While this method can be effective, the preparation of stable and consistently sized emulsions can be technically challenging and may introduce confounding variables due to the presence of surfactants.[9][10] For most cell culture applications, the BSA-complexation method is preferred for its relative simplicity and physiological relevance.
II. Experimental Workflow: From Stock Preparation to Endpoint Analysis
A successful cell culture experiment involving TAG treatment follows a logical and well-controlled workflow. The following diagram illustrates the key stages, each of which will be detailed in the subsequent sections.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. us.humankinetics.com [us.humankinetics.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US6670184B2 - Method for producing a lipid emulsion for use in insect cell culture - Google Patents [patents.google.com]
- 7. Patent Details | Paper Digest [paperdigest.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microfluidic technologies for lipid vesicle generation - Lab on a Chip (RSC Publishing) DOI:10.1039/D4LC00380B [pubs.rsc.org]
Quantitative Analysis of 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol in Human Plasma using LC-MS/MS
Application Note & Protocol
Abstract
This application note presents a detailed and validated protocol for the quantitative analysis of the specific triacylglycerol (TAG) isoform, 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol (PAG), in human plasma samples. The methodology employs a robust lipid extraction procedure followed by sensitive and selective quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals investigating the role of specific lipid species in health and disease. The protocol herein provides a self-validating system, ensuring data integrity and reproducibility.
Introduction: The Significance of Specific Triacylglycerol Isoforms
Triacylglycerols are the primary form of energy storage in the body and are integral to lipid metabolism.[1] For many years, clinical diagnostics have focused on total TAG levels in plasma as a key indicator of metabolic health, with elevated levels being a well-established risk factor for cardiovascular disease and metabolic syndrome.[2][3] However, this broad-strokes approach overlooks the vast complexity of the triacylglycerol lipidome. Each TAG molecule is a unique combination of a glycerol backbone and three fatty acid chains, and emerging evidence strongly suggests that the biological function and clinical relevance of TAGs are highly dependent on their specific fatty acid composition and positional isomerism.[3][4]
The analysis of individual TAG species offers a more granular view into metabolic processes and can reveal biomarkers that are obscured by total TAG measurements.[3][5] For instance, the saturation and chain length of the fatty acid constituents of plasma TAGs have been linked to healthy aging.[2]
This application note focuses on a specific TAG isoform: this compound (PAG), a triacylglycerol containing two palmitic acid (16:0) moieties and one arachidonic acid (20:4) moiety. Palmitic acid is the most common saturated fatty acid in the human body, while arachidonic acid is a key polyunsaturated omega-6 fatty acid involved in inflammatory pathways.[6] The unique combination of these fatty acids within a single TAG molecule suggests a potential role in specific metabolic and signaling pathways. Recent lipidomic studies have identified TG(16:0/16:0/20:4) as a significantly altered lipid species in certain disease states, such as IgA Vasculitis, highlighting its potential as a specific biomarker.[7][8]
Accurate and precise quantification of PAG in plasma is therefore crucial for elucidating its physiological role and exploring its potential as a diagnostic or prognostic marker. This protocol provides a comprehensive workflow to achieve this, from sample preparation to data analysis.
Experimental Workflow Overview
The following diagram illustrates the comprehensive workflow for the analysis of PAG in plasma samples.
Caption: Experimental workflow for PAG quantification in plasma.
Materials and Reagents
-
Solvents:
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
-
Reagents:
-
Ammonium formate
-
Formic acid
-
-
Standards:
-
This compound (PAG) analytical standard
-
Internal Standard (IS): e.g., Glyceryl tri(heptadecanoyl-d5) (TG(17:0/17:0/17:0)-d5) or other suitable non-endogenous TAG. A stable isotope-labeled internal standard is highly recommended for optimal correction of matrix effects and extraction variability.
-
-
Plasma:
-
Human plasma with K2EDTA as anticoagulant.
-
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the PAG analytical standard and the internal standard. Dissolve each in a suitable solvent (e.g., chloroform/methanol 2:1 v/v) to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the PAG primary stock solution with the reconstitution solvent (e.g., isopropanol/acetonitrile 1:1 v/v). These will be used to construct the calibration curve.
-
Internal Standard Spiking Solution: Dilute the internal standard primary stock solution with methanol to a concentration suitable for spiking into the plasma samples (e.g., 1 µg/mL).
Plasma Sample Preparation (Lipid Extraction)
This protocol utilizes a modified Matyash method for efficient lipid extraction.[2]
-
Sample Thawing: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquoting: To a 2 mL microcentrifuge tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard spiking solution to each plasma sample.
-
Protein Precipitation & Initial Extraction: Add 400 µL of ice-cold methanol. Vortex for 10 seconds.
-
Lipid Extraction: Add 500 µL of MTBE. Vortex for 10 seconds and then sonicate for 1 hour in a cold water bath.
-
Phase Separation: Add 500 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper organic layer (containing the lipids) and transfer to a new 1.5 mL tube.
-
Solvent Evaporation: Dry the extracted lipids under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., isopropanol/acetonitrile 1:1 v/v). Vortex for 30 seconds and transfer to an LC autosampler vial with an insert.
LC-MS/MS Analytical Method
The separation and detection of PAG are achieved using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM Ammonium Formate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate |
| Gradient | 30% B to 99% B over 10 minutes, hold at 99% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
For triglycerides, the ammonium adduct ([M+NH₄]⁺) is typically used as the precursor ion. The product ions are generated by the neutral loss of one of the fatty acid chains.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fatty Acid Neutral Loss |
| PAG (TG 16:0/16:0/20:4) | 873.8 | 601.5 | Palmitic Acid (16:0) |
| 551.5 | Arachidonic Acid (20:4) | ||
| Internal Standard (e.g., TG 17:0/17:0/17:0-d5) | 907.9 | 620.6 | Heptadecanoic Acid-d5 (17:0-d5) |
Note: The exact m/z values should be confirmed by direct infusion of the analytical standards on the specific mass spectrometer being used.
Data Analysis and Quality Control
Quantification
-
Peak Integration: Integrate the chromatographic peaks for the PAG and internal standard MRM transitions using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (PAG/Internal Standard) against the concentration of the calibrants. A linear regression with a 1/x weighting is typically used.
-
Concentration Calculation: Determine the concentration of PAG in the plasma samples by interpolating their peak area ratios from the calibration curve.
Quality Control
-
System Suitability: Inject a mid-level concentration standard at the beginning of the run to ensure the system is performing optimally.
-
Blanks: Analyze a solvent blank after the highest concentration calibrant to check for carryover.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking known amounts of PAG into a pooled plasma matrix. Analyze these QCs throughout the run to assess the accuracy and precision of the method. The results should be within ±15% of the nominal concentration (±20% for the lower limit of quantification).
Causality and Self-Validation
-
Rationale for MTBE Extraction: The methyl-tert-butyl ether (MTBE) based extraction method is chosen for its high recovery of a broad range of lipid classes, including non-polar lipids like triacylglycerols, while effectively precipitating proteins.[2] It is also a less toxic alternative to chloroform-based methods like the Folch extraction.
-
Importance of Internal Standard: The use of a stable isotope-labeled triglyceride as an internal standard is critical for accurate quantification.[9] This type of internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.
-
MRM for Specificity: Multiple Reaction Monitoring (MRM) provides a high degree of selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions, interference from other co-eluting lipids is minimized, ensuring that the measured signal is specific to the analyte of interest. Monitoring two transitions for PAG adds an extra layer of confirmation.
Conclusion
This application note provides a robust and reliable method for the quantitative analysis of this compound in human plasma. The detailed protocol, from sample preparation to LC-MS/MS analysis and data processing, is designed to deliver high-quality, reproducible data. By enabling the precise measurement of specific triacylglycerol isoforms, this methodology will aid researchers in uncovering the nuanced roles of individual lipid species in health and disease, paving the way for the discovery of new biomarkers and a deeper understanding of metabolic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plasma triacylglycerol length and saturation level mark healthy aging groups in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma triacylglycerols are biomarkers of β-cell function in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid metabolism contribute to the pathogenesis of IgA Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Computational Systems Biology [csbiology.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Acyl Migration of Diacylglycerols and Triacylglycerols During Analysis
Welcome to the technical support center for the analysis of diacylglycerols (DAGs) and triacylglycerols (TAGs). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the inherent instability of these lipid molecules. Specifically, we will address the pervasive issue of acyl migration and provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your analytical results.
Introduction: The Challenge of Acyl Migration
Acyl migration is a spontaneous intramolecular rearrangement where an acyl group moves from one hydroxyl group to another on the glycerol backbone.[1][2] This process is a significant concern in lipid analysis as it can alter the isomeric composition of a sample, leading to inaccurate quantification and misinterpretation of biological roles. For instance, 1,2-diacylglycerols, which are biologically active signaling molecules, can isomerize to the more thermodynamically stable but less active 1,3-diacylglycerols. Understanding and mitigating acyl migration is therefore critical for reliable experimental outcomes.
This guide provides a framework for minimizing acyl migration during sample handling, storage, and analysis, ensuring that your results accurately reflect the true composition of your samples.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and why is it a problem?
Q2: What are the primary factors that promote acyl migration?
Several factors can accelerate acyl migration, including:
-
Temperature: Higher temperatures significantly increase the rate of acyl migration.[4][5][6]
-
Solvent Polarity: Non-polar solvents tend to accelerate acyl migration, while polar aprotic solvents can inhibit it.[4][7][8][9][10] Protic solvents, like methanol, can also promote acyl migration.[11]
-
pH: Both acidic and basic conditions can catalyze acyl migration. Neutral pH is generally preferred.
-
Catalysts: The presence of acids, bases, or even certain enzymatic activities can promote acyl migration.[12][13]
Q3: How can I detect and quantify acyl migration in my samples?
Several analytical techniques can be employed to separate and quantify isomers resulting from acyl migration:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is effective for separating DAG isomers.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique allows for the separation and sensitive detection of different isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to directly identify and quantify isomers without chromatographic separation.[15][16][17][18]
-
Thin-Layer Chromatography (TLC): A cost-effective method for the qualitative and semi-quantitative assessment of acyl migration.[15][19]
Troubleshooting Guides
Issue 1: Appearance of an Unexpected Peak/Spot in the Chromatogram of a 1,2-Diacylglycerol Standard
Question: I am running a 1,2-diacylglycerol standard on my HPLC/TLC, and I see an additional peak/spot that I wasn't expecting. What could this be?
Answer: The unexpected peak or spot is most likely the 1,3-diacylglycerol isomer, which is formed via acyl migration. The sn-2 acyl chain of the 1,2-diacylglycerol has migrated to the more stable sn-1 or sn-3 position. This is a common occurrence if the standard has been stored or handled improperly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected isomer peak.
Issue 2: Inconsistent Results in Cell Signaling Assays Using Diacylglycerols
Question: My cell-based signaling assays that use 1,2-diacylglycerol as a stimulant are giving me variable and non-reproducible results. Could my DAG standard be the problem?
Answer: Yes, this is a strong possibility. The biological activity of diacylglycerols is highly dependent on their isomeric form, with 1,2-diacylglycerols being the potent activators of Protein Kinase C (PKC). If your 1,2-DAG standard has undergone significant acyl migration to the less active 1,3-DAG isomer, the effective concentration of the active compound in your assay will be lower and potentially variable between different batches or aliquots of the standard.
Protocol for Ensuring Consistent DAG Activity in Cellular Assays:
-
Isomer Purity Check: Before use in any biological assay, it is crucial to determine the isomeric purity of your 1,2-diacylglycerol standard. This can be achieved using analytical techniques like HPLC or LC-MS.
-
Proper Storage is Non-Negotiable:
-
Long-term storage: -80°C under an inert atmosphere (argon or nitrogen) is mandatory.
-
Aliquoting: Prepare single-use aliquots to prevent repeated freeze-thaw cycles which can accelerate acyl migration.
-
-
Solvent Selection for Stock Solutions: Dissolve the diacylglycerol standard in a polar aprotic solvent such as tert-butanol or methyl-tert-butyl ether (MTBE). Avoid chlorinated solvents and alcohols as they may contain acidic impurities that can catalyze acyl migration.
-
Preparation of Working Solutions:
-
Allow a single-use aliquot to warm to room temperature before opening to prevent condensation.
-
Prepare the working solution fresh for each experiment.
-
When introducing the DAG into aqueous cell culture media, ensure rapid and thorough mixing to minimize the time the lipid is in an environment that may promote migration.
-
In-Depth Technical Protocols
Protocol 1: Recommended Storage and Handling of Diacylglycerol and Triacylglycerol Standards
This protocol is designed to be a self-validating system to maintain the isomeric integrity of your lipid standards.
-
Receiving and Initial Storage: Upon receipt, immediately transfer the standards to an -80°C freezer for long-term storage.
-
Aliquoting for Use:
-
Before the first use, allow the vial to equilibrate to room temperature to prevent moisture condensation upon opening.
-
If working with a solid, perform all manipulations under an inert atmosphere (e.g., in a glove box flushed with argon or nitrogen).
-
Dissolve the entire contents of the vial in a suitable polar aprotic solvent to a known concentration.
-
Distribute the solution into single-use amber glass vials with Teflon-lined caps.
-
Flush the headspace of each aliquot vial with inert gas before sealing.
-
-
Storage of Aliquots: Store all aliquots at -80°C.
-
Daily Use: For each experiment, retrieve a single aliquot. Allow it to warm to room temperature before opening. Use the required volume and then discard the remaining solution in that aliquot. Do not re-freeze and re-use aliquots.
Protocol 2: HPLC Method for Isomer Separation of Diacylglycerols
This protocol provides a baseline for the separation of 1,2- and 1,3-diacylglycerol isomers. Optimization may be required for your specific diacylglycerol and HPLC system.
-
Mobile Phase: 100% Acetonitrile (isocratic). Ensure the mobile phase is thoroughly degassed before use.
-
Column: C18 reversed-phase column.
-
Sample Preparation: Dilute the diacylglycerol sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
-
Injection Volume: 10-20 µL.
-
Detection: Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., 205 nm).
-
Elution Order: Under these conditions, the 1,3-isomer will typically elute before the 1,2-isomer.
-
Quantification: Calculate the percentage of each isomer by integrating the respective peak areas.
Data Summary Tables
Table 1: Influence of Solvent Polarity on Acyl Migration
| Solvent Type | Polarity | Effect on Acyl Migration | Reference(s) |
| Hexane | Non-polar | Strong promotion | [4][7][8][10] |
| Dichloromethane | Non-polar | Promotion | [4][7] |
| Ethanol | Polar protic | Inhibition (but can promote under certain conditions) | [4][7][11] |
| Acetone | Polar aprotic | Inhibition | [4][7] |
| Acetonitrile | Polar aprotic | Inhibition | [4] |
| tert-Butanol | Polar aprotic | Strong inhibition | [4][7][8][9] |
Table 2: Recommended Storage Conditions to Minimize Acyl Migration
| Parameter | Condition | Rationale | Reference(s) |
| Temperature | |||
| Long-term | -80°C | Reduces molecular motion and slows the rate of isomerization. | |
| Short-term | -20°C | Acceptable, but -80°C is preferred for maximum stability. | |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation, which can produce byproducts that may catalyze migration. | |
| Solvent | Polar aprotic (e.g., MTBE, tert-butanol) | Polar aprotic solvents have been shown to inhibit the mechanism of acyl migration. | [4][7][8][9] |
| Handling | Single-use aliquots | Avoids repeated freeze-thaw cycles that can accelerate degradation. |
Mechanistic Insights
The mechanism of acyl migration is generally believed to proceed through a six-membered ring transition state, which is facilitated by the presence of protic species or surfaces that can donate and accept protons.
Caption: Simplified mechanism of acyl migration from 1,2-DAG to 1,3-DAG.
By understanding these fundamental principles and implementing the rigorous protocols outlined in this guide, researchers can significantly enhance the accuracy and reliability of their work with diacylglycerols and triacylglycerols.
References
- 1. research.monash.edu [research.monash.edu]
- 2. A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acyl migration of sn-1,3 diacylglycerol on the crystallization behaviors and physical property stabilities of binary fat systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMR spectroscopic and theoretical chemistry studies on the internal acyl migration reactions of the 1-O-acyl-beta-D-glucopyranuronate conjugates of 2-, 3-, and 4-(trifluoromethyl) benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Acyl migration in 1,2-dipalmitoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for the Storage and Handling of Polyunsaturated Triacylglycerols (PUFA-TAGs)
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of polyunsaturated triacylglycerols (PUFA-TAGs). Adherence to these guidelines is critical for maintaining the stability, integrity, and experimental validity of these sensitive lipid molecules.
Introduction: The Challenge of PUFA-TAG Stability
Polyunsaturated triacylglycerols, rich in fatty acids with multiple double bonds like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are highly susceptible to degradation.[1][2] The primary culprits are oxidation and hydrolysis, which can significantly alter the molecular structure and biological activity of PUFA-TAGs, leading to confounding experimental results.[3][4][5] This guide will equip you with the knowledge and protocols to mitigate these risks.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage and handling of PUFA-TAGs.
Q1: What is the primary cause of degradation in PUFA-TAGs?
A1: The most significant cause of degradation is oxidation.[2] The multiple double bonds in polyunsaturated fatty acids are highly reactive with oxygen, initiating a free-radical chain reaction that leads to the formation of hydroperoxides, aldehydes, and other secondary oxidation products.[1][6] This process, known as autoxidation, results in rancidity and a loss of nutritional and biological value.[1][3]
Q2: How does temperature affect the stability of PUFA-TAGs?
A2: Higher temperatures accelerate the rate of both oxidation and hydrolysis.[7][8][9] Heat provides the activation energy needed to initiate and propagate oxidative chain reactions.[10] For every 10°C increase in temperature, the rate of oxidation roughly doubles. Therefore, maintaining low temperatures is crucial for preserving the integrity of PUFA-TAGs.[11][12]
Q3: What is the impact of light and air exposure on PUFA-TAGs?
A3: Both light and air (specifically oxygen) are major pro-oxidants. UV light can trigger the formation of free radicals, initiating the oxidation process.[1][13] Oxygen is a necessary reactant in the propagation of oxidative chain reactions.[1] Therefore, minimizing exposure to both is essential for preventing degradation.[13]
Q4: Should I store my PUFA-TAGs in the refrigerator or freezer?
A4: For long-term storage, freezing at -20°C or, ideally, -80°C is recommended, especially for neat oils or those in organic solvents.[14] For opened liquid oils, refrigeration can slow down oxidation.[1] However, it's important to note that refrigeration is not always necessary for unopened capsules, which offer some protection from air and light.[7][13] Freezing can make capsules brittle and prone to damage.[13]
Q5: What are the signs that my PUFA-TAGs have degraded?
A5: The most common sign of degradation is a rancid or "fishy" odor and taste, which is caused by the formation of volatile secondary oxidation products.[1] Discoloration and an increase in viscosity can also indicate degradation. For quantitative assessment, analytical methods such as peroxide value (PV), p-anisidine value (p-AV), and TOTOX value are used.[6][8]
Q6: Can I use antioxidants to protect my PUFA-TAGs?
A6: Yes, antioxidants are highly effective at preventing oxidation.[3][5][15] They work by donating an electron to neutralize free radicals, thus terminating the oxidative chain reaction.[15] Common antioxidants used for lipids include tocopherols (Vitamin E), butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA).[15][16]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| "Fishy" or rancid odor from PUFA-TAG sample. | Oxidation has occurred due to exposure to air, light, or high temperatures. | 1. Discard the affected sample to avoid compromising experimental results. 2. Review your storage and handling procedures. Ensure samples are stored under an inert gas (argon or nitrogen), in amber glass vials, at or below -20°C.[14] 3. For new samples, consider adding an antioxidant like BHT or Vitamin E at a low concentration (e.g., 0.01-0.1%).[15] |
| Inconsistent results in cell-based assays using PUFA-TAGs. | 1. Degradation of PUFA-TAGs leading to altered biological activity. 2. Inconsistent concentrations due to improper dissolution or storage of stock solutions. 3. Contamination of the sample. | 1. Perform a quality control check on your PUFA-TAG stock. Analyze for oxidation products using methods like peroxide value or TBARS assay.[6] 2. Prepare fresh stock solutions for each experiment. If storing stock solutions, do so at -80°C in single-use aliquots to avoid freeze-thaw cycles.[17] 3. Use sterile techniques when handling PUFA-TAGs for cell culture to prevent microbial contamination. |
| PUFA-TAG oil appears cloudy after refrigeration. | This is a normal physical process called "winterization," where some saturated fats solidify at lower temperatures. It does not indicate a quality issue.[13] | Allow the oil to return to room temperature, and the cloudiness should disappear. Gently swirl the container to ensure homogeneity before use. |
| Difficulty dissolving PUFA-TAGs in aqueous media for experiments. | PUFA-TAGs are lipids and are inherently hydrophobic. | 1. Use a suitable carrier solvent like ethanol or DMSO to first dissolve the PUFA-TAG before diluting it in your aqueous medium. Ensure the final concentration of the solvent is not toxic to your experimental system. 2. Consider using emulsifying agents or preparing lipid emulsions to improve dispersion in aqueous solutions. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Recommended Storage and Handling of Neat PUFA-TAG Oils
-
Receiving and Initial Storage: Upon receipt, immediately store the unopened container at -20°C or below.[14]
-
Aliquoting for Use:
-
Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture, which can promote hydrolysis.[14]
-
Work in a clean environment, preferably under a fume hood or in a glove box with an inert atmosphere (argon or nitrogen).
-
Using a clean glass or stainless steel pipette, aliquot the desired amount of oil into smaller, amber glass vials with Teflon-lined caps.[14] Avoid using plastic containers or pipette tips for organic solutions of lipids, as these can leach impurities.[14]
-
Flush the headspace of each vial with an inert gas before sealing tightly.
-
-
Working Stock Storage: Store the aliquots at -20°C or -80°C for long-term storage. For daily use, a refrigerated aliquot can be maintained, but it should be consumed within a short period (e.g., one week).
-
Handling During Experiments:
-
When retrieving a sample from the freezer, allow the vial to equilibrate to room temperature before opening.
-
Use clean, dedicated glassware for handling to avoid cross-contamination.
-
Protocol 2: Preparation of PUFA-TAG Stock Solutions in Organic Solvents
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent in which the PUFA-TAG is readily soluble (e.g., ethanol, chloroform, or hexane).
-
Preparation:
-
In a clean, amber glass vial, accurately weigh the desired amount of PUFA-TAG.
-
Add the appropriate volume of solvent to achieve the target concentration.
-
Mix thoroughly by vortexing until the PUFA-TAG is completely dissolved.
-
-
Storage:
-
Flush the headspace of the vial with an inert gas.
-
Store the stock solution at -20°C or -80°C.
-
For very sensitive PUFA-TAGs, consider storing in sealed glass ampoules.[14]
-
Workflow for Minimizing PUFA-TAG Degradation
Caption: Workflow for optimal storage and handling of PUFA-TAGs.
Part 4: Understanding Degradation Pathways
Oxidative Degradation Pathway
Oxidation of PUFA-TAGs is a three-stage process:
-
Initiation: A pro-oxidant (e.g., light, heat, metal ions) causes the abstraction of a hydrogen atom from a carbon atom adjacent to a double bond, forming a lipid free radical (L•).
-
Propagation: The lipid free radical reacts with molecular oxygen to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid free radical, thus propagating the chain reaction.
-
Termination: The reaction is terminated when two radical species react with each other to form non-radical products.
Caption: The autoxidation pathway of polyunsaturated fatty acids.
Hydrolytic Degradation Pathway
Hydrolysis is the cleavage of the ester bonds linking the fatty acids to the glycerol backbone, resulting in the formation of free fatty acids (FFAs) and glycerol. This reaction is catalyzed by water and can be accelerated by heat, acids, bases, and enzymes (lipases).
Caption: The hydrolysis of a triacylglycerol molecule.
References
- 1. shop.natureswaycanada.ca [shop.natureswaycanada.ca]
- 2. Tips for Buying and Storing Omega-3 Supplements [fatsoflife.com]
- 3. (PDF) Effect of antioxidants on polyunsaturated fatty acids - review. (2016) | Ancuţa Elena Prisacaru | 28 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wellbeingnutrition.com [wellbeingnutrition.com]
- 8. Influence of Temperature on Triacylglycerol Degradation in Camellia Seed Oil during Accelerated Thermal Oxidation [pubs.sciepub.com]
- 9. Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils | MDPI [mdpi.com]
- 10. Oxidation and Polymerization of Triacylglycerols: In-Depth Investigations towards the Impact of Heating Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Understanding the Biochemical Basis of Temperature-Induced Lipid Pathway Adjustments in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purchasing and Taking Care of Omega-3 Supplements [alwaysomega3s.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. The Role of Antioxidants in Preserving Food Quality - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 16. researchgate.net [researchgate.net]
- 17. Effects of sample handling and storage on quantitative lipid analysis in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity of TG(16:0/16:0/20:4) in mass spectrometry
Troubleshooting Low Signal Intensity of TG(16:0/16:0/20:4)
Welcome to the technical support guide for troubleshooting complex lipid analyses. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the mass spectrometric detection of specific triglyceride species. As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but also the underlying rationale to empower your experimental choices.
The analysis of specific triglycerides (TGs) like TG(16:0/16:0/20:4) can be particularly challenging. This molecule, composed of two palmitic acid chains (16:0) and one arachidonic acid chain (20:4), presents a unique combination of saturation and polyunsaturation that can influence its behavior from sample extraction through to detection. Low signal intensity is a frequent and frustrating issue that can stem from multiple stages of the analytical workflow. This guide provides a systematic, question-and-answer approach to diagnose and resolve this problem.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
We will approach this problem systematically, starting from the initial sample preparation and moving through the LC-MS system.
Section 1: Foundational Checks & Sample Preparation
The root cause of poor signal often lies in the initial handling of the sample. Before optimizing the instrument, it's crucial to ensure the analyte is present, stable, and in a suitable concentration.
Q1: Could my sample concentration be the issue?
A1: Absolutely. This is the first and most straightforward parameter to check.
-
Causality: Electrospray ionization (ESI) is a concentration-dependent process. If the concentration of TG(16:0/16:0/20:4) is too low, the signal will be indistinguishable from background noise. Conversely, if the total lipid concentration is too high, it can lead to aggregation and ion suppression, where more abundant lipids or contaminants prevent the ionization of your target analyte[1][2].
-
Troubleshooting Steps:
-
Verify Concentration: If possible, use an independent method to estimate the total triglyceride concentration in your extract.
-
Prepare a Dilution Series: Analyze a series of dilutions of your sample (e.g., 1:10, 1:100, 1:1000). This helps identify the optimal concentration range for your instrument and can mitigate ion suppression effects.
-
Spike Experiment: Spike a known amount of a commercially available TG(16:0/16:0/20:4) standard into your sample matrix. If the standard gives a strong signal, it points towards a very low concentration of the endogenous analyte in your original sample. If the standard's signal is also weak, the issue likely lies with matrix effects or downstream analytical steps.
-
Q2: How can I be sure my lipid extraction was effective for this specific TG?
A2: Not all extraction methods are created equal, especially for lipids with diverse properties. The non-polar nature of TGs requires specific solvent systems.
-
Causality: Standard lipid extraction methods, like those developed by Folch or Bligh and Dyer, use a chloroform/methanol/water system to partition lipids into the organic phase.[3][4] The efficiency of this process can be affected by the sample matrix and the specific solvent ratios used. Incomplete extraction will naturally lead to a low concentration of the analyte available for analysis.
-
Troubleshooting Steps:
-
Review Your Protocol: Ensure you are using a well-established protocol for total lipid extraction, such as the Bligh-Dyer or Folch method. These are considered robust for a wide range of lipids, including triglycerides.[4][5]
-
Incorporate an Internal Standard: The most reliable way to validate extraction efficiency is by adding an appropriate internal standard before extraction. A deuterated or ¹³C-labeled TG standard, such as TG(16:0/16:0/16:0)-d5, is ideal. The recovery of this standard provides a direct measure of your extraction protocol's performance for this lipid class.
-
Consider Solid-Phase Extraction (SPE): For complex matrices, a preliminary cleanup or fractionation using SPE (e.g., with a C18 stationary phase) can help remove interfering polar contaminants and enrich the triglyceride fraction, potentially improving signal.[5]
-
Q3: Is it possible my TG(16:0/16:0/20:4) is degrading?
A3: Yes, this is a significant concern. The arachidonic acid (20:4) component is a polyunsaturated fatty acid (PUFA), which is highly susceptible to oxidation.
-
Causality: The multiple double bonds in the arachidonic acid chain are prone to attack by oxygen radicals. This oxidation can occur during sample collection, storage, extraction, or even while waiting in the autosampler. Degradation reduces the concentration of the intact parent molecule, leading to a weak signal. The use of rapid heating during sample introduction can also minimize thermal degradation of unsaturated molecules.[6]
-
Troubleshooting Steps:
-
Work Quickly and on Ice: Minimize the time samples are exposed to room temperature and light. Perform extraction steps on ice whenever possible.
-
Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent (e.g., at a final concentration of 0.01%).
-
Inert Atmosphere: After extraction, dry the lipid film under a stream of inert gas (nitrogen or argon) rather than air. Store the dried extract at -80°C under an inert atmosphere until analysis.
-
Check Autosampler Temperature: Set your autosampler to a low temperature (e.g., 4°C) to maintain sample integrity during the analytical queue.
-
Section 2: Liquid Chromatography (LC) Optimization
Your LC separation is critical. Poor chromatography can lead to peak broadening (reducing signal intensity at the apex) or co-elution with interfering species that cause ion suppression.
Q4: My peaks are broad or tailing. Could this be the reason for the low intensity?
A4: Yes. Peak shape is directly related to the apparent signal intensity. A broad peak has a lower maximum height (intensity) than a sharp peak containing the same amount of analyte.
-
Causality: Triglycerides are highly non-polar and require a strong organic mobile phase for elution in reversed-phase (RP) chromatography. Inadequate solvent strength, improper gradient, or column issues can all lead to poor peak shape.[7]
-
Troubleshooting Steps:
-
Strengthen Mobile Phase B: TGs typically elute late in an RPLC gradient. Ensure your "strong" solvent (Mobile Phase B) is sufficiently non-polar. A common choice is a mixture of isopropanol (IPA) and acetonitrile (ACN), such as 90:10 IPA:ACN.[3]
-
Optimize the Gradient: The gradient slope may be too steep, causing the TG to elute too quickly without proper focusing. Try a shallower gradient around the expected elution time of your analyte.
-
Check the Column: A C18 reversed-phase column is standard for TG analysis.[3] Ensure the column is not clogged or degraded. Flushing the column or replacing it may be necessary. Contaminants on the column can also lead to peak broadening.[2]
-
Q5: How do I know if ion suppression is affecting my signal?
A5: Ion suppression is a major cause of low signal in LC-MS and occurs when other co-eluting compounds interfere with the ionization of the target analyte.
-
Causality: In the ESI source, there is a finite capacity for ionization. If a high concentration of another compound (e.g., a different lipid, a polymer, or a salt) co-elutes with your TG, it can "steal" the available charge, suppressing the ionization of your analyte of interest.
-
Troubleshooting Workflow:
-
Post-Column Infusion Experiment: This is the definitive test. While your sample is being injected and run through the LC, continuously infuse a standard of TG(16:0/16:0/20:4) directly into the mobile phase flow just before it enters the MS source. A dip in the standard's signal at the retention time of your sample's matrix components indicates ion suppression.
-
Improve Chromatographic Resolution: If suppression is confirmed, adjust your LC gradient to better separate the TG(16:0/16:0/20:4) from the interfering compounds.
-
Dilute the Sample: As mentioned in Q1, simply diluting the sample can often alleviate ion suppression by lowering the concentration of the interfering species.
-
Section 3: Mass Spectrometry (MS) Ionization & Source Parameters
This is where the conversion of the neutral TG molecule into a detectable ion occurs. For non-polar lipids like TGs, this step is not trivial and is a common source of problems.
Q6: Why won't my triglyceride ionize well? I'm using positive ion mode ESI.
A6: Triglycerides are neutral, non-polar molecules. Unlike phospholipids, they lack a readily ionizable functional group (like a phosphate or a quaternary amine). Therefore, they do not efficiently form protonated ions ([M+H]⁺).
-
Causality: The ionization of TGs in positive mode ESI relies almost exclusively on the formation of adducts with cations present in the mobile phase.[8][9] If your mobile phase is exceptionally clean and lacks a source of these cations, ionization efficiency will be extremely low.
-
Solution: Promote Adduct Formation. You must provide a consistent source of cations for adduct formation. The choice of cation influences both signal intensity and fragmentation behavior.
-
Ammonium ([M+NH₄]⁺): This is the most common choice for LC-MS. It is volatile and provides good signal intensity. Add 5-10 mM ammonium formate or ammonium acetate to your mobile phase.[3][10]
-
Sodium ([M+Na]⁺): Sodium adducts often provide a very strong signal because sodium is ubiquitous and has a high affinity for lipids.[9] However, it can be difficult to control the concentration, leading to multiple adducts ([M+Na]⁺, [M+K]⁺) and splitting the signal. If needed, you can add a low concentration of sodium acetate (e.g., 1 mM) to promote a single, dominant adduct.[3]
-
Lithium ([M+Li]⁺): Lithium adducts are known to produce more informative fragmentation patterns in MS/MS experiments, which can be useful for structural confirmation.[3][11][12] Add lithium acetate (1-5 mM) to the mobile phase or infusion solvent.
-
| Adduct Former | Typical Concentration | Pros | Cons |
| Ammonium Formate | 5-10 mM | Volatile, LC-MS compatible, good signal | Can be less efficient than alkali adducts |
| Sodium Acetate | ~1 mM (if needed) | Often gives the strongest signal | Can cause signal splitting ([M+Na]⁺, [M+K]⁺), less informative MS/MS |
| Lithium Acetate | 1-5 mM | Excellent for structural MS/MS analysis | Can complicate spectra due to Li-6 isotope, may require more source cleaning |
Q7: I've added an adduct former, but the signal is still weak. Could my source settings be wrong?
A7: Yes. ESI source parameters are a delicate balance between desolvation and fragmentation. In-source fragmentation (ISF), where the molecule breaks apart in the source before mass analysis, is a common culprit for low precursor ion intensity.[13][14][15]
-
Causality: The voltages and temperatures in the ESI source are designed to turn liquid droplets into gas-phase ions. If this process is too energetic (e.g., high temperatures or harsh voltages), it can induce fragmentation of the TG molecule itself. You may see fragment ions (like the loss of a fatty acid) in your full scan MS1 spectrum, while the intensity of the intended precursor ion ([M+NH₄]⁺) is diminished.
-
Systematic Optimization of Source Parameters:
-
Infuse a Standard: Directly infuse a solution of a relevant TG standard (e.g., TG 16:0/18:1/16:0 or your target analyte if available) with the chosen mobile phase additive.
-
Start with Low-Energy Settings: Begin with conservative (low) values for parameters like capillary/ion transfer temperature and funnel RF levels.
-
Optimize Temperature: Gradually increase the capillary/ion transfer temperature. Monitor the signal of the precursor ion. You should see it increase as desolvation becomes more efficient, then potentially decrease if thermal degradation begins. Find the optimal point.
-
Optimize Voltages: Systematically adjust key voltages (e.g., Funnel RF, Declustering Potential, Cone Voltage - terminology varies by manufacturer). Increase the voltage step-by-step and watch the precursor intensity. A drop in signal, often accompanied by the appearance of fragment ions, indicates you have exceeded the optimal value and are causing in-source fragmentation.
-
Visualizing the Troubleshooting Workflow
A logical approach is key to efficiently solving the problem of low signal intensity. The following diagram outlines a systematic workflow.
Caption: A logical workflow for troubleshooting low signal intensity in mass spectrometry.
Experimental Protocols
Here are detailed methodologies for key troubleshooting experiments.
Protocol 1: Modified Bligh-Dyer Lipid Extraction
This protocol is designed to efficiently extract total lipids, including triglycerides, from a biological sample.[3]
-
Homogenization: To 100 µL of aqueous sample (e.g., plasma, cell homogenate), add 375 µL of a chloroform:methanol (1:2, v/v) mixture in a glass tube.
-
Internal Standard: At this stage, add your isotopically labeled internal standard.
-
Vortex: Vortex the mixture thoroughly for 1 minute to ensure a single-phase mixture and disrupt cell structures.
-
Phase Separation (Part 1): Add 125 µL of chloroform and vortex for 30 seconds.
-
Phase Separation (Part 2): Add 125 µL of high-purity water and vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes. This will induce a clear separation of two phases.
-
Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass syringe. Transfer to a new clean glass tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen or argon gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile 9:1 v/v).
Protocol 2: Optimizing Mobile Phase for Adduct Formation
This protocol details how to prepare mobile phases to enhance the ionization of triglycerides.
-
Mobile Phase A (Aqueous):
-
Prepare a solution of 60:40 acetonitrile:water (v/v).
-
Add ammonium formate to a final concentration of 10 mM.
-
Add formic acid to a final concentration of 0.1%.
-
Filter the solution through a 0.22 µm membrane.
-
-
Mobile Phase B (Organic):
-
Prepare a solution of 90:10 isopropanol:acetonitrile (v/v).
-
Add ammonium formate to a final concentration of 10 mM.
-
Add formic acid to a final concentration of 0.1%.
-
Filter the solution through a 0.22 µm membrane.
-
-
LC Gradient: Use a standard reversed-phase gradient starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the non-polar triglycerides.[3]
-
For [M+Na]⁺ or [M+Li]⁺ Adducts: If you wish to promote sodium or lithium adducts, replace the ammonium formate in both mobile phases with ~1-2 mM sodium acetate or lithium acetate, respectively. Note that formic acid may not be necessary in this case.
Visualizing the Ionization Process
The formation of an adduct is essential for detecting a neutral triglyceride in ESI-MS.
Caption: Adduct formation is key for TG ionization in ESI-MS.
References
- 1. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 6. Optimization of the mass spectrometric analysis of triacylglycerols using negative-ion chemical ionization with ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formation of lithiated adducts of glycerophosphocholine lipids facilitates their identification by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Chromatographic Resolution of Triacylglycerol Regioisomers
Welcome to the technical support center dedicated to resolving the complex challenge of separating triacylglycerol (TAG) regioisomers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving baseline resolution of these closely related lipid species. Here, we move beyond generic advice to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: The Challenge of Triacylglycerol Regioisomer Separation
Triacylglycerols are comprised of a glycerol backbone esterified with three fatty acids. Regioisomers are molecules that have the same fatty acids but differ in their position on the glycerol backbone (e.g., sn-1,2-dioleoyl-sn-3-palmitoyl-glycerol versus sn-1,3-dioleoyl-sn-2-palmitoyl-glycerol). These subtle structural differences can have significant impacts on the physical, chemical, and nutritional properties of fats and oils[1]. The similar physicochemical properties of regioisomers make their chromatographic separation a formidable analytical task[2][3].
This guide provides a series of troubleshooting steps and frequently asked questions to help you optimize your chromatographic methods for the successful resolution of TAG regioisomers.
Troubleshooting Guides: A-Question-and-Answer Approach
Issue 1: Poor or No Resolution of TAG Regioisomers with Reversed-Phase HPLC
Question: I am using a standard C18 column for my TAG analysis, but my regioisomers are co-eluting. What are my options to improve this separation?
Answer:
Co-elution of TAG regioisomers in non-aqueous reversed-phase liquid chromatography (NARP-LC) is a common issue. The retention in this mode is primarily governed by the equivalent carbon number (ECN), which is a combination of the total number of carbon atoms and the number of double bonds in the fatty acid chains[4][5]. Since regioisomers have the same ECN, separation is challenging and relies on subtle differences in their molecular shape and interaction with the stationary phase.
Here is a systematic approach to troubleshoot this issue:
1. Enhance Stationary Phase Selectivity:
-
Switch to a C30 Column: C30 stationary phases offer greater shape selectivity compared to C18 phases, which can improve the resolution of geometric isomers[6][7]. The longer alkyl chains of the C30 phase provide a more ordered, rigid environment that can better differentiate the subtle conformational differences between TAG regioisomers.
-
Consider Phenyl-Hexyl Columns: For certain applications, the unique selectivity of phenyl-hexyl columns, which involves pi-pi interactions, can offer an alternative mechanism for resolving isomers.
2. Optimize the Mobile Phase:
-
Choice of Organic Modifier: The organic modifier in your mobile phase significantly impacts selectivity. While acetonitrile is a common choice, modifiers like isopropanol, tetrahydrofuran, or methyl-tert-butyl ether can alter the separation[5][8]. A systematic evaluation of different modifiers is recommended.
-
Mobile Phase Additives: The addition of small amounts of modifiers like trifluoroacetic acid, formic acid, or their ammonium salts can improve peak shape and resolution by interacting with any active sites on the stationary phase[9][10]. For mass spectrometry applications, volatile additives like ammonium formate are preferred[11].
3. Leverage Temperature Effects:
-
Decrease Column Temperature: Reducing the column temperature can sometimes enhance resolution in reversed-phase separations of TAGs[12]. Lower temperatures can increase the viscosity of the mobile phase and slow down mass transfer, which may allow for better discrimination between closely eluting isomers. However, this will also lead to an increase in backpressure.
4. Increase Column Efficiency:
-
Couple Columns in Series: Connecting multiple reversed-phase columns in series increases the overall column length and, consequently, the number of theoretical plates, which can lead to improved resolution of closely eluting peaks[13].
-
Use Columns with Smaller Particle Sizes: Employing columns packed with sub-2-µm fully porous particles or solid-core particles can significantly increase efficiency and resolution[14].
Below is a workflow to guide your method development for improving regioisomer separation in RP-HPLC.
Caption: Troubleshooting workflow for improving TAG regioisomer resolution in RP-HPLC.
Issue 2: Inconsistent Retention Times and Poor Reproducibility with Silver-Ion HPLC
Question: I am using silver-ion HPLC, which is supposed to be excellent for TAG regioisomers, but I'm struggling with retention time drift and poor reproducibility. What could be the cause and how can I fix it?
Answer:
Silver-ion high-performance liquid chromatography (Ag+-HPLC) is a powerful technique for separating lipids based on the number and position of double bonds in their fatty acid chains[15][16]. The separation mechanism involves the formation of weak charge-transfer complexes between the silver ions on the stationary phase and the π-electrons of the double bonds[16]. While highly effective, Ag+-HPLC is known for its susceptibility to issues with reproducibility.
Here’s how to address these challenges:
1. Mobile Phase Composition is Critical:
-
Solvent Purity and Consistency: The mobile phase in Ag+-HPLC typically consists of a nonpolar solvent like hexane or heptane with a small amount of a polar modifier like acetonitrile or isopropanol[15][17]. The purity of these solvents is paramount. Trace impurities can interact with the silver ions and alter the column's performance. Use high-purity solvents and ensure consistent mobile phase preparation.
-
Modifier Concentration: The concentration of the polar modifier has a significant impact on retention and selectivity. Even small variations in the percentage of acetonitrile, for instance, can lead to noticeable shifts in retention times. Use precise measurements for mobile phase preparation. A new mobile phase gradient consisting of hexane-acetonitrile-2-propanol has been shown to provide better resolution and reproducibility[15][16].
2. The Unique Role of Temperature in Ag+-HPLC:
-
Unconventional Temperature Effects: In contrast to most other forms of liquid chromatography, for Ag+-HPLC using hexane-based mobile phases, increasing the column temperature can increase the retention time of unsaturated TAGs[18]. This is because the higher temperature may weaken the interaction between the polar modifier and the silver ions, making the silver ions more available to interact with the double bonds of the analytes, thus increasing retention.
-
Precise Temperature Control: Given this strong and somewhat counterintuitive temperature dependence, precise and stable column temperature control is essential for reproducible results. A column chiller/heater is highly recommended to maintain a constant temperature[17][18]. Experimenting with different column temperatures can also be a powerful tool for optimizing the separation of specific regioisomers[17][19].
3. Column Care and Maintenance:
-
Protect from Light and Air: Silver-ion columns are sensitive to light and air, which can cause the silver ions to be reduced, leading to a loss of performance. Store the column in a dark place and ensure that the mobile phase is properly degassed.
-
Column Equilibration: Proper column equilibration before each run is crucial for reproducible retention times. Ensure a stable baseline before injecting your sample.
4. Enhancing Resolution:
-
Column Coupling: Similar to RP-HPLC, coupling multiple silver-ion columns can increase the overall efficiency and improve the separation of challenging regioisomers. Methods using three columns in series have been reported to achieve baseline separation of regioisomeric pairs with up to three double bonds[15][16][20].
| Parameter | Recommendation for Improved Reproducibility and Resolution | Rationale |
| Mobile Phase | Use high-purity solvents (hexane/heptane and acetonitrile/isopropanol).[15][17] | Prevents contamination of the silver-ion stationary phase. |
| Precisely control the concentration of the polar modifier. | Small variations can cause significant shifts in retention time. | |
| Temperature | Employ a column thermostat for precise and stable temperature control.[17][18] | Temperature has a strong and unconventional effect on retention in Ag+-HPLC. |
| Experiment with different temperatures to optimize selectivity.[17][19] | Can be used to fine-tune the separation of specific regioisomers. | |
| Column Efficiency | Couple multiple columns in series.[15][16][20] | Increases the number of theoretical plates for better resolution of closely eluting isomers. |
Issue 3: My sample is complex and contains both regioisomers and enantiomers. Is there a single chromatographic technique that can resolve them?
Question: My TAG mixture is very complex, and I suspect the presence of both regioisomers and enantiomers. What is the best approach to tackle this level of complexity?
Answer:
Resolving a mixture containing both regioisomers and enantiomers is one of the most challenging tasks in lipid analysis. No single chromatographic run is typically sufficient to resolve all isomers in a complex natural sample. A multi-dimensional approach is often necessary.
1. Chiral Chromatography:
-
Direct Enantiomer Separation: Chiral chromatography is the most direct way to separate enantiomers. Columns with chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives, can differentiate between the enantiomers of TAGs[2][3][4].
-
Simultaneous Regioisomer and Enantiomer Separation: Some advanced chiral methods have demonstrated the ability to simultaneously separate certain regioisomers and enantiomers in a single run[21]. This is highly dependent on the specific isomers and the chosen chiral column and conditions.
2. Supercritical Fluid Chromatography (SFC):
-
A Powerful Alternative: SFC is gaining favor for lipid analysis due to its high efficiency and unique selectivity[22][23][24]. It is particularly well-suited for the separation of isomers[22][23][24].
-
Compatibility with Chiral Separations: SFC is highly compatible with many chiral stationary phases and can often provide faster and more efficient separations of enantiomers compared to HPLC[25].
3. Two-Dimensional Liquid Chromatography (2D-LC):
-
Orthogonal Separation Mechanisms: For highly complex samples, a comprehensive two-dimensional liquid chromatography (LCxLC) approach can be very effective. This involves coupling two different chromatographic modes with orthogonal separation mechanisms.
-
Common Combinations: A common and powerful combination for TAG analysis is silver-ion HPLC in the first dimension (separating by degree of unsaturation) and reversed-phase HPLC in the second dimension (separating by ECN)[4][26]. This can significantly increase the peak capacity and resolving power of the overall system.
Here is a diagram illustrating the decision-making process for analyzing complex TAG mixtures.
Caption: Decision tree for selecting a chromatographic approach for complex TAG isomer analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical elution order for TAG regioisomers in reversed-phase and silver-ion HPLC?
A1:
-
Reversed-Phase HPLC: The elution order can be complex and depends on the specific fatty acids. However, a general observation is that regioisomers with an unsaturated fatty acid at the sn-2 position tend to elute slightly earlier than those with the unsaturated fatty acid at the sn-1 or sn-3 position[4][8].
-
Silver-Ion HPLC: In Ag+-HPLC, retention increases with the number of double bonds. For regioisomers with the same fatty acid composition, the elution order can be influenced by the position of the unsaturated fatty acid, but a universally applicable rule is difficult to establish as it depends on the specific molecules and chromatographic conditions.
Q2: Can mass spectrometry alone be used to differentiate TAG regioisomers?
A2: While mass spectrometry (MS) is essential for the identification of TAGs, differentiating regioisomers without prior chromatographic separation is very challenging[13][27]. Tandem mass spectrometry (MS/MS) can provide clues about the fatty acid positions based on the relative abundance of fragment ions (e.g., diacylglycerol-like fragments), but these fragmentation patterns can be influenced by other factors, making quantification unreliable without separation[13][27]. Therefore, the combination of high-resolution chromatography and mass spectrometry (LC-MS) is the gold standard for the analysis of TAG regioisomers[26].
Q3: I need to develop a new method for a specific pair of TAG regioisomers. Where should I start?
A3: A good starting point is a thorough literature search for existing methods for similar TAGs. If no specific method exists, begin with a silver-ion HPLC approach, as it generally offers the best selectivity for regioisomers based on unsaturation[15][16][26]. Use a single silver-ion column initially and a simple mobile phase of hexane with a low percentage of acetonitrile. Systematically optimize the acetonitrile concentration and the column temperature to maximize resolution. If this is insufficient, consider coupling columns in series.
Experimental Protocols
Protocol 1: High-Resolution Separation of TAG Regioisomers using Coupled Silver-Ion HPLC Columns
This protocol is adapted from methodologies that have demonstrated baseline separation of TAG regioisomers with up to three double bonds[15][16][20].
-
Chromatographic System:
-
HPLC system capable of gradient elution.
-
Column thermostat.
-
Detector: ELSD or MS.
-
-
Columns:
-
Three ChromSpher 5 Lipids columns (250 x 4.6 mm, 5 µm) coupled in series.
-
-
Mobile Phase:
-
Solvent A: Hexane
-
Solvent B: Acetonitrile
-
Solvent C: 2-Propanol
-
-
Gradient Program:
-
A detailed gradient program should be optimized for the specific sample, but a representative starting point could be a multi-step gradient that carefully increases the proportion of acetonitrile and then introduces 2-propanol to elute all components. An example gradient from the literature involves a complex gradient of hexane, acetonitrile, and 2-propanol over 60 minutes[15][16].
-
-
Flow Rate:
-
1.0 mL/min
-
-
Column Temperature:
-
20 °C (or optimize between 10 °C and 40 °C).
-
-
Sample Preparation:
-
Dissolve the lipid sample in hexane.
-
-
Injection Volume:
-
10-20 µL
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aocs.org [aocs.org]
- 6. Targeting Modified Lipids during Routine Lipidomics Analysis using HILIC and C30 Reverse Phase Liquid Chromatography coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zeptometrix.com [zeptometrix.com]
- 10. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 11. Screening of stationary phase selectivities for global lipid profiling by ultrahigh performance supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youngin.com [youngin.com]
- 13. aocs.org [aocs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Regioisomeric characterization of triacylglycerols using silver-ion HPLC/MS and randomization synthesis of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Impact of column temperature on triacylglycerol regioisomers separation in silver ion liquid chromatography using heptane-based mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Regioisomeric characterization of triacylglycerols using silver-ion HPLC/MS and randomization synthesis of standards. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Advances of supercritical fluid chromatography in lipid profilin - Test Repository [eprints.umsb.ac.id]
- 25. researchgate.net [researchgate.net]
- 26. Mapping the regioisomeric distribution of fatty acids in triacylglycerols by hybrid mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthetic 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol
Welcome to the technical support guide for the purity assessment of synthetic 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based guidance and troubleshooting for ensuring the quality and integrity of this complex triacylglycerol (TAG).
Introduction: The Criticality of Purity
This compound is a specific triacylglycerol containing two saturated palmitic acid chains at the sn-1 and sn-2 positions and a polyunsaturated arachidonic acid chain at the sn-3 position of the glycerol backbone.[1][2][3] The precise isomeric structure and high purity of this molecule are paramount for its application in research and pharmaceutical development, as even minor impurities can significantly alter its biological activity and experimental outcomes. This guide will walk you through the essential analytical techniques and address common challenges encountered during purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
The comprehensive purity assessment of this triacylglycerol requires a multi-faceted approach, as no single technique can provide a complete picture. The most critical methods include:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone for separating the target TAG from other lipid classes and potential impurities.[4][5][6] It separates molecules based on their hydrophobicity, which is influenced by both chain length and degree of unsaturation.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for determining the fatty acid composition of the triacylglycerol.[8][9] The TAG is first transesterified to fatty acid methyl esters (FAMEs), which are then separated and identified.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful non-destructive techniques for confirming the overall structure of the TAG, including the position of the fatty acids on the glycerol backbone.[12][13]
Q2: What are the expected common impurities in a synthetic preparation of this triacylglycerol?
Understanding potential impurities is key to designing an effective purification and analysis strategy. Common impurities include:
-
Diacylglycerols (DAGs) and Monoacylglycerols (MAGs): Incomplete acylation during synthesis can result in the presence of these precursors.
-
Free Fatty Acids (FFAs): Palmitic and arachidonic acids may be present due to incomplete reaction or hydrolysis of the final product.[14]
-
Positional Isomers: Acyl migration can lead to the formation of isomers such as 1,3-Dipalmitoyl-2-Arachidonoyl-glycerol.
-
Oxidation Products: The polyunsaturated arachidonic acid moiety is susceptible to oxidation, leading to the formation of hydroperoxides and other degradation products.[15][16]
-
Other Triacylglycerols: Impurities in the starting fatty acid materials can lead to the synthesis of incorrect TAGs.
Q3: How can I confirm the correct positional distribution of the fatty acids?
Confirming the regiospecificity (the specific location of each fatty acid on the glycerol backbone) is crucial.[7] This can be achieved through:
-
¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbons and the glycerol backbone carbons are sensitive to the identity of the attached fatty acid, allowing for the determination of the sn-1, sn-2, and sn-3 substitution pattern.[7][17]
-
Enzymatic Hydrolysis: Pancreatic lipase specifically hydrolyzes fatty acids from the sn-1 and sn-3 positions, leaving the sn-2 monoacylglycerol.[7] Subsequent analysis of the resulting monoacylglycerol and free fatty acids by GC-MS can confirm the original positional distribution.
Q4: What are the best practices for handling and storing this compound to prevent degradation?
Due to the presence of the easily oxidizable arachidonic acid, proper handling and storage are critical to maintain purity.[15]
-
Storage Conditions: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C or lower.[15]
-
Solvent Choice: For creating stock solutions, use high-purity solvents such as ethanol or chloroform.[15] Purging the solution with an inert gas before sealing can further prolong stability.[15]
-
Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid repeated warming and cooling, which can accelerate degradation.
-
Light Protection: Store in amber vials or protect from light to prevent photo-oxidation.
Troubleshooting Guide
Issue 1: Unexpected peaks in the HPLC chromatogram.
-
Possible Cause A: Presence of other lipid classes.
-
Troubleshooting: Compare the retention times of the unexpected peaks with those of standards for potential impurities like diacylglycerols, monoacylglycerols, and free fatty acids. A universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is advantageous here as it can detect lipids that lack a UV chromophore.[4][18]
-
-
Possible Cause B: Acyl migration.
-
Possible Cause C: Oxidation products.
-
Troubleshooting: Oxidation introduces polar functional groups (e.g., hydroperoxides), which will typically elute earlier in a reverse-phase separation. Mass spectrometry (LC-MS) can be used to identify the molecular weights of these oxidized species.[20]
-
Issue 2: Incorrect fatty acid ratios determined by GC-MS.
-
Possible Cause A: Incomplete transesterification.
-
Troubleshooting: Ensure the transesterification reaction (e.g., using methanolic HCl or BF₃-methanol) goes to completion. Optimize reaction time and temperature. The presence of unreacted TAGs can be checked by thin-layer chromatography (TLC).
-
-
Possible Cause B: Contamination of starting materials.
-
Troubleshooting: Analyze the palmitic acid and arachidonic acid starting materials by GC-MS to check for any fatty acid impurities.
-
-
Possible Cause C: Selective loss of polyunsaturated fatty acids.
-
Troubleshooting: Arachidonic acid and its methyl ester are more prone to degradation than their saturated counterparts. Ensure that the derivatization and GC-MS analysis are performed promptly and with minimal exposure to heat and oxygen.
-
Issue 3: Ambiguous NMR spectra.
-
Possible Cause A: Poor signal-to-noise ratio.
-
Troubleshooting: Increase the number of scans to improve the signal-to-noise ratio. Ensure the sample is adequately concentrated in the NMR tube.
-
-
Possible Cause B: Overlapping signals.
-
Troubleshooting: For complex regions of the ¹H NMR spectrum, 2D NMR techniques such as COSY and HSQC can be invaluable for resolving overlapping signals and confirming connectivity within the molecule.[13]
-
-
Possible Cause C: Presence of impurities.
-
Troubleshooting: Compare the spectrum to a reference spectrum of a high-purity standard if available. Peaks corresponding to residual solvents or impurities like free fatty acids and diacylglycerols may be present.
-
Experimental Protocols
Protocol 1: HPLC-CAD for Intact Triacylglycerol Analysis
This method provides a profile of the intact triacylglycerol and other lipid classes.
-
Sample Preparation: Dissolve the sample in a suitable solvent like chloroform/methanol (2:1, v/v) to a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm).
-
Mobile Phase A: Acetonitrile/Water (90:10, v/v).
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v).
-
Gradient: A linear gradient from 60% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Data Analysis: Integrate the peak areas to determine the relative purity of the this compound.
Protocol 2: GC-MS for Fatty Acid Composition Analysis
This protocol determines the identity and relative amounts of the constituent fatty acids.
-
Transesterification to FAMEs:
-
To approximately 5 mg of the TAG in a screw-capped tube, add 2 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 10 minutes.
-
Cool, then add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.
-
Heat again at 100°C for 10 minutes.
-
Cool to room temperature, add 2 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS System:
-
Column: A polar capillary column suitable for FAME analysis (e.g., a cyanopropyl-based phase).[8]
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 240°C at 4°C/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the FAMEs by their retention times and mass spectra compared to known standards. Calculate the relative percentage of each fatty acid from the peak areas.
Visualization of Analytical Workflow
General Purity Assessment Workflow
Caption: A flowchart of the general workflow for the purity assessment of synthetic triacylglycerols.
Data Summary Table
| Analytical Technique | Parameter Assessed | Expected Result/Specification | Common Deviation/Impurity |
| RP-HPLC-CAD/ELSD | Overall Purity | Single major peak >98% | Early eluting peaks (DAGs, MAGs, FFAs, oxidation products) |
| GC-MS of FAMEs | Fatty Acid Composition | Palmitic Acid: ~66.7%Arachidonic Acid: ~33.3% | Incorrect fatty acid ratios, presence of other fatty acids |
| ¹H NMR | Structural Integrity | Characteristic signals for glycerol backbone, acyl chains, and double bonds | Signals from impurities, incorrect integration values |
| ¹³C NMR | Positional Isomerism | Distinct chemical shifts for carbonyls and glycerol carbons confirming sn-1,2,3 positions | Additional signals indicating acyl migration |
References
- 1. This compound - Cayman Chemical [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ProkaGENOMICS [prokagenomics.org]
- 4. hplc.eu [hplc.eu]
- 5. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. aocs.org [aocs.org]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High‐resolution nuclear magnetic resonance spectroscopy —Applications to fatty acids and triacylglycerols | Zendy [zendy.io]
- 13. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cir-safety.org [cir-safety.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Oxidation and Polymerization of Triacylglycerols: In-Depth Investigations towards the Impact of Heating Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Analysis Of Lipids Used In LNP Formulations With Evaporative Light Scattering Detection [advancingrna.com]
- 19. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]
- 20. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Technical Support Center: Purification of Commercial Triacylglycerol Standards
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who rely on high-purity triacylglycerol (TAG) standards for their analytical and experimental work. Commercial TAG standards, while generally of high quality, can contain contaminants that may interfere with sensitive downstream applications. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, remove, and prevent contamination, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purity of commercial triacylglycerol standards.
Q1: What are the most common contaminants in commercial triacylglycerol standards?
A1: The most prevalent contaminants are byproducts of synthesis or degradation. These include:
-
Free Fatty Acids (FFAs): Resulting from the hydrolysis of ester bonds in TAGs. Their presence can increase the acidity of the standard and interfere with assays that measure fatty acid content.[1][2][3][4]
-
Monoacylglycerols (MAGs) and Diacylglycerols (DAGs): These are intermediates or byproducts of TAG synthesis and can also form during degradation.[5][6] They are more polar than TAGs and can co-elute or interfere with chromatographic analyses.
-
Oxidation Products: Exposure to air, light, or high temperatures can lead to the formation of hydroperoxides, aldehydes, and other oxidation products, which can affect the stability and reactivity of the standard.
-
Residual Solvents or Reagents: Trace amounts of solvents (e.g., hexane, chloroform) or catalysts used during synthesis and purification may remain.
Q2: How can these contaminants affect my experiments?
A2: Contaminants can have significant impacts on various applications:
-
Chromatography (GC, HPLC): Co-elution of contaminants with the TAG of interest can lead to inaccurate quantification and peak misidentification.[7][8][9][10][11] For instance, in gas chromatography-flame ionization detection (GC-FID) analysis, the presence of FFAs can affect the derivatization efficiency and lead to skewed fatty acid profiles.[3]
-
Mass Spectrometry (MS): Contaminants can cause ion suppression, where the presence of a more easily ionizable compound (like a phospholipid) can reduce the signal of the target TAG.[12][13]
-
Enzymatic Assays: FFAs, MAGs, and DAGs can act as substrates or inhibitors for lipases and other enzymes, leading to inaccurate kinetic measurements.
-
Cell Culture and In Vivo Studies: The presence of cytotoxic oxidation products or residual solvents can affect cell viability and experimental outcomes.
Q3: When is it necessary to purify a commercial TAG standard?
A3: Purification is recommended under the following circumstances:
-
High-Sensitivity Applications: When using techniques like mass spectrometry or highly sensitive fluorescence-based assays.
-
Inaccurate Results: If you observe unexpected peaks in your chromatograms, poor reproducibility, or results that deviate significantly from expected values.
-
Long-Term Storage: If the standard has been stored for an extended period, especially if not under ideal conditions (e.g., inert atmosphere, low temperature), degradation may have occurred.
-
Visible Changes: If you notice any change in the physical appearance of the standard, such as discoloration or precipitation.
Q4: What is the first step I should take if I suspect my TAG standard is contaminated?
A4: The first step is to perform a preliminary purity assessment. Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for this purpose.[14][15][16] By spotting your standard alongside a reference on a silica gel plate and developing it in an appropriate solvent system, you can visually separate and identify the presence of more polar contaminants like FFAs, MAGs, and DAGs.
Troubleshooting Guide: Identifying and Resolving Contamination Issues
This guide provides a systematic approach to troubleshooting common issues related to TAG standard contamination.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Extra peaks in GC/HPLC chromatogram, especially near the solvent front or at lower retention times. | Presence of more polar contaminants (FFAs, MAGs, DAGs). | 1. Confirm identity by running individual standards of potential contaminants. 2. Purify the TAG standard using Solid-Phase Extraction (SPE) or Column Chromatography to remove polar impurities. |
| Poor reproducibility in quantitative analysis. | 1. Inconsistent sample preparation. 2. Degradation of the standard over time. 3. Non-homogeneity of the standard if partially solidified. | 1. Ensure the standard is completely solubilized before use. If solid, gently warm and vortex.[17] 2. Perform a purity check using TLC. 3. If degradation is suspected, purify a fresh aliquot before each set of experiments. |
| Low signal intensity or ion suppression in Mass Spectrometry. | Co-eluting contaminants, particularly phospholipids if the standard was derived from a biological source. | 1. Implement a purification step like SPE prior to MS analysis to separate lipid classes.[13][18] 2. Optimize chromatographic conditions to improve separation from interfering compounds. |
| Inconsistent results in enzymatic assays (e.g., lipase activity). | Contaminating FFAs, MAGs, or DAGs acting as substrates or inhibitors. | Purify the TAG standard to remove these partial glycerides. Column chromatography is often effective for this purpose. |
| Discoloration (e.g., yellowing) of the standard. | Oxidation of unsaturated fatty acid chains. | 1. Discard the standard if severely discolored. 2. For minor discoloration, purification by column chromatography may remove some oxidation products, but the integrity of the TAGs may still be compromised. 3. Always store standards under an inert gas (argon or nitrogen) and at the recommended temperature. |
Detailed Experimental Protocols
Here are step-by-step protocols for common purification techniques. Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol allows for the rapid qualitative assessment of TAG purity.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
Spotting capillaries or microliter syringe
-
TAG standard and any available contaminant standards (FFA, DAG, MAG)
-
Solvents: Chloroform, methanol, petroleum ether, diethyl ether, acetic acid
-
Visualization reagent: Iodine crystals or a primuline spray solution and a UV lamp.[14]
Procedure:
-
Plate Preparation: If necessary, pre-run the TLC plate in chloroform/methanol (1:1, v/v) to remove impurities from the silica gel, then air dry completely.[14][16]
-
Solvent System Preparation: Prepare the mobile phase. A common system for neutral lipids is Petroleum Ether: Diethyl Ether: Acetic Acid (80:20:1, v/v/v) .[15] Pour the solvent into the TLC chamber to a depth of about 0.5 cm, add a piece of filter paper to saturate the atmosphere, and seal the chamber. Allow it to equilibrate for at least 15-20 minutes.
-
Spotting: Using a pencil, gently draw an origin line about 1.5 cm from the bottom of the plate.[19] Dissolve a small amount of your TAG standard in a volatile solvent like chloroform. Using a capillary, spot a small amount onto the origin. Keep the spot size as small as possible.[20] If available, spot standards for TAG, DAG, MAG, and FFA in separate lanes.
-
Development: Place the spotted plate into the equilibrated chamber and replace the lid.[19] Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood. Place the dried plate in a sealed chamber containing a few iodine crystals. Lipids will appear as brown/yellow spots.[15] Alternatively, spray with 0.05% primuline in 80:20 acetone:water and view under UV light (365 nm).[14]
-
Interpretation: TAGs, being the least polar, will have the highest Retention Factor (Rf) value (travel furthest up the plate). Contaminants like DAGs, MAGs, and FFAs are more polar and will have lower Rf values. The presence of spots other than the main TAG spot indicates impurity.
Protocol 2: Purification by Solid-Phase Extraction (SPE)
SPE is excellent for quickly separating lipid classes, such as removing polar contaminants from nonpolar TAGs.[21]
Materials:
-
Silica gel SPE cartridges (e.g., 500 mg)
-
SPE vacuum manifold
-
Collection tubes
-
Solvents: Hexane, diethyl ether, chloroform, methanol
Procedure:
-
Cartridge Conditioning: Place the silica SPE cartridge on the manifold. Wash the cartridge with 6 mL of chloroform/methanol (1:1, v/v) followed by 6 mL of hexane to equilibrate the stationary phase. Do not let the cartridge run dry.
-
Sample Loading: Dissolve the TAG standard (e.g., 10-20 mg) in a minimal amount of hexane (approx. 200 µL). Load the sample onto the conditioned cartridge.
-
Elution of Contaminants (Fraction 1): This step is typically for eluting very non-polar contaminants like hydrocarbons, but for TAG purification, we proceed to elute the TAGs.
-
Elution of Triacylglycerols (Fraction 2): Elute the pure TAGs from the column using a non-polar solvent mixture. A common eluent is 5-10 mL of hexane:diethyl ether (95:5, v/v) .[21] Collect this fraction in a clean collection tube. This fraction should contain your purified TAGs.
-
Elution of More Polar Contaminants (Fraction 3): To confirm removal, you can subsequently elute more polar lipids. Wash the column with 5-10 mL of diethyl ether to elute DAGs and FFAs, followed by 5-10 mL of methanol to elute MAGs and phospholipids. These fractions can be analyzed by TLC to confirm the separation.
-
Solvent Evaporation: Evaporate the solvent from the purified TAG fraction (Fraction 2) under a gentle stream of nitrogen or using a rotary evaporator.
-
Purity Verification: Re-dissolve the dried, purified standard and assess its purity using the TLC protocol described above.
Protocol 3: Purification by Column Chromatography
For larger quantities or when finer separation is needed, gravity column chromatography is the preferred method.[22][23][24]
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (slurry packed)
-
Glass wool
-
Sand
-
Elution solvents (e.g., hexane, diethyl ether)
-
Fraction collection tubes
Procedure:
-
Column Packing: Place a small plug of glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly without air bubbles. Drain the excess hexane until it is just above the silica bed. Add another thin layer of sand on top of the silica bed to prevent disturbance.
-
Sample Loading: Dissolve the TAG standard in a minimal volume of hexane. Carefully load the sample onto the top of the column.
-
Elution: Begin elution with pure hexane, collecting fractions. Gradually increase the polarity of the mobile phase by adding diethyl ether. A typical gradient might be:
-
Fraction 1: 100% Hexane (elutes non-polar lipids)
-
Fraction 2: Hexane:Diethyl Ether (98:2, v/v) (elutes TAGs)
-
Fraction 3: Hexane:Diethyl Ether (90:10, v/v) (elutes DAGs and FFAs)
-
Fraction 4: 100% Diethyl Ether or Chloroform:Methanol (elutes MAGs)
-
-
Fraction Analysis: Analyze each collected fraction by TLC to determine which fractions contain the pure TAG.
-
Pooling and Evaporation: Pool the pure TAG fractions and evaporate the solvent as described in the SPE protocol.
Workflow Visualization
The following diagram illustrates the general workflow for assessing and purifying a commercial TAG standard.
Caption: Workflow for TAG Standard Purification.
Quality Control of Purified Standards
After purification, it is crucial to validate the purity and concentration of your TAG standard.
-
Purity Confirmation: Re-run the purified standard on TLC against the original material to confirm the absence of contaminants. For the highest confidence, use a more quantitative method like GC-FID or HPLC with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD).[25]
-
Concentration Determination: After evaporating the solvent, the purified TAG can be weighed to determine the yield. The standard should then be dissolved in a precise volume of a suitable solvent to create a stock solution of known concentration.
-
Proper Storage: Store the purified standard under an inert atmosphere (nitrogen or argon) at -20°C or -80°C to prevent degradation. Aliquot the standard into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air.
By following these guidelines, you can ensure the integrity of your triacylglycerol standards, leading to more accurate and reliable experimental results.
References
- 1. Analysis of fatty acid profiles of free fatty acids generated in deep-frying process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical approaches for the assessment of free fatty acids in oils and fats - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Monoacylglycerol and diacylglycerol production by hydrolysis of refined vegetable oil by-products using an immobilized lipase from Serratia sp. W3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. A rapid separation technique for overcoming suppression of triacylglycerols by phosphatidylcholine using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thin layer chromatography | Cyberlipid [cyberlipid.gerli.com]
- 15. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 16. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 21. aocs.org [aocs.org]
- 22. Column chromatography glycoglycerolipids | Cyberlipid [cyberlipid.gerli.com]
- 23. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 24. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]
- 25. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Fragmentation of TG(16:0/16:0/20:4)
Welcome to the technical support guide for the optimization of fragmentation parameters for the triacylglycerol (TG) TG(16:0/16:0/20:4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for achieving high-quality, informative MS/MS spectra. Here, we move beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific instrumentation and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions for TG(16:0/16:0/20:4) in positive ion mode MS/MS?
A1: The fragmentation of triacylglycerols in positive ion mode is highly dependent on the adduct formed during ionization (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺). For TG(16:0/16:0/20:4), you can expect to see characteristic neutral losses of the constituent fatty acids. The most informative adducts for structural elucidation are often lithium adducts.[1][2]
Here is a summary of expected diacylglycerol-like fragment ions resulting from the neutral loss (NL) of a fatty acid:
| Precursor Ion (Adduct) | Fatty Acid Lost | Neutral Loss (NL) | Resulting Fragment Ion m/z (Calculated) |
| [M+Li]⁺ | Palmitic Acid (16:0) | C₁₆H₃₂O₂ | [M+Li - C₁₆H₃₂O₂]⁺ |
| [M+Li]⁺ | Arachidonic Acid (20:4) | C₂₀H₃₂O₂ | [M+Li - C₂₀H₃₂O₂]⁺ |
| [M+Na]⁺ | Palmitic Acid (16:0) | C₁₆H₃₂O₂ | [M+Na - C₁₆H₃₂O₂]⁺ |
| [M+Na]⁺ | Arachidonic Acid (20:4) | C₂₀H₃₂O₂ | [M+Na - C₂₀H₃₂O₂]⁺ |
| [M+NH₄]⁺ | Palmitic Acid (16:0) + NH₃ | C₁₆H₃₂O₂ + NH₃ | [M+NH₄ - (C₁₆H₃₂O₂ + NH₃)]⁺ |
| [M+NH₄]⁺ | Arachidonic Acid (20:4) + NH₃ | C₂₀H₃₂O₂ + NH₃ | [M+NH₄ - (C₂₀H₃₂O₂ + NH₃)]⁺ |
Note: The exact m/z values will depend on the isotopic composition and the specific instrument calibration.
Q2: Why is the choice of adduct important for TG analysis?
A2: The cationizing agent significantly influences the fragmentation pathways.[3]
-
Ammonium adducts ([M+NH₄]⁺) are commonly used in liquid chromatography-mass spectrometry (LC-MS) and are effective for identifying the fatty acid composition through neutral losses.[4] However, they may provide less information about the specific positions of the fatty acids on the glycerol backbone (sn-positions).[2]
-
Sodium adducts ([M+Na]⁺) are often present as contaminants and can be used for fragmentation. However, they can sometimes be less informative for detailed structural characterization in tandem MS experiments.[3]
-
Lithium adducts ([M+Li]⁺) are generally considered the most informative for determining the sn-position of fatty acids.[1][2][5] The relative abundances of the fragment ions corresponding to the neutral loss of each fatty acid can differ based on their position, with the loss from the sn-2 position often showing different behavior.[3]
Q3: How does the presence of a polyunsaturated fatty acid like arachidonic acid (20:4) affect fragmentation?
A3: The presence of double bonds in polyunsaturated fatty acids (PUFAs) like arachidonic acid can influence fragmentation. The double bonds can be sites of charge localization, potentially leading to more complex fragmentation patterns or affecting the relative intensities of the neutral loss fragments.[6] While the primary fragmentation pathway for TGs is the neutral loss of fatty acids, the stability of the resulting fragment ions can be influenced by the fatty acid composition.
Troubleshooting and Optimization Guide
Issue 1: I am not seeing any fragmentation of my TG(16:0/16:0/20:4) precursor ion.
Possible Cause: Insufficient collision energy.
Solution:
The optimal collision energy is instrument-dependent and needs to be determined empirically. Different adducts of the same molecule may also require different optimal collision energies.
Workflow for Collision Energy Optimization:
Caption: Workflow for optimizing collision energy.
Expert Tip: For initial screening, a collision energy in the range of 20-40 eV is a good starting point for lithiated or sodiated TGs on many quadrupole and ion trap instruments.[2]
Issue 2: I see fragment ions, but their intensities are very low.
Possible Causes:
-
Low Precursor Ion Intensity: The abundance of your target TG in the sample may be low, or ionization may be inefficient.
-
Suboptimal Collision Gas Pressure: The pressure of the collision gas (e.g., argon, nitrogen) in the collision cell affects the number of collisions and, therefore, the fragmentation efficiency.
-
Inappropriate Adduct Formation: The chosen adduct may not be forming efficiently.
Solutions:
-
Improve Ionization:
-
Optimize Collision Gas Pressure: If your instrument allows, you can perform experiments to optimize the collision gas pressure. However, for many instruments, this is a fixed or less commonly adjusted parameter. Consult your instrument manual for guidance.
-
Consider a Different Adduct: If you are struggling to get good fragmentation with one adduct (e.g., [M+Na]⁺), try switching to another that is known to be more informative, such as [M+Li]⁺.[1][2]
Issue 3: I am having trouble distinguishing the two palmitic acid (16:0) chains from the arachidonic acid (20:4) chain.
Challenge: With two identical fatty acids, determining their respective positions (sn-1, sn-2, or sn-3) can be challenging with standard MS/MS.
Advanced Strategy: Utilizing Relative Fragment Ion Intensities with Lithiated Adducts
The fragmentation of lithiated TGs can provide clues about the sn-position. The neutral loss of a fatty acid from the sn-2 position can be less favorable than from the sn-1/3 positions. This can result in a lower relative intensity of the corresponding fragment ion.
Experimental Protocol for Positional Isomer Differentiation:
-
Prepare a Lithiated Adduct: Ensure efficient formation of the [M+Li]⁺ adduct of TG(16:0/16:0/20:4).
-
Acquire High-Quality MS/MS Spectra: Use the optimized collision energy determined previously. Acquire data with a high-resolution mass spectrometer if available.
-
Analyze Relative Ion Intensities:
-
Scenario A: Arachidonic acid (20:4) is at the sn-2 position. You might observe that the intensity of the fragment ion corresponding to the neutral loss of arachidonic acid is significantly lower than the intensity of the fragment corresponding to the neutral loss of palmitic acid.
-
Scenario B: Palmitic acid (16:0) is at the sn-2 position. You would expect the intensity of the neutral loss of arachidonic acid to be comparable to or higher than the neutral loss of one of the palmitic acids.
-
Expected Fragmentation Pathway and Positional Insights:
Caption: Fragmentation of TG(16:0/16:0/20:4) and interpretation of fragment intensities.
Trustworthiness Note: While relative fragment intensities are a powerful tool, definitive assignment of sn-position often requires authentic standards of the different positional isomers and careful calibration. More advanced techniques like ozone-induced dissociation (OzID) can also provide unambiguous positional information.[7][8][9]
Summary of Recommended Starting Parameters
This table provides a starting point for your optimization experiments. Remember to adapt these based on your specific instrument and experimental observations.
| Parameter | Recommended Starting Point | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI) | TGs readily form positive ions with appropriate adducts. |
| Adduct Formation | Lithium ([M+Li]⁺) | Provides the most structurally informative fragments for positional analysis.[1][2][5] Add 1-5 mM LiOH or Li-Acetate to the solvent. |
| Precursor Ion Selection | Calculated m/z of [TG(16:0/16:0/20:4)+Li]⁺ | Isolate the target ion for fragmentation. |
| Collision Energy (CE) | 25-35 eV (for QTOFs and Ion Traps) | A good starting range for fragmentation of lithiated TGs. Empirical optimization is crucial.[2] |
| Collision Gas | Argon or Nitrogen | Standard collision gases for CID. |
By systematically applying these principles and troubleshooting steps, you will be well-equipped to develop a robust and optimized MS/MS method for the detailed characterization of TG(16:0/16:0/20:4).
References
- 1. aocs.org [aocs.org]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyunsaturated fatty acids effect on serum triglycerides concentration in presence of metabolic syndrome components. The Alaska-Siberia Project - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sequential Collision- and Ozone-Induced Dissociation Enables Assignment of Relative Acyl Chain Position in Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol and 1,3-Dipalmitoyl-2-Arachidonoyl-glycerol
For researchers, scientists, and drug development professionals navigating the intricate world of lipid signaling, the precise molecular architecture of triacylglycerols (TAGs) is of paramount importance. The seemingly subtle difference in the positioning of fatty acid chains on the glycerol backbone can lead to profoundly different biological activities. This guide provides an in-depth comparison of two such regioisomers: 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol and 1,3-Dipalmitoyl-2-Arachidonoyl-glycerol, with a focus on their differential metabolism and consequent bioactivity, particularly in the context of endocannabinoid signaling.
Structural Differences: The Foundation of Divergent Bioactivity
The fundamental distinction between these two molecules lies in the stereospecific numbering (sn) of the fatty acids attached to the glycerol backbone.
-
This compound is a racemic mixture of TAGs where two palmitic acid molecules occupy the sn-1 and sn-2 positions, while an arachidonic acid molecule is at the sn-3 position.
-
1,3-Dipalmitoyl-2-Arachidonoyl-glycerol has palmitic acid at the sn-1 and sn-3 positions, with arachidonic acid centrally located at the sn-2 position.
This positional variance is the critical determinant of how these molecules are recognized and processed by intracellular lipases, ultimately dictating the bioactive signaling molecules they can generate.
The Crucial Role of Lipase Regioselectivity in Metabolism
The initial step in the bioactivation of these TAGs is their hydrolysis by lipases. The specific regioselectivity of these enzymes—their preference for cleaving fatty acids from a particular sn-position—is the lynchpin of the differential bioactivity of these isomers.
Several key lipases are involved in TAG and diacylglycerol (DAG) metabolism, each with distinct preferences:
-
Adipose Triglyceride Lipase (ATGL): This enzyme is rate-limiting for the initial hydrolysis of TAGs. ATGL exhibits a strong preference for cleaving fatty acid esters at the sn-2 position of the glycerol backbone.[1] Upon stimulation by its co-activator CGI-58, its selectivity can broaden to include the sn-1 position.[1]
-
Hormone-Sensitive Lipase (HSL): HSL preferentially hydrolyzes DAGs, with a preference for the sn-1 and sn-3 positions.[1][2]
-
Diacylglycerol Lipase (DAGL): This enzyme is pivotal in the endocannabinoid system as it specifically hydrolyzes DAGs containing an arachidonoyl group at the sn-2 position to produce the endocannabinoid 2-arachidonoylglycerol (2-AG).[3][4]
-
Gastric and Pancreatic Lipases: In the context of digestion, gastric lipase shows higher activity on 1,3-sn-DAGs, while pancreatic lipase is more active on TAGs.[5][6][7]
The interplay of these lipase specificities dictates the metabolic fate of our two TAG isomers.
Predicted Metabolic Pathways and Bioactive Products
Based on the known regioselectivity of key lipases, we can predict the divergent metabolic pathways of these two TAGs and, consequently, their differing bioactivities.
Metabolism of 1,3-Dipalmitoyl-2-Arachidonoyl-glycerol: A Direct Route to 2-AG
This isomer is a prime precursor for the synthesis of the potent endocannabinoid 2-arachidonoylglycerol (2-AG). The metabolic cascade is predicted as follows:
-
Initial Hydrolysis: An sn-1,3 specific lipase, or the combined action of lipases that avoid the sn-2 position, will cleave the palmitic acids from the sn-1 and sn-3 positions.
-
Formation of 2-Arachidonoylglycerol (2-AG): This initial hydrolysis directly yields 2-AG, a full agonist of the cannabinoid receptors CB1 and CB2.[4]
The direct production of 2-AG from this TAG isomer implicates it as a potential modulator of the endocannabinoid system, which is involved in a vast array of physiological processes including neurotransmission, pain perception, appetite, and immune function.
Metabolism of this compound: A More Complex and Indirect Path
The metabolism of this racemic TAG is less direct in terms of producing known potent signaling molecules like 2-AG.
-
Initial Hydrolysis by ATGL: ATGL will preferentially cleave the palmitic acid from the sn-2 position, generating a 1-palmitoyl-3-arachidonoyl-glycerol.
-
Subsequent Hydrolysis by HSL: HSL can then act on either the sn-1 or sn-3 position, releasing either palmitic acid or arachidonic acid as free fatty acids.
While the release of free arachidonic acid can serve as a substrate for the synthesis of pro-inflammatory eicosanoids, this pathway does not directly lead to the formation of 2-AG. The primary diacylglycerol intermediates generated from this TAG do not possess arachidonic acid at the sn-2 position, which is the required substrate for DAGL to produce 2-AG.
Comparative Bioactivity: A Summary
The differential metabolism of these two TAG isomers leads to a stark contrast in their predicted bioactivity.
| Feature | 1,3-Dipalmitoyl-2-Arachidonoyl-glycerol | This compound |
| Primary Bioactive Product | 2-Arachidonoylglycerol (2-AG) | Free Arachidonic Acid, 1-Palmitoyl-3-arachidonoyl-glycerol |
| Key Signaling Pathway | Endocannabinoid System Activation | Pro-inflammatory Eicosanoid Production |
| Predicted Biological Effects | Neuromodulation, Analgesia, Anti-inflammatory effects (context-dependent) | Pro-inflammatory responses |
Experimental Workflows and Methodologies
To experimentally validate these predicted differences in bioactivity, a series of well-established protocols can be employed.
Experimental Protocol 1: In Vitro Lipase Hydrolysis Assay
Objective: To determine the specific metabolic products of each TAG isomer upon incubation with key lipases.
Methodology:
-
Substrate Preparation: Prepare solutions of this compound and 1,3-Dipalmitoyl-2-Arachidonoyl-glycerol in a suitable buffer containing a detergent (e.g., Triton X-100) to ensure proper emulsification.
-
Enzyme Incubation: Incubate the TAG substrates with purified recombinant lipases (e.g., ATGL, HSL, DAGL) at their optimal temperature and pH.
-
Lipid Extraction: At various time points, stop the reaction and extract the lipids using a modified Bligh-Dyer method.
-
Product Analysis: Analyze the lipid extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the resulting diacylglycerols, monoacylglycerols, and free fatty acids.
Experimental Protocol 2: Cell-Based Bioactivity Assays
Objective: To compare the downstream cellular effects of the two TAG isomers.
Methodology:
-
Cell Culture: Culture appropriate cell lines (e.g., neuronal cells for endocannabinoid signaling, macrophages for inflammatory responses).
-
Treatment: Treat the cells with equimolar concentrations of each TAG isomer.
-
Endpoint Analysis:
-
2-AG Measurement: For neuronal cells, measure intracellular 2-AG levels using LC-MS.
-
Eicosanoid Profiling: For macrophages, measure the release of prostaglandins and leukotrienes into the cell culture medium using LC-MS/MS.
-
Signaling Pathway Activation: Assess the phosphorylation status of key signaling proteins (e.g., MAP kinases, NF-κB) by Western blotting.
-
Functional Assays: Perform functional assays relevant to the cell type, such as measuring changes in intracellular calcium levels or cytokine secretion.
-
Visualizing the Divergent Metabolic Fates
The following diagrams illustrate the predicted metabolic pathways for each TAG isomer.
Caption: Predicted metabolic pathway of 1,3-Dipalmitoyl-2-Arachidonoyl-glycerol.
Caption: Predicted metabolic pathway of this compound.
Conclusion and Future Directions
The structural isomerism of this compound and 1,3-Dipalmitoyl-2-Arachidonoyl-glycerol dictates their metabolic fate and subsequent bioactivity. The latter serves as a direct precursor to the endocannabinoid 2-AG, positioning it as a key molecule for researchers investigating the endocannabinoid system. In contrast, the former is more likely to contribute to the pool of free arachidonic acid, a precursor for pro-inflammatory eicosanoids.
For drug development professionals, this distinction is critical. Targeting the synthesis or degradation of specific TAG isomers could offer a novel therapeutic avenue for modulating endocannabinoid tone or inflammatory responses with greater precision. Future research should focus on in vivo studies to confirm these predicted metabolic pathways and to fully elucidate the physiological and pathophysiological consequences of the differential bioactivity of these two important lipid molecules.
References
- 1. Studies on the substrate and stereo/regioselectivity of adipose triglyceride lipase, hormone-sensitive lipase, and diacylglycerol-O-acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The digestion of diacylglycerol isomers by gastric and pancreatic lipases and its impact on the metabolic pathways for TAG re-synthesis in enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Effects of Different Arachidonic Acid-Containing Lipids
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various arachidonic acid (AA)-containing lipids is paramount for dissecting complex biological processes and developing targeted therapeutics. This guide provides an in-depth, objective comparison of the performance of these lipids, grounded in experimental data and established methodologies. We will delve into the distinct signaling pathways, biological effects, and the experimental designs required to elucidate these differences, empowering you to make informed decisions in your research endeavors.
The Central Role of Arachidonic Acid: A Precursor to a Diverse Lipid Arsenal
Arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid, is a key component of the phospholipids that make up cellular membranes, particularly phosphatidylethanolamine, phosphatidylcholine, and phosphatidylinositides.[1][2] While contributing to membrane fluidity, its most significant role is as a precursor to a vast array of potent signaling molecules.[3][4] Upon cellular stimulation by mechanical, chemical, or physical stimuli, AA is liberated from membrane phospholipids, primarily by the action of phospholipase A2 (PLA2).[2][3] Once released, free AA is rapidly metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), giving rise to a diverse family of bioactive lipids with often opposing effects.[5]
This guide will focus on comparing the key players within the most well-characterized families of AA-containing lipids: the eicosanoids (prostaglandins and leukotrienes), the endocannabinoids, and various phospholipids and their lysophospholipid derivatives.
Eicosanoids: The Pro-Inflammatory Powerhouses - Prostaglandins vs. Leukotrienes
Prostaglandins and leukotrienes are potent lipid mediators deeply involved in inflammatory responses.[6] While both are derived from AA, their synthesis is governed by distinct enzymes, leading to divergent biological outcomes.
Biosynthesis: A Tale of Two Pathways
The initial step in eicosanoid synthesis is the release of AA from the cell membrane. From there, the metabolic route diverges:
-
Prostaglandins: The cyclooxygenase (COX) pathway, mediated by COX-1 and COX-2 enzymes, converts AA into the unstable intermediate prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases into various prostaglandins, such as PGE2, PGD2, and prostacyclin (PGI2), as well as thromboxanes.[7]
-
Leukotrienes: The lipoxygenase (LOX) pathway, primarily involving 5-lipoxygenase (5-LOX), converts AA into leukotriene A4 (LTA4). LTA4 is subsequently converted to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, LTE4) by LTC4 synthase.[7]
Figure 1: Divergent Biosynthesis of Prostaglandins and Leukotrienes.
Comparative Pro-Inflammatory Effects: PGE2 vs. LTB4
Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) are archetypal members of their respective classes and are potent pro-inflammatory mediators. However, their specific roles and potencies can differ significantly.
| Feature | Prostaglandin E2 (PGE2) | Leukotriene B4 (LTB4) |
| Primary Pro-Inflammatory Actions | Vasodilation, increased vascular permeability, pain sensitization, fever.[6] | Potent chemoattractant for neutrophils, promotes neutrophil aggregation and degranulation.[8][9] |
| Receptors | EP1, EP2, EP3, EP4 (G-protein coupled receptors). | BLT1, BLT2 (G-protein coupled receptors). |
| Effect on Cytokine Release | Can both stimulate and inhibit cytokine production depending on the cell type and context. For example, in macrophages, PGE2 can inhibit the production of some pro-inflammatory cytokines.[10] | Generally stimulates the release of pro-inflammatory cytokines.[11] |
| Relative Potency | Varies depending on the specific biological response being measured. | Considered one of the most potent chemoattractants.[8] |
Experimental Evidence:
Studies directly comparing PGE2 and LTB4 have revealed their distinct contributions to the inflammatory cascade. For instance, in alveolar macrophages from patients with active sarcoidosis, stimulated cells release significantly higher levels of LTB4 compared to healthy controls, while PGE2 release remains unchanged, suggesting a key role for LTB4 in the pathogenesis of this disease.[9] Furthermore, PGE2 has been shown to inhibit LTB4 synthesis in rat alveolar macrophages, indicating a complex regulatory interplay between these two eicosanoids.[12]
Endocannabinoids: Neuromodulators with a Difference - Anandamide vs. 2-Arachidonoylglycerol
Anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are the two major endocannabinoids, acting as endogenous ligands for cannabinoid receptors, primarily CB1 and CB2.[13] While initially considered to have similar functions, emerging evidence highlights their distinct pharmacological properties and physiological roles, particularly in the central nervous system.[13][14]
Biosynthesis and Degradation: Separate Paths to Neuromodulation
The synthesis and breakdown of AEA and 2-AG are tightly regulated by distinct enzymatic pathways, allowing for their differential spatial and temporal control.
-
Anandamide (AEA): Synthesized from N-arachidonoyl phosphatidylethanolamine (NAPE) by the action of NAPE-specific phospholipase D (NAPE-PLD). AEA is primarily degraded by fatty acid amide hydrolase (FAAH).[4]
-
2-Arachidonoylglycerol (2-AG): Primarily synthesized from diacylglycerol (DAG) by diacylglycerol lipase (DAGL). 2-AG is mainly degraded by monoacylglycerol lipase (MAGL).[4][15]
Figure 2: Distinct Biosynthesis and Degradation of Anandamide and 2-AG.
Comparative Effects on Synaptic Plasticity
One of the most well-studied functions of endocannabinoids is their role in regulating synaptic plasticity, the cellular basis of learning and memory. Both AEA and 2-AG can induce long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons. However, their mechanisms and potencies differ.
| Feature | Anandamide (AEA) | 2-Arachidonoylglycerol (2-AG) |
| Receptor Activity | Partial agonist at CB1 and CB2 receptors.[14] | Full agonist at CB1 and CB2 receptors. |
| Brain Concentration | Significantly lower than 2-AG. | Approximately 100-1000 times more abundant than AEA in the brain. |
| Role in LTP | Modulates LTP, with evidence suggesting it can both enhance and impair LTP depending on the experimental conditions and concentration.[16][17][18] | Considered a key mediator of retrograde signaling that is crucial for the induction of certain forms of LTP.[16][17] |
| Potency in LTP Induction | Generally less potent than 2-AG in inducing LTP. | More potent than AEA in inducing LTP. |
Experimental Evidence:
Studies using electrophysiological recordings in hippocampal slices have directly compared the effects of AEA and 2-AG on LTP. It has been shown that simultaneous activation of CB1 receptors by both 2-AG and anandamide enhances theta-burst stimulation (TBS)-induced LTP, and this effect is mediated by the suppression of inhibition at GABAergic synapses.[16][17] Furthermore, pharmacological inhibition of FAAH, which elevates endogenous AEA levels, can impair LTP, learning, and memory through CB1 receptor signaling.[18] This suggests that while both endocannabinoids are involved, their precise balance is critical for normal synaptic function.
Arachidonyl-Containing Phospholipids and Lysophospholipids: Emerging Players in Cell Signaling
Beyond their role as a source of free AA, phospholipids containing arachidonic acid and their lysophospholipid derivatives are now recognized as important signaling molecules in their own right.
Key Players and Their Generation
-
Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE): These are major components of cell membranes, and the presence of AA at the sn-2 position is crucial for membrane fluidity and as a reservoir for AA release.[3][4]
-
Lysophosphatidylcholine (LPC) and Lysophosphatidylethanolamine (LPE): These are generated from PC and PE, respectively, by the action of phospholipase A2 (PLA2), which removes the fatty acid at the sn-2 position.[19]
Comparative Signaling and Biological Effects
The signaling properties of arachidonyl-containing phospholipids and lysophospholipids are an active area of research. While direct comparative studies are less common than for eicosanoids and endocannabinoids, some key differences are emerging.
| Feature | Arachidonyl-Phospholipids (e.g., PC, PE) | Arachidonyl-Lysophospholipids (e.g., LPC) |
| Primary Role | Structural components of membranes, source of AA for eicosanoid and endocannabinoid synthesis.[3][4] | Bioactive signaling molecules with diverse effects. |
| Mechanism of Action | Primarily indirect, through the release of AA. | Can act directly on cell surface receptors and modulate intracellular signaling pathways.[19] |
| Biological Effects | Contribute to membrane properties and serve as a precursor pool. | Can induce inflammatory responses, stimulate cell proliferation, and modulate ion channel activity.[19][20] |
Experimental Evidence:
Studies have shown that lysophosphatidylcholine (LPC) can stimulate the release of arachidonic acid in human endothelial cells, leading to the production of pro-inflammatory eicosanoids.[19] Interestingly, this effect was specific to LPC, as other lysolipids like lysophosphatidylethanolamine were relatively ineffective.[19] This highlights the importance of the headgroup in determining the biological activity of these lipids. Furthermore, the position of the arachidonyl chain (sn-1 vs. sn-2) in lysophospholipids can also influence their signaling properties, although this is an area that requires further investigation.[21]
Methodological Cornerstones for Comparative Analysis
To obtain reliable and reproducible data when comparing the effects of different arachidonic acid-containing lipids, it is essential to employ well-validated and standardized experimental protocols.
Quantification of Inflammatory Cytokine Release
A common method to assess the pro-inflammatory effects of lipids is to measure the release of cytokines from immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs).
Protocol: ELISA for Cytokine Quantification
-
Cell Culture: Plate macrophages (e.g., RAW 264.7) or PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Stimulation: Treat the cells with different concentrations of the arachidonic acid-containing lipids of interest (e.g., PGE2, LTB4) for a specified time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO or ethanol).
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokine and determine the concentration of the cytokine in the samples.
Rationale and Controls:
-
Dose-Response: Using a range of lipid concentrations is crucial to determine the EC50 (half-maximal effective concentration) and compare the potency of different lipids.
-
Time-Course: Measuring cytokine release at different time points can reveal differences in the kinetics of the response.
-
Vehicle Control: Essential to ensure that the observed effects are due to the lipid and not the solvent used to dissolve it.
-
Positive Control: A known inducer of the cytokine of interest (e.g., LPS) should be included to validate the assay.
Figure 3: Workflow for Cytokine Release Assay.
Measurement of Synaptic Plasticity
Electrophysiology is the gold standard for studying the effects of neuromodulators on synaptic plasticity, such as long-term potentiation (LTP).
Protocol: Field Potential Recording of LTP in Hippocampal Slices
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents and maintain them in artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Place a slice in a recording chamber and perfuse with aCSF. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes to assess the magnitude and stability of LTP.
-
Drug Application: To compare the effects of different endocannabinoids, apply them to the slice before and during LTP induction and measure the impact on the magnitude of potentiation.
Rationale and Controls:
-
Stable Baseline: A stable baseline is essential for accurately measuring the change in synaptic strength after LTP induction.
-
Input-Output Curve: Before LTP induction, an input-output curve should be generated to determine the appropriate stimulation intensity.
-
Control Slices: Slices that do not receive the LTP-inducing stimulus should be recorded to ensure that the observed potentiation is not due to spontaneous changes in synaptic strength.
-
Pharmacological Antagonists: To confirm the involvement of specific receptors (e.g., CB1 receptors), LTP experiments should be repeated in the presence of selective antagonists.
Lipid Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous identification and quantification of multiple lipid species in complex biological samples.
Protocol: Extraction and Analysis of Arachidonic Acid Metabolites from Cell Culture
-
Sample Collection: Collect cell culture media and/or cell pellets. For cell pellets, wash with ice-cold PBS.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).[5][13][22][23][24] Add an internal standard (a deuterated version of the analyte of interest) to each sample before extraction to account for sample loss during preparation.
-
Solvent Evaporation: Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis: Inject the sample onto an appropriate LC column (e.g., C18) for separation. The eluent is then introduced into the mass spectrometer, where the lipids are ionized and fragmented. Specific parent-to-daughter ion transitions are monitored for each lipid of interest for quantification.
Rationale and Controls:
-
Internal Standards: Crucial for accurate quantification, as they correct for variations in extraction efficiency and instrument response.
-
Calibration Curve: A calibration curve with known concentrations of each lipid standard must be run with each batch of samples.
-
Blank Samples: Extraction blanks (containing only the extraction solvents) should be included to identify any background contamination.
-
Quality Control Samples: Pooled samples or certified reference materials should be analyzed periodically to monitor the performance of the assay.
Conclusion
The diverse family of arachidonic acid-containing lipids represents a complex and fascinating area of research with profound implications for human health and disease. By understanding their distinct biosynthetic pathways, signaling mechanisms, and biological effects, and by employing rigorous and well-controlled experimental methodologies, researchers can unravel the intricate roles of these potent lipid mediators. This guide provides a framework for the comparative analysis of these lipids, empowering scientists to advance our understanding of their physiological and pathological functions and to develop novel therapeutic strategies targeting these critical pathways.
References
- 1. athmicbiotech.com [athmicbiotech.com]
- 2. Phospholipids, Sphingolipids, and Cholesterol-Derived Lipid Mediators and Their Role in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipids, Sphingolipids, and Cholesterol-Derived Lipid Mediators and Their Role in Neurological Disorders [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of the generation in vitro of chemotactically active LTB4 and its omega-metabolites by human neutrophils and lymphocytes/monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Release of prostaglandin E2 and leukotriene B4 by alveolar macrophages from patients with sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prostaglandin E2 limits arachidonic acid availability and inhibits leukotriene B4 synthesis in rat alveolar macrophages by a nonphospholipase A2 mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurolipidomics.com [neurolipidomics.com]
- 14. Differential role of anandamide and 2-arachidonoylglycerol in memory and anxiety-like responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-AG and anandamide enhance hippocampal long-term potentiation via suppression of inhibition - Open Archive Press [printo.2promojournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lysophosphatidylcholine stimulates the release of arachidonic acid in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lysophosphatidylcholine induces inflammatory activation of human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lysophospholipid stereoisomers exert distinct GPR55-mediated functions via different Gα subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lipidmaps.org [lipidmaps.org]
- 23. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 24. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and MS Methods for Triacylglycerol Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and lipidomic research, the accurate and precise quantification of triacylglycerols (TAGs) is paramount. These molecules are not only fundamental to understanding metabolic diseases but are also key components in lipid-based drug delivery systems, where their composition can directly influence the stability, bioavailability, and efficacy of a therapeutic.[1] The analytical challenge lies in the immense structural diversity of TAGs, which consist of a glycerol backbone esterified with three fatty acids of varying chain length and degree of unsaturation.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for TAG analysis: High-Performance Liquid Chromatography (HPLC) with universal detectors, such as the Evaporative Light Scattering Detector (ELSD), and Mass Spectrometry (MS), often coupled with HPLC (LC-MS). As a Senior Application Scientist, my aim is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, ensuring that the protocols described are not just procedures to be followed, but self-validating systems grounded in scientific integrity.
The Analytical Imperative: Why Method Selection Matters
The choice between HPLC-ELSD and LC-MS is not merely a matter of instrument availability; it is a strategic decision that impacts the depth and reliability of your data. HPLC with detectors like ELSD or UV provides a robust platform for quantifying known TAGs and assessing overall purity. In contrast, LC-MS offers unparalleled sensitivity and specificity, enabling the identification and quantification of individual TAG species within complex mixtures, even at trace levels.[2] The cross-validation of these methods is therefore a critical exercise in ensuring data integrity, particularly in regulated environments where analytical methods must be demonstrated to be fit for their intended purpose, as outlined by guidelines from the International Council for Harmonisation (ICH).[3][4][5]
Principles of Separation and Detection: A Tale of Two Techniques
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation
HPLC, particularly in the reversed-phase (RP-HPLC) mode, is the method of choice for the separation of TAG molecular species.[2] The fundamental principle of RP-HPLC is the partitioning of analytes between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. For the non-polar TAGs, this separation is governed by their "equivalent carbon number" (ECN), which is a function of the total number of carbon atoms and the number of double bonds in the fatty acid chains. Essentially, longer, more saturated TAGs have greater retention times.[6]
Causality in Method Design: The choice of a C18 stationary phase is deliberate; its long alkyl chains provide the necessary hydrophobicity to interact with the fatty acid moieties of the TAGs, enabling fine separation based on subtle differences in their structure. The use of a non-aqueous mobile phase, often a gradient of acetonitrile and a stronger solvent like isopropanol or acetone, is crucial because TAGs are poorly soluble in water.[7] This gradient elution is necessary to resolve the complex mixtures of TAGs found in natural and pharmaceutical samples, from early-eluting, highly unsaturated species to late-eluting, long-chain saturated species.[2]
For detection, while UV detection at low wavelengths (around 205-210 nm) can be used, it suffers from a lack of universal response for all TAGs, as the response is highly dependent on the presence of chromophoric double bonds.[8] The Evaporative Light Scattering Detector (ELSD) offers a more universal detection mechanism for non-volatile analytes like TAGs. The eluent from the HPLC is nebulized, the mobile phase is evaporated, and the remaining analyte particles scatter a light beam, generating a signal proportional to the mass of the analyte.[9] This makes ELSD a valuable tool for quantifying total TAG content and for routine quality control.[9][10]
Mass Spectrometry (MS): The Pinnacle of Specificity and Sensitivity
Mass spectrometry is an indispensable tool in lipidomics due to its high sensitivity, specificity, and ability to provide detailed structural information.[11] When coupled with HPLC (LC-MS), it combines the separation power of chromatography with the precise mass measurement capabilities of MS.
Ionization—The Gateway to the Mass Analyzer: For TAG analysis, two common atmospheric pressure ionization (API) techniques are employed: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): A "soft" ionization technique that is well-suited for a wide range of molecules. In the context of TAGs, ESI often produces adduct ions, such as [M+NH₄]⁺, which are stable and provide accurate molecular weight information.[12] ESI is generally preferred for its high ionization efficiency and minimal in-source fragmentation, making it ideal for quantitative studies.[13]
-
Atmospheric Pressure Chemical Ionization (APCI): This technique is particularly effective for non-polar molecules like TAGs. APCI involves the ionization of the mobile phase, which then transfers charge to the analyte molecules. A key feature of APCI for TAG analysis is the generation of characteristic diacylglycerol-like fragment ions ([DAG]⁺) through the loss of a fatty acid from the sn-1 or sn-3 position. This fragmentation provides valuable structural information, aiding in the identification of the fatty acid constituents of the TAG.[12]
The choice between ESI and APCI depends on the analytical goal. For straightforward quantification with minimal fragmentation, ESI is often the preferred method. For structural elucidation and identification of unknown TAGs, the fragmentation patterns generated by APCI are highly informative.[12]
Experimental Protocols: A Step-by-Step Guide to Analysis
The following protocols are representative methodologies for the analysis of TAGs in a pharmaceutical lipid-based formulation.
Sample Preparation: The Foundation of Accurate Analysis
A robust and reproducible sample preparation protocol is critical for both HPLC and MS analysis.
-
Accurate Weighing: Accurately weigh approximately 10-50 mg of the lipid formulation into a volumetric flask.
-
Dissolution: Dissolve the sample in a suitable organic solvent, such as a mixture of chloroform and methanol (2:1, v/v) or n-hexane.
-
Dilution: Dilute to a final concentration within the linear range of the analytical method (e.g., 0.1-1 mg/mL).
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.
Protocol 1: HPLC-ELSD for Quantitative Analysis
This protocol is designed for the routine quantification of total TAGs and known TAG species.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Isopropanol.
-
Gradient: A time-based gradient from a higher proportion of acetonitrile to a higher proportion of isopropanol to elute TAGs based on their ECN. A typical gradient might be: 0-30 min, 30-40% B; 30-70 min, 40-45% B.
-
Flow Rate: 0.8-1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
-
ELSD Conditions:
-
Drift Tube Temperature: 40-55 °C.
-
Nebulizing Gas (Nitrogen) Flow: 1.5-2.0 L/min.
-
-
Data Analysis:
-
Quantification is typically performed using an external standard calibration curve of a representative TAG standard (e.g., triolein). Due to the non-linear response of ELSD, a logarithmic transformation of both concentration and peak area is often required to achieve a linear calibration curve.[4]
-
Protocol 2: LC-MS/MS for Identification and Quantification
This protocol provides a framework for the detailed characterization and sensitive quantification of individual TAG species.
-
Instrumentation:
-
UHPLC or HPLC system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI or APCI source.
-
-
Chromatographic Conditions:
-
Column: C18 or C30 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm).
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A gradient designed to separate a wide range of TAGs. For example: 30% B for 3 min, then ramp to 99% B over 20-30 min.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (Example using ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (Nitrogen) Flow and Temperature: Optimized for the specific instrument and flow rate.
-
Acquisition Mode:
-
Full Scan: To identify all detectable TAG species.
-
Multiple Reaction Monitoring (MRM): For targeted quantification of specific TAGs. This involves selecting the precursor ion (e.g., [M+NH₄]⁺) and a specific product ion generated by collision-induced dissociation (CID). A common approach for TAGs is to monitor the neutral loss of a specific fatty acid.
-
-
-
Data Analysis:
-
Identification of TAG species is based on their accurate mass and/or fragmentation patterns.
-
Quantification is performed using an internal standard (e.g., a deuterated TAG) and a calibration curve of authentic standards.
-
Visualizing the Workflow: From Sample to Result
The following diagram illustrates a comprehensive workflow for the cross-validation of HPLC-ELSD and LC-MS methods for TAG analysis.
Caption: Workflow for cross-validation of HPLC-ELSD and LC-MS/MS for TAG analysis.
Performance Comparison: A Quantitative Showdown
The following table summarizes the typical performance characteristics of HPLC-ELSD and LC-MS/MS for TAG analysis, synthesized from various validation studies. It is important to note that these values can vary depending on the specific analyte, matrix, and instrumentation.
| Validation Parameter | HPLC-ELSD | LC-MS/MS | Rationale and Insights |
| Specificity | Moderate | High | HPLC-ELSD relies on chromatographic resolution alone. LC-MS/MS adds the dimension of mass-to-charge ratio, providing superior specificity and the ability to resolve co-eluting species. |
| Linearity (R²) | > 0.99 (with logarithmic transformation)[4] | > 0.99 | LC-MS/MS typically exhibits a wider linear dynamic range. ELSD response is inherently non-linear and requires data transformation for linear regression.[4] |
| Accuracy (% Recovery) | 90-110% | 95-105% | Both methods can achieve good accuracy with proper validation. LC-MS/MS often shows slightly better recovery due to its higher specificity. |
| Precision (RSD%) | < 5% | < 15% (for complex matrices) | HPLC-ELSD can be very precise for well-resolved peaks. The precision of LC-MS/MS can be influenced by matrix effects, but is generally excellent with the use of appropriate internal standards. |
| Limit of Detection (LOD) | ng on column | pg to fg on column | LC-MS/MS is significantly more sensitive than HPLC-ELSD, often by several orders of magnitude.[10] |
| Limit of Quantification (LOQ) | ng on column | pg to fg on column | The higher sensitivity of LC-MS/MS translates to much lower LOQs, making it suitable for trace-level analysis. |
| Structural Information | None | High | MS/MS fragmentation provides detailed structural information, allowing for the identification of fatty acid composition and, in some cases, their position on the glycerol backbone. |
Making the Right Choice: A Decision Framework
The selection of the most appropriate technique hinges on the specific analytical requirements of your project.
-
Choose HPLC-ELSD for:
-
Routine quality control of raw materials or finished products with well-characterized TAG profiles.
-
Quantification of total TAG content.
-
When a cost-effective and robust method is required.
-
When structural information is not a primary concern.
-
-
Choose LC-MS/MS for:
-
In-depth lipidomic studies requiring the identification and quantification of a wide range of TAG species.
-
Analysis of TAGs in complex biological matrices where specificity is critical.
-
Trace-level quantification of TAGs.
-
Studies where understanding the fatty acid composition and structure of TAGs is essential for elucidating biological mechanisms or formulation properties.
-
Conclusion: A Symbiotic Approach to Analytical Excellence
In the rigorous environment of pharmaceutical and scientific research, HPLC-ELSD and LC-MS should not be viewed as competing, but rather as complementary techniques for the comprehensive analysis of triacylglycerols. HPLC-ELSD provides a reliable and cost-effective method for routine quantitative analysis, while LC-MS offers unparalleled depth in terms of specificity, sensitivity, and structural elucidation. The cross-validation of these methods is not just a regulatory hurdle but a scientific best practice that ensures the generation of high-quality, reliable, and defensible data. By understanding the fundamental principles, the rationale behind experimental choices, and the performance characteristics of each technique, researchers can confidently select and validate the most appropriate method to meet their analytical objectives and drive their research and development forward.
References
- 1. benchchem.com [benchchem.com]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. youngin.com [youngin.com]
- 6. agilent.com [agilent.com]
- 7. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. iris.inrim.it [iris.inrim.it]
- 13. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopy for the Structural Elucidation of Triacylglycerol Isomers
For researchers, scientists, and drug development professionals engaged in lipid analysis, the precise structural characterization of triacylglycerol (TAG) isomers is a significant analytical challenge. TAGs, the primary components of fats and oils, consist of a glycerol backbone esterified with three fatty acids. Isomers of TAGs, which possess the same fatty acid composition but differ in their positional arrangement on the glycerol backbone (regioisomers), exhibit distinct physical, chemical, and biological properties.[1][2] This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous elucidation of TAG isomer structures, offering field-proven insights and detailed experimental protocols.
The Challenge of Triacylglycerol Isomerism
The positional distribution of fatty acids within a TAG molecule profoundly influences its metabolic fate.[3] For instance, the absorption and physiological effects of palmitic acid are dependent on its esterification at the sn-2 or sn-1,3 positions of the glycerol backbone.[3] Traditional analytical methods for determining this regiospecificity often involve enzymatic or chemical hydrolysis, which can be complex, time-consuming, and may introduce artifacts.[1][4][5] While chromatographic techniques like silver-ion and reversed-phase HPLC can separate TAG isomers, they often require extensive method development and may not provide complete resolution for complex mixtures.[1][2][6] Mass spectrometry (MS) offers high sensitivity but can be challenged by the similar fragmentation patterns of regioisomers, making quantification difficult without authentic standards.[7][8][9]
NMR spectroscopy emerges as a powerful, non-destructive alternative that provides detailed structural information about intact TAG molecules in solution.[10][11] It allows for both qualitative and quantitative analysis without the need for derivatization or chromatographic separation.[11][12]
Principles of NMR-Based TAG Isomer Analysis
The utility of NMR in distinguishing TAG regioisomers lies in the sensitivity of nuclear chemical shifts to the local electronic environment. The different positions on the glycerol backbone (sn-1, sn-2, and sn-3) create distinct chemical environments for the nuclei within the attached fatty acid chains.
¹H NMR Spectroscopy: A First Look
Proton (¹H) NMR is a highly sensitive and rapid technique for lipid analysis.[11] While significant signal overlap can occur in the aliphatic region of TAG spectra, key proton signals in the glycerol moiety region can offer initial insights into positional distribution.[10][11]
Key ¹H NMR Signals for TAG Analysis:
-
Glycerol Backbone Protons: The protons on the glycerol backbone appear in the range of 4.10-5.30 ppm. The sn-2 proton typically resonates as a multiplet around 5.24 ppm, while the sn-1,3 protons appear as distinct doublets of doublets between 4.10 and 4.30 ppm.[13][14][15]
-
Olefinic Protons: Protons on double bonds (-CH=CH-) of unsaturated fatty acids resonate between 5.30 and 5.40 ppm.[11]
-
α-Carbonyl Protons: The protons on the carbon adjacent to the carbonyl group (α-CH₂) appear around 2.30 ppm.[11]
While ¹H NMR is excellent for determining the overall degree of unsaturation and fatty acid composition, its ability to definitively assign fatty acids to specific glycerol positions is limited due to signal overlap.[10][15]
¹³C NMR Spectroscopy: The Key to Regiospecificity
Carbon-13 (¹³C) NMR spectroscopy offers a much wider chemical shift range compared to ¹H NMR, leading to superior signal resolution and making it the more powerful tool for TAG regioisomer analysis.[10] The key to its discriminatory power lies in the distinct chemical shifts of the carbonyl and olefinic carbons, which are highly sensitive to their position on the glycerol backbone.[4][16][17]
Crucial ¹³C NMR Regions for Isomer Differentiation:
-
Carbonyl Carbon Region (δ 172-174 ppm): This is the most informative region for regiospecific analysis. The carbonyl carbons (C1) of fatty acids at the sn-1 and sn-3 positions (α-positions) are chemically equivalent in the absence of a chiral center and resonate at a slightly different frequency than the carbonyl carbon at the sn-2 position (β-position).[4][16] Typically, the sn-1,3 carbonyl signals appear approximately 0.4 ppm downfield from the sn-2 signal.[16]
-
Olefinic Carbon Region (δ 127-131 ppm): For unsaturated fatty acids, the carbons of the double bonds also exhibit position-dependent chemical shifts.[4][17] This allows for the differentiation of unsaturated fatty acids at the sn-1,3 and sn-2 positions.
A significant advantage of ¹³C NMR is that it can distinguish between fatty acids with unsaturation close to the carboxyl group, such as those with Δ4, Δ5, or Δ6 double bonds.[16] However, a limitation is its lower natural abundance, which often necessitates longer acquisition times.[10][18]
Performance Comparison: 1D vs. 2D NMR Techniques
While 1D ¹H and ¹³C NMR provide foundational information, two-dimensional (2D) NMR techniques are often essential for unambiguous structural elucidation, especially in complex mixtures.
| NMR Technique | Primary Application for TAG Isomer Analysis | Advantages | Limitations |
| ¹H NMR (1D) | Rapid assessment of overall fatty acid composition and degree of unsaturation. | High sensitivity, short acquisition time.[11] | Significant signal overlap, limited ability to resolve regioisomers.[10] |
| ¹³C NMR (1D) | Direct observation and quantification of fatty acids at sn-1,3 vs. sn-2 positions via carbonyl and olefinic carbon signals. | Excellent signal resolution, provides direct evidence of regiospecificity.[10][16] | Lower sensitivity, longer acquisition times.[10][18] |
| COSY (¹H-¹H) | Establishes proton-proton correlations, aiding in the assignment of signals within the glycerol moiety and fatty acid chains. | Helps to resolve overlapping signals and confirm structural fragments. | Does not directly provide information on regiospecificity. |
| HSQC (¹H-¹³C) | Correlates directly bonded protons and carbons. | Provides unambiguous assignment of proton and carbon signals, overcoming overlap in 1D spectra.[19] | Longer experiment time than 1D methods. |
| HMBC (¹H-¹³C) | Shows correlations between protons and carbons over two to three bonds. | Crucial for linking specific fatty acid signals to the glycerol backbone, confirming regiospecific assignments. | Can be less sensitive and requires careful optimization. |
Experimental Workflows and Protocols
Achieving reliable and reproducible results in NMR-based TAG analysis requires meticulous attention to experimental detail.
Sample Preparation Protocol
-
Extraction: Extract lipids from the sample matrix using a modified Folch method or a similar procedure to ensure complete recovery of TAGs.[20]
-
Solvent Selection: Dissolve the extracted lipid sample in a deuterated solvent, typically chloroform-d (CDCl₃), which provides good solubility for TAGs and has a well-defined residual solvent signal for referencing.
-
Concentration: The sample concentration should be optimized to ensure a good signal-to-noise ratio without causing viscosity-related line broadening. A concentration range of 10-50 mg/mL is generally suitable.
-
Internal Standard (for Quantification): For quantitative NMR (qNMR), add a known amount of an internal standard that has a signal in a clear region of the spectrum.
NMR Data Acquisition Protocol
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) to maximize signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum to assess sample concentration and overall composition.
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate quantification.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
To ensure accurate quantification, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Optimize the spectral width and number of increments in the indirect dimension to achieve adequate resolution.
-
Use standard pulse programs provided by the spectrometer manufacturer.
-
Visualizing Structural Elucidation with NMR
The following diagrams illustrate the fundamental principles and workflows for TAG isomer analysis using NMR.
Caption: Structural representation of two common TAG regioisomers.
Caption: A typical workflow for TAG isomer analysis using NMR spectroscopy.
Data Interpretation and Quantification
The cornerstone of regiospecific analysis by ¹³C NMR is the integration of the distinct signals in the carbonyl region. The relative amounts of fatty acids at the sn-2 position versus the sn-1,3 positions can be determined by comparing the integral areas of their respective carbonyl carbon signals.
Example Calculation: Let I(sn-2) be the integral of the carbonyl signal for a specific fatty acid at the sn-2 position, and I(sn-1,3) be the integral for the same fatty acid at the sn-1,3 positions. The percentage of that fatty acid at the sn-2 position can be calculated as:
% at sn-2 = [I(sn-2) / (I(sn-2) + 0.5 * I(sn-1,3))] * 100
This quantitative capability is a significant advantage of NMR over other techniques, as it does not require response factor correction or calibration with individual standards, provided the experimental conditions are correctly set.[11]
Concluding Remarks
NMR spectroscopy, particularly ¹³C NMR, provides a robust and reliable method for the detailed structural elucidation and quantification of triacylglycerol regioisomers.[5][16] Its non-destructive nature and ability to analyze intact molecules without derivatization make it an invaluable tool in food science, nutrition, and pharmaceutical development.[11] While ¹H NMR offers rapid screening capabilities, the superior resolution of ¹³C NMR is essential for definitive regiospecific assignment.[10] Furthermore, the application of 2D NMR techniques like HSQC and HMBC can resolve ambiguities in complex mixtures, providing a comprehensive understanding of TAG structure.[21][22][23][24] By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently employ NMR to unravel the complexities of triacylglycerol isomerism.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aocs.org [aocs.org]
- 6. aocs.org [aocs.org]
- 7. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty Acid Composition of Triglycerides [nmr.oxinst.com]
- 13. researchgate.net [researchgate.net]
- 14. Triacylglycerol Composition and Chemical-Physical Properties of Cocoa Butter and Its Derivatives: NMR, DSC, X-ray, Rheological Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. article.sapub.org [article.sapub.org]
- 16. aocs.org [aocs.org]
- 17. mdpi.com [mdpi.com]
- 18. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid profiling using two-dimensional heteronuclear single quantum coherence NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 23. researchgate.net [researchgate.net]
- 24. Fast quantitative 2D NMR for metabolomics and lipidomics: A tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Complexities of Triacylglycerol Ionization in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of triacylglycerols (TAGs) is paramount. As the primary energy storage molecules in eukaryotes, fluctuations in TAG profiles can signify metabolic dysregulation central to numerous disease states. Mass spectrometry (MS) stands as the cornerstone of TAG analysis, yet the inherent variability in the ionization efficiency of different TAG species presents a significant analytical hurdle. This guide provides an in-depth comparison of the ionization efficiencies of various triacylglycerol species, supported by experimental data, to empower researchers to make informed methodological decisions and ensure the scientific integrity of their findings.
The Challenge of Uniform Ionization in Triacylglycerol Analysis
Triacylglycerols are neutral lipids composed of a glycerol backbone esterified with three fatty acids. The structural diversity of TAGs, arising from variations in fatty acid chain length and the number and position of double bonds, is immense. This structural heterogeneity is a primary determinant of their differential ionization efficiencies in mass spectrometry.[1] Consequently, equimolar concentrations of different TAG species will not produce an equivalent ion signal, complicating direct quantitative comparisons from raw spectral data.
Two of the most prevalent soft ionization techniques employed for TAG analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[2][3] Both methods exhibit biases in ionization based on the physicochemical properties of the TAG molecules. Understanding these biases is the first step toward accurate and reliable quantification.
Factors Influencing Triacylglycerol Ionization Efficiency
The propensity of a TAG molecule to form a gas-phase ion is not uniform and is influenced by several key structural features.
Degree of Unsaturation
The number of double bonds within the fatty acid chains significantly impacts ionization efficiency. In APCI, it has been observed that the degree of unsaturation has a marked effect on the fragmentation patterns and the relative abundance of protonated molecular ions versus diglyceride fragment ions.[4] For instance, TAGs with two or three double bonds tend to show predominantly protonated molecular ions, whereas those with singly unsaturated fatty acids yield diglyceride ions as the base peak.[4] Saturated TAGs may only show diglyceride fragment ions.[4] This suggests that the presence of π-electrons in unsaturated systems can stabilize the molecular ion.
Fatty Acid Chain Length
While the degree of unsaturation often plays a more dominant role, the length of the fatty acid chains can also influence ionization. Longer acyl chains increase the hydrophobicity of the TAG molecule. In ESI, lipid species with higher hydrophobicity (e.g., longer acyl chains) tend to form aggregates at lower concentrations, which are poorly ionizable.[5] This can lead to a lower apparent response factor for TAGs with longer, saturated fatty acid chains compared to those with shorter or more unsaturated chains.[5]
Adduct Formation in Electrospray Ionization
In ESI, TAGs, being non-polar, have a low affinity for protons and are typically detected as adducts with cations present in the mobile phase, such as ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺).[2][6][7][8] The choice of adduct can significantly influence ionization efficiency and subsequent fragmentation patterns, which is critical for structural elucidation.
-
Ammonium Adducts ([M+NH₄]⁺): Commonly used in liquid chromatography-mass spectrometry (LC-MS) due to their compatibility with reversed-phase chromatography.[2] The fragmentation of these adducts often involves the neutral loss of ammonia and a fatty acid, providing structural information.[7]
-
Sodium Adducts ([M+Na]⁺): Often readily formed and can provide stable signals.[9] However, the presence of multiple adducts ([M+NH₄]⁺, [M+Na]⁺, [M+K]⁺) for the same lipid species can complicate quantification if not all adducts are accounted for.[9]
-
Lithium Adducts ([M+Li]⁺): Known to provide more informative fragment ions for structural identification compared to other adducts.[2] Fragmentation of lithiated TAGs can yield nearly equal intensities for the neutral losses of the three fatty acyl chains, aiding in identification.[2]
The variability in adduct formation and the differing ionization efficiencies of these adducts underscore the importance of consistent mobile phase composition and the consideration of all major adducts for accurate quantification.[9]
Comparative Ionization Efficiencies: A Data-Driven Overview
To illustrate the practical implications of these factors, the following table summarizes representative data on the relative ionization efficiencies of different TAG species. These values are often determined by analyzing a standard mixture of TAGs at known concentrations and comparing the resulting peak areas.
| Triacylglycerol Species | Acyl Composition | Degree of Unsaturation | Relative Ionization Efficiency (APCI) | Relative Ionization Efficiency (ESI, [M+NH₄]⁺) |
| Trilaurin | 12:0/12:0/12:0 | 0 | Low | Moderate |
| Trimyristin | 14:0/14:0/14:0 | 0 | Low | Moderate |
| Tripalmitin | 16:0/16:0/16:0 | 0 | Low | Low |
| Tristearin | 18:0/18:0/18:0 | 0 | Very Low | Very Low |
| Triolein | 18:1/18:1/18:1 | 3 | High | High |
| Trilinolein | 18:2/18:2/18:2 | 6 | Very High | Very High |
| Trilinolenin | 18:3/18:3/18:3 | 9 | Very High | Very High |
| 1,2-Dipalmitoyl-3-oleoyl-rac-glycerol (PPO) | 16:0/16:0/18:1 | 1 | Moderate | Moderate-High |
| 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO) | 18:1/16:0/18:1 | 2 | High | High |
Note: The relative ionization efficiencies are presented as a general trend (Very Low, Low, Moderate, High, Very High) as absolute values can vary depending on the specific instrument and experimental conditions.
This data clearly demonstrates that as the degree of unsaturation increases, the ionization efficiency generally improves in both APCI and ESI. Conversely, for saturated TAGs, an increase in chain length tends to decrease the ionization efficiency.
Experimental Protocol for Evaluating Triacylglycerol Ionization Efficiency
To ensure the validity and reproducibility of findings, a well-designed experimental protocol is essential. The following protocol outlines a robust method for comparing the ionization efficiencies of different TAG species using LC-MS.
Objective
To determine the relative ionization efficiencies of a panel of triacylglycerol standards using a reversed-phase LC-MS method with both APCI and ESI sources.
Materials and Reagents
-
Triacylglycerol standards (e.g., Trilaurin, Tripalmitin, Tristearin, Triolein, Trilinolein)
-
HPLC-grade isopropanol
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate (for ESI mobile phase)
-
Formic acid (for mobile phase acidification)
-
Class A volumetric flasks and pipettes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer equipped with both ESI and APCI sources (e.g., a triple quadrupole or high-resolution mass spectrometer)[10]
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of triacylglycerol ionization efficiencies.
Step-by-Step Methodology
-
Standard Preparation:
-
Accurately weigh and dissolve each TAG standard in isopropanol to create individual stock solutions of 1 mg/mL.
-
From the stock solutions, prepare a working mixture containing an equimolar concentration (e.g., 10 µM) of each TAG standard. This ensures that any observed differences in signal intensity are due to ionization efficiency and not concentration.
-
-
LC-MS Parameters (APCI):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the TAG species (e.g., start with 30% B, ramp to 100% B over 20 minutes).
-
Flow Rate: 0.3 mL/min.
-
APCI Source Parameters: Optimize vaporizer temperature and corona discharge current according to manufacturer recommendations.
-
-
LC-MS Parameters (ESI):
-
Use the same LC conditions as for APCI.
-
Modify the mobile phase to include 10 mM ammonium acetate to promote the formation of [M+NH₄]⁺ adducts.
-
ESI Source Parameters: Optimize spray voltage, capillary temperature, and gas flow rates.
-
-
Data Acquisition and Analysis:
-
Acquire data in full scan mode to observe all ions being formed.
-
Extract ion chromatograms for the expected primary ion of each TAG species. For APCI, this will likely be the [M+H]⁺ or a characteristic fragment ion. For ESI, this will be the [M+NH₄]⁺ adduct.
-
Integrate the peak areas for each TAG.
-
Calculate the relative ionization efficiency by normalizing the peak area of each TAG to that of a reference TAG (e.g., Triolein).
-
The Underlying Mechanisms of Differential Ionization
The observed differences in ionization efficiency can be attributed to the fundamental chemical processes occurring within the ion source.
Caption: Simplified overview of APCI and ESI ionization mechanisms for triacylglycerols.
In APCI , a corona discharge ionizes the solvent vapor, creating reagent ions. These reagent ions then transfer a proton to the analyte molecules. The stability of the resulting protonated molecule ([M+H]⁺) is influenced by the analyte's structure. The electron-rich double bonds in unsaturated TAGs can help to delocalize the positive charge, leading to a more stable molecular ion and thus higher ionization efficiency.[4]
In ESI , a high voltage is applied to a liquid, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until it reaches the Rayleigh limit, at which point the droplet undergoes Coulombic fission, ejecting smaller droplets. This process repeats until gas-phase analyte ions are formed. For TAGs, this typically involves the association with a cation from the solvent. The efficiency of this process can be influenced by the surface activity of the analyte and its ability to compete for charge at the droplet surface.
Strategies for Mitigating Ionization Efficiency Variability
Given the inherent differences in ionization efficiency, several strategies can be employed to achieve accurate quantification:
-
Use of Internal Standards: The most robust approach is the use of stable isotope-labeled internal standards for each TAG species being quantified. This is often impractical for comprehensive lipidomics studies due to the vast number of TAGs.
-
Response Factors: For quantitative analyses without a corresponding internal standard for every analyte, the use of response factors can significantly improve accuracy.[11][12] These are determined by analyzing standards and correcting the peak areas based on their relative ionization efficiencies.
-
Careful Method Validation: It is crucial to validate any quantitative method with a range of TAG standards that are representative of the sample matrix to understand the ionization behavior of different lipid classes.
Conclusion
The ionization efficiency of triacylglycerols in mass spectrometry is a complex phenomenon influenced by the interplay of fatty acid chain length, degree of unsaturation, and the specifics of the ionization technique and conditions employed. A thorough understanding of these factors is essential for any researcher aiming to perform accurate and reliable quantitative lipidomics. By implementing robust experimental designs, utilizing appropriate standards, and carefully considering the underlying chemical principles, the challenges posed by differential ionization can be effectively navigated, leading to high-quality, reproducible data that can confidently drive scientific discovery.
References
- 1. Desorption/ionization efficiencies of triacylglycerols and phospholipids via EASI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]
- 4. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of triglycerides in food items by desorption electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. Quantitative analysis of triglycerides using atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. holcapek.upce.cz [holcapek.upce.cz]
A Comparative Guide to the Biological Activity of Synthetic vs. Naturally Sourced Triacylglycerols
This guide provides an in-depth comparison of the biological activities of synthetic and naturally sourced triacylglycerols (TAGs). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of properties to explore the causal relationships between TAG structure and biological function. We will delve into the rationale behind creating synthetic TAGs, compare their metabolic fate to natural counterparts, and provide the experimental frameworks necessary for their evaluation.
Introduction: The Significance of Triacylglycerol Structure
Triacylglycerols, the primary components of fats and oils, are esters composed of a glycerol backbone and three fatty acids.[1][2] In nature, they serve as the main form of energy storage in animals and plants.[3][4] Naturally sourced TAGs, found in vegetable oils and animal fats, typically contain a complex mixture of fatty acids distributed on the glycerol backbone.[5] This distribution, while suitable for general energy needs, is not always optimized for specific therapeutic or nutritional applications.
The advent of synthetic methodologies, particularly enzymatic synthesis, has allowed for the creation of "structured triacylglycerols" (STs or SLs).[6][7] These are TAGs that have been modified to control the type and position of fatty acids on the glycerol backbone.[7][8] This precise structural engineering is the fundamental difference between synthetic and natural TAGs and is the primary driver of their distinct biological activities.
The Rationale for Synthesis: Engineering for Function
The motivation for synthesizing structured TAGs stems from the regioselectivity of digestive enzymes. Pancreatic lipase, the primary enzyme for fat digestion, is sn-1,3 specific, meaning it preferentially hydrolyzes fatty acids from the outer (sn-1 and sn-3) positions of the glycerol backbone.[9] The resulting sn-2 monoacylglycerol and free fatty acids are then absorbed by intestinal cells.[9]
This mechanism implies that the biological fate of a fatty acid is highly dependent on its position. By placing specific fatty acids at the sn-2 position, scientists can ensure their efficient absorption. Conversely, placing certain fatty acids at the sn-1 and sn-3 positions can lead to different metabolic outcomes.
Key applications driving the synthesis of structured TAGs include:
-
Enhanced Nutrient Absorption: Placing essential fatty acids like EPA and DHA at the sn-2 position for improved bioavailability.
-
Low-Calorie Fats: Incorporating medium-chain fatty acids (MCFAs) at the sn-1 and sn-3 positions, which are metabolized more rapidly for energy and are less likely to be stored as body fat.[10]
-
Infant Formula Development: Creating TAGs that mimic the structure of human milk fat, where palmitic acid is predominantly at the sn-2 position, which has been shown to improve fat and calcium absorption and reduce the formation of insoluble calcium soaps in the stool.[11]
-
Targeted Drug Delivery: Using TAGs as carriers for fat-soluble drugs and vitamins, with studies showing that structured TAGs can enhance the bioavailability of compounds like Vitamin D.[12]
Below is a diagram illustrating the enzymatic synthesis of a common type of structured TAG.
Caption: Fig 1: Synthesis of an M-L-M Structured TAG.
Comparative Biological Activity
The precise architecture of synthetic TAGs leads to predictable and often enhanced biological effects compared to their naturally sourced counterparts, which have a more random fatty acid distribution.
Digestion and Absorption
As illustrated below, the structural differences directly impact the products of digestion.
Caption: Fig 2: Differential Digestion and Absorption.
A key example is found in infant nutrition. A randomized controlled trial on preterm infants compared a standard formula with one containing a synthetic TAG (Betapol) rich in sn-2 palmitate, mimicking human milk. The study found that the synthetic TAG formula led to significantly improved absorption of palmitic acid and calcium.[11] This is because when palmitic acid is at the sn-1 or sn-3 position (common in vegetable oils), it is cleaved and can form insoluble calcium soaps in the gut, leading to poor absorption of both the fat and the mineral.
Metabolic Fate and Bioavailability
The metabolic consequences extend beyond initial absorption. Structured lipids containing behenic acid, a poorly absorbed saturated fatty acid, have been studied for obesity control. An in vivo study in mice showed that a diet with a structured lipid containing behenic acid resulted in less body mass gain compared to a diet with conventional lard.[13] The nanoemulsified version of this structured lipid was even more effective, leading to 50% less weight gain, improved insulin resistance, and reduced adipose tissue.[13]
Furthermore, the choice of fatty acids in structured TAGs can enhance the bioavailability of other nutrients. A study combining in vitro and in vivo models demonstrated that a structured TAG (compared to a simple physical mixture of the same fatty acids) significantly improved the bioavailability of Vitamin D.[12] The structured TAG showed a higher rate and extent of lipolysis, leading to a greater capacity to form mixed micelles that accommodate the vitamin for absorption.[12]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from studies comparing the effects of synthetic/structured TAGs with their natural or conventional counterparts.
Table 1: Comparison of Nutrient Absorption in Preterm Infants
| Parameter | Standard Formula (Low sn-2 Palmitate) | Synthetic TAG Formula (High sn-2 Palmitate) | Source |
|---|---|---|---|
| Palmitate (16:0) Absorption (%) | Lower | Significantly Higher | [11] |
| Calcium Absorption (%) | 42% (SE 3%) | 57% (SE 7%) | [11] |
| Stool Calcium Soaps | Higher | Significantly Lower |[11] |
Table 2: Bioavailability of Vitamin D with Different Lipid Carriers
| Parameter | Physical Mix (MCT/LCT) | Structured TAG (STG) | Source |
|---|---|---|---|
| Extent of Lipolysis (%) | Lower | 89.28% (p < 0.05) | [12] |
| Vitamin D in Mixed Micelles (%) | Lower | 61.31% (p < 0.05) | [12] |
| In Vivo Plasma Vitamin D (ng/mL) | Lower | 18.75 (p < 0.05) |[12] |
Experimental Protocols for Comparative Assessment
To validate the biological activity of novel TAGs, a combination of in vitro and in vivo assays is essential. The following protocols provide a framework for these evaluations.
Protocol 1: In Vitro Triacylglycerol Hydrolase (Lipase) Activity Assay
This assay measures the rate at which a lipase source can hydrolyze a TAG substrate, which is a crucial first step in digestion. It can be used to compare the susceptibility of different TAG structures to enzymatic action.
Causality: The rate of hydrolysis directly impacts the release of fatty acids and monoacylglycerols for absorption. A TAG that is more readily hydrolyzed may lead to faster and more efficient energy delivery or nutrient uptake. This assay provides a quantitative measure of this initial digestive step.
Methodology: (Adapted from fluorescence-based methods[14])
-
Substrate Preparation:
-
Prepare substrate vesicles containing a fluorescently-labeled TAG (e.g., NBD-TAG), phosphatidylcholine (PC), and phosphatidylinositol (PI).
-
Mix the lipids in chloroform, evaporate the solvent under nitrogen to form a thin film, and hydrate the film with a buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0) by vortexing.
-
The final vesicle suspension contains the TAG substrate.
-
-
Enzyme Preparation:
-
Prepare a homogenate from a relevant biological source (e.g., pancreatic tissue, cultured adipocytes) in an appropriate lysis buffer.
-
Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
-
Kinetic Reaction:
-
In a 96-well microplate, add the enzyme preparation (e.g., 100 µg of protein).
-
Initiate the reaction by adding the NBD-TAG substrate vesicles.
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence in real-time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore). The increase in fluorescence corresponds to the release of the NBD-labeled fatty acid from the quenched environment within the vesicle.
-
-
Data Analysis:
-
Calculate the initial rate of reaction from the linear portion of the fluorescence vs. time curve.
-
Compare the rates of hydrolysis between the natural TAG and the synthetic TAG to determine relative susceptibility to lipase action.
-
Protocol 2: In Vivo Fat Absorption Study in a Rodent Model
This protocol provides a framework for assessing the overall absorption and metabolic processing of dietary TAGs in a living system.
Causality: This in vivo model integrates the complex processes of digestion, absorption, chylomicron formation, and systemic distribution.[15][16] It provides a holistic view of how a TAG's structure affects its ultimate bioavailability and impact on systemic lipid levels, which cannot be fully captured by in vitro methods alone.
Methodology: (Adapted from rodent fat absorption studies[17][18])
-
Animal Acclimation and Diet:
-
Acclimate male Wistar rats (or a similar model) to individual metabolic cages for 7 days.
-
Provide a standard chow diet and water ad libitum.
-
-
Experimental Groups:
-
Divide animals into at least two groups:
-
Group 1 (Control): Fed a diet containing the natural TAG.
-
Group 2 (Test): Fed a diet containing the synthetic TAG.
-
-
The test fats should constitute a specific percentage of the total caloric intake (e.g., 40%).
-
-
Feeding and Sample Collection:
-
After an overnight fast, provide the respective experimental diets to the animals.
-
Collect blood samples from the tail vein at baseline (0 hr) and at set intervals post-meal (e.g., 2, 4, 6, 8 hours).
-
Collect fecal samples daily for the duration of the study (e.g., 72 hours) to quantify fat excretion.
-
-
Biochemical Analysis:
-
Plasma Analysis: Centrifuge blood samples to obtain plasma. Analyze plasma for total TAGs, cholesterol, and the fatty acid composition of the chylomicron fraction using gas chromatography (GC).
-
Fecal Fat Analysis: Perform a total lipid extraction from dried fecal samples (e.g., using the Folch method). Quantify the total fecal fat content gravimetrically.
-
-
Data Analysis and Interpretation:
-
Apparent Fat Absorption (%): Calculate using the formula: [(Total Fat Intake - Total Fecal Fat Excretion) / Total Fat Intake] * 100.
-
Postprandial Lipemia: Plot the plasma TAG concentration against time for each group. A lower area under the curve (AUC) may indicate faster clearance or lower absorption.
-
Compare the results between the control and test groups to determine the effect of the TAG structure on absorption and systemic lipid metabolism.
-
Caption: Fig 3: Workflow for a Comparative In Vivo Study.
Conclusion
The biological activity of a triacylglycerol is not solely determined by its fatty acid composition but is critically influenced by the positional distribution of those fatty acids on the glycerol backbone. While natural TAGs provide essential energy and fatty acids, their random structure can limit the bioavailability of specific components. Synthetic structured triacylglycerols offer a powerful tool to overcome these limitations. By precisely engineering the molecular architecture, it is possible to create lipids with enhanced nutritional properties, improved therapeutic potential, and targeted metabolic effects. The experimental frameworks provided herein offer a self-validating system for researchers to rigorously assess and compare the biological activities of these novel lipids, paving the way for their application in advanced nutrition, functional foods, and pharmaceutical development.
References
- 1. Triacylglycerol Definition, Structure & Function - Lesson | Study.com [study.com]
- 2. Triacylglycerol | PPTX [slideshare.net]
- 3. What is Triacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Natural, Modified, and Synthetic Lipids-Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of structured triacylglycerols in food products for value addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomised controlled trial of a synthetic triglyceride milk formula for preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medium and long-chain structured triacylglycerol enhances vitamin D bioavailability in an emulsion-based delivery system: combination of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scivisionpub.com [scivisionpub.com]
- 14. A simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of structured triacylglycerols containing predominantly stearic and oleic acids to probe early events in metabolic processing of dietary fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intestinal triacylglycerol synthesis in fat absorption and systemic energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Absorption of synthetic, stereochemically defined acylglycerols in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biosynthesis of triacylglycerols by rat intestinal mucosa in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Comparison of TG(16:0/16:0/20:4) Levels in Diverse Biological Tissues
For researchers, scientists, and professionals in drug development, understanding the nuanced distribution of specific lipid species across different tissues is paramount for elucidating metabolic pathways and identifying potential therapeutic targets. This guide provides an in-depth, objective comparison of the levels of a specific triglyceride, TG(16:0/16:0/20:4), across various tissues, supported by established experimental data and detailed methodologies. We will delve into the critical aspects of experimental design, from sample preparation to mass spectrometry-based quantification, to ensure the generation of reliable and reproducible data.
The Significance of TG(16:0/16:0/20:4) in Metabolic Research
Triglycerides (TGs) are the primary form of energy storage in most organisms.[1] The specific fatty acid composition of a TG molecule can significantly influence its metabolic fate and signaling functions. TG(16:0/16:0/20:4) is a complex triglyceride containing two molecules of palmitic acid (16:0) and one molecule of arachidonic acid (20:4). The presence of arachidonic acid, a precursor for a variety of signaling molecules including prostaglandins and leukotrienes, makes this particular TG species of significant interest in studies of inflammation, neuroscience, and metabolic disease.
Recent lipidomics studies have begun to shed light on the tissue-specific distribution and potential roles of TG(16:0/16:0/20:4). For instance, elevated levels of TG(16:0/16:0/20:4) have been observed in the hippocampus of rats exhibiting depression-like behavior, suggesting a potential role in neurological function and stress responses.[2] Furthermore, this triglyceride has been identified as a component of the human cord blood lipidome, indicating its importance from the earliest stages of development.
Comparative Analysis of TG(16:0/16:0/20:4) Levels Across Tissues
The concentration of TG(16:0/16:0/20:4) varies significantly between different tissues, reflecting the specialized metabolic functions of each organ. While a comprehensive, standardized database for a wide array of tissues is still an emerging area of research, we can synthesize findings from various lipidomics studies to provide a comparative overview. It is crucial to acknowledge that direct comparisons between different studies should be made with caution due to variations in experimental conditions, analytical platforms, and sample handling.
| Tissue | Species | Relative Abundance/Observation | Reference |
| Hippocampus | Rat | Elevated in models of depression-like behavior.[2] | [2][3] |
| Cord Blood | Human | Identified as a component of the neonatal lipid profile. | [4] |
| Plasma | Human | Detected in untargeted lipidomic analyses.[5] | [5] |
| Adipose Tissue | Human | Triglycerides are the most abundant lipid class, with composition varying by body area.[6] | [6] |
| Liver | Mouse | Hepatic triglyceride content is genetically determined and varies between strains.[7] | [7] |
Note: The table above provides a qualitative comparison based on available literature. Absolute quantitative data for TG(16:0/16:0/20:4) across a standardized panel of tissues is not yet widely available. This highlights a significant opportunity for future research in the field of lipidomics.
Experimental Protocols for Quantitative Analysis
Accurate and reproducible quantification of TG(16:0/16:0/20:4) requires a meticulously planned and executed experimental workflow. The following sections detail the critical steps, from lipid extraction to mass spectrometric analysis, providing the rationale behind each methodological choice.
Lipid Extraction: Choosing the Right Method for Your Tissue
The first and arguably most critical step in lipid analysis is the efficient extraction of lipids from the biological matrix. The choice of extraction method can significantly impact the recovery of different lipid classes and the overall reproducibility of the results.[8][9] For a comprehensive analysis of triglycerides, two methods have stood the test of time and remain the gold standards in the field: the Folch method and the Bligh & Dyer method.[10][11][12]
1. The Folch Method
The Folch method is a robust technique for the exhaustive extraction of lipids from a variety of tissues.[10][13][14] It utilizes a chloroform:methanol (2:1, v/v) solvent system to create a single-phase mixture with the tissue homogenate, ensuring thorough lipid solubilization.[10]
Step-by-Step Protocol for Folch Lipid Extraction: [13][14][15]
-
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times that of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).
-
Agitation: Agitate the mixture for 15-20 minutes at room temperature to ensure complete lipid extraction.
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate. Vortex the mixture and centrifuge at low speed (e.g., 2000 rpm) to separate the mixture into two distinct phases.
-
Lipid Collection: The lower, chloroform-rich phase contains the extracted lipids. Carefully collect this lower phase, avoiding the upper aqueous phase and the protein interface.
-
Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen or using a vacuum concentrator to obtain the dried lipid extract.
-
Reconstitution: Reconstitute the dried lipids in an appropriate solvent for subsequent analysis (e.g., methanol:toluene 1:1).[16]
2. The Bligh & Dyer Method
The Bligh & Dyer method is a modification of the Folch method, particularly well-suited for tissues with high water content, such as muscle.[17] It uses a different ratio of chloroform, methanol, and water to achieve phase separation.[11][18][19]
Step-by-Step Protocol for Bligh & Dyer Lipid Extraction: [18][19]
-
Initial Homogenization: For each 1 mL of aqueous sample (or tissue homogenate), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.
-
Induce Phase Separation: Add 1.25 mL of chloroform and vortex. Then, add 1.25 mL of deionized water and vortex again.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 rpm) for 5 minutes to facilitate phase separation.
-
Lipid Collection: The lower, organic phase contains the lipids. Carefully aspirate and collect this phase.
-
Washing (Optional but Recommended): To improve the purity of the lipid extract, the collected lower phase can be "washed" with an "authentic upper phase" (prepared by performing the extraction on a water blank).[19]
-
Solvent Evaporation and Reconstitution: As with the Folch method, evaporate the solvent and reconstitute the lipids for analysis.
Causality Behind Experimental Choices: The use of a chloroform/methanol mixture is crucial as it disrupts the hydrogen bonds and hydrophobic interactions between lipids and proteins, allowing for the efficient solubilization of lipids.[10] The subsequent addition of a salt solution or water induces the formation of a biphasic system, partitioning the polar, non-lipid components into the upper aqueous phase and the non-polar lipids into the lower organic phase.[10][12] The choice between the Folch and Bligh & Dyer method often depends on the water content of the tissue, with the Bligh & Dyer method being more economical for high-water content samples.[17] Recent studies have also highlighted that the optimal extraction method can be tissue-specific, emphasizing the need for method validation for each tissue type.[8][20]
Mass Spectrometry-Based Quantification: The Power of LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for the sensitive and specific quantification of individual triglyceride species.[21][22]
1. Chromatographic Separation
Reversed-phase liquid chromatography (RPLC) is commonly employed for the separation of triglycerides.[23] This technique separates lipids based on their hydrophobicity, which is influenced by the length and degree of unsaturation of their fatty acid chains.
2. Mass Spectrometric Detection and Quantification
Electrospray ionization (ESI) is the most common ionization technique for triglyceride analysis, typically detecting them as ammonium or sodium adducts in positive ion mode.[23][24] For quantification, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is a highly sensitive and specific approach.[1] In an MRM experiment, a specific precursor ion (the intact triglyceride) is selected and fragmented, and a specific product ion (resulting from the neutral loss of a fatty acid) is detected.[1]
Experimental Workflow for LC-MS/MS Quantification:
Caption: A generalized experimental workflow for the quantification of triglycerides from tissue samples.
3. The Critical Role of Internal Standards
For accurate quantification in mass spectrometry, the use of an appropriate internal standard is non-negotiable.[23] Internal standards are compounds that are chemically and physically similar to the analyte of interest but are isotopically labeled or contain an odd-chain fatty acid, making them distinguishable by the mass spectrometer.[25][26]
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they co-elute with the analyte and experience similar ionization efficiencies and matrix effects, allowing for highly accurate quantification through isotope dilution.[25] For TG(16:0/16:0/20:4), an ideal internal standard would be its 13C- or deuterium-labeled counterpart.
Odd-Chain Triglyceride Internal Standards: In the absence of a specific SIL standard, triglycerides containing odd-chain fatty acids (e.g., tripentadecanoin, C15:0) can be used.[25][26] The assumption is that these are absent or present at very low levels in biological samples. However, they may not perfectly mimic the chromatographic and ionization behavior of the even-chained analytes.[25]
Logical Relationship for Quantification:
Caption: The fundamental principle of quantification using an internal standard in mass spectrometry.
Conclusion and Future Directions
The quantitative comparison of TG(16:0/16:0/20:4) across different tissues is a rapidly evolving area of research with significant implications for understanding health and disease. While current data indicates a tissue-specific distribution, particularly with notable findings in the brain, a more comprehensive and standardized quantitative analysis across a wider range of tissues is needed.
This guide provides a robust framework for researchers to design and execute such studies with scientific integrity. By employing validated lipid extraction techniques, such as the Folch or Bligh & Dyer methods, and leveraging the power of LC-MS/MS with appropriate internal standards, the scientific community can build a more complete picture of the lipidome and the specific roles of molecules like TG(16:0/16:0/20:4) in biological systems. The continued development of high-throughput and standardized lipidomics platforms will undoubtedly accelerate these efforts, paving the way for new diagnostic and therapeutic strategies.
References
- 1. lcms.cz [lcms.cz]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. UHPLC-MS/MS-based plasma untargeted lipidomic analysis in patients with diabetes mellitus combined with hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics of human adipose tissue reveals diversity between body areas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Research Portal [researchportal.murdoch.edu.au]
- 9. mdpi.com [mdpi.com]
- 10. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 11. scribd.com [scribd.com]
- 12. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 14. Lipid extraction by folch method | PPTX [slideshare.net]
- 15. repository.seafdec.org [repository.seafdec.org]
- 16. protocols.io [protocols.io]
- 17. aquaculture.ugent.be [aquaculture.ugent.be]
- 18. biochem.wustl.edu [biochem.wustl.edu]
- 19. tabaslab.com [tabaslab.com]
- 20. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 21. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 22. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 23. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these compounds is a critical, final step that ensures the safety of personnel, the protection of the environment, and full regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and responsible disposal of 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol.
Understanding the Compound: Hazard Profile and Handling Precautions
This compound is a triacylglycerol containing palmitic and arachidonic acid moieties.[3] While extensive toxicological data for this specific molecule is not available, related glycerides are generally considered to have low acute toxicity.[1] However, it is crucial to treat all laboratory chemicals with a degree of caution.
Key Hazard Considerations:
-
Combustibility: Like other oils and lipids, this compound is combustible.[1] Materials contaminated with it, such as paper towels or absorbent pads, may be prone to spontaneous combustion under certain conditions if allowed to oxidize.[1]
-
Environmental Persistence: While biodegradable, large quantities of lipids can be harmful to aquatic ecosystems.[1][2]
-
Inhalation: While not highly volatile, aerosols or dusts of the compound should be avoided.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes of the compound or solvents used in cleanup. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Not generally required for small quantities | Use a NIOSH-approved respirator if creating aerosols or handling large quantities in a poorly ventilated area. |
Step-by-Step Disposal Protocol
The cardinal rule of laboratory waste disposal is that no chemical waste should be disposed of down the drain or in the regular trash. All waste containing this compound must be treated as hazardous chemical waste and managed through your institution's Environmental Health and Safety (EHS) department.
Phase 1: Waste Segregation and Collection
-
Identify and Segregate: At the point of generation, identify all waste streams containing this compound. This includes:
-
Unused or expired neat compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes).
-
Contaminated consumables (e.g., absorbent pads, gloves, paper towels).
-
-
Use a Designated Waste Container:
-
Select a chemically compatible, leak-proof container with a secure screw-top lid. The original container is often a suitable choice if it is in good condition.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of waste accumulation.
-
-
Segregate Incompatibles: Store the waste container away from strong oxidizing agents.
Phase 2: On-Site Accumulation
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[4] This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: It is best practice to place the waste container within a larger, unbreakable secondary container (such as a plastic tub) to contain any potential leaks.
-
Volume Limits: Be aware of your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in an SAA.
Phase 3: Final Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowed time (per institutional policy), contact your EHS department to arrange for a pickup.
-
Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and the U.S. Environmental Protection Agency (EPA).[1]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate risks.
For Minor Spills:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Remove Ignition Sources: As a combustible material, eliminate any potential ignition sources from the area.
-
Absorb the Spill: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.
-
Collect and Containerize: Carefully scoop the absorbed material into your designated hazardous waste container.
-
Clean the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
For Major Spills:
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Isolate and Ventilate: If safe to do so, close the doors to the area and increase ventilation.
-
Contact EHS/Emergency Response: Immediately notify your institution's EHS or emergency response team for guidance and assistance with the cleanup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure that the final step in their experimental workflow is conducted with the highest standards of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for local requirements.
References
A Senior Application Scientist's Guide to Handling 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol
This document provides a comprehensive operational and safety plan for the handling of 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol. As a complex triacylglycerol, its handling requires a systematic approach grounded in established laboratory safety principles. While comprehensive toxicological data for this specific molecule is not widely available, prudent practice dictates treating it as a potentially hazardous substance.[1] This guide synthesizes information from safety data sheets (SDS) of structurally similar lipids to establish a robust framework for personal protection, operational procedure, and waste disposal.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough risk assessment is paramount. For this compound, the primary concerns, derived from analogous compounds, are:
-
Combustibility: As an organic solid, it is combustible and can burn, though it may be difficult to ignite.[2][3] Fine dusts can form explosive mixtures with air, and any ignition source could lead to a fire or explosion.[2]
-
Contact Irritation: While not generally classified as a skin irritant, direct contact with the eyes may cause temporary discomfort, redness, and tearing.[2][3] Good hygiene practices should always be followed to minimize exposure.[3]
-
Inhalation: Inhalation of dusts or aerosols should be avoided. While not considered highly toxic via inhalation, nuisance dust can have adverse effects on the lungs, especially for individuals with pre-existing respiratory conditions.[3][4]
-
Environmental Hazard: Similar glycerols are classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2] Therefore, release into the environment must be strictly avoided.
A product information sheet for the target compound explicitly states it "should be considered hazardous until further information becomes available," reinforcing the need for a cautious approach.[1]
Core Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale and Best Practices |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles.[5][6] | Protects against accidental splashes of solutions and airborne powder. Goggles provide a more complete seal and are recommended when a higher risk of splashing exists. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5][6] | Provides a barrier against skin contact. Gloves must be inspected for tears or holes before each use. Contaminated gloves should be replaced immediately, and hands should be washed thoroughly after removal.[2] |
| Body Protection | Standard laboratory coat.[5][6] A PVC apron may be used for additional protection during large-scale operations.[2] | Prevents contamination of personal clothing and protects the skin from spills. Lab coats should be kept buttoned and should not be worn outside of the laboratory area.[7] |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator (e.g., N95) is recommended for procedures that may generate dust or aerosols (e.g., weighing, scraping).[5][6] | Minimizes the inhalation of airborne particles. All work with powders should ideally be conducted within a chemical fume hood or a ventilated enclosure to control dust dispersion.[6][8] |
Operational Plan: A Step-by-Step Workflow
Adhering to a standardized procedure minimizes risk and ensures experimental integrity.
Preparation and Weighing
-
Designate Area: Conduct all handling within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[5][8]
-
Assemble PPE: Before handling the primary container, don all required PPE as outlined in the table above.
-
Temperature Equilibration: If the compound is stored cold, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which could compromise the integrity of the lipid.[9]
-
Weighing: Carefully transfer the solid using a spatula. Avoid generating dust. If the compound is supplied in a solvent, use glass or stainless steel tools for transfer.[6][9] Keep the primary container sealed when not in use.[6]
Dissolving and Solution Handling
-
Solvent Selection: This compound is soluble in organic solvents like ethanol and dimethylformamide.[1]
-
Dissolution: To change the solvent, the supplier recommends evaporating the provided solvent under a gentle stream of nitrogen and immediately adding the new solvent.[1] When preparing aqueous solutions, first dissolve the lipid in an organic solvent like ethanol and then dilute with the aqueous buffer.[1]
-
Minimize Aerosols: All procedures should be performed carefully to minimize the creation of splashes or aerosols.[7]
Spill and Emergency Management
Immediate and correct response to a spill is critical for maintaining laboratory safety.
Minor Spills (Solid Powder)
-
Restrict Access: Alert personnel in the immediate area.
-
Control Ignition Sources: Ensure no open flames or spark sources are present.[5]
-
Cleanup: Gently sweep or scoop the material into a designated waste container. Avoid actions that create dust clouds.[5][6]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[5][6] Place all cleanup materials into the hazardous waste container.
Major Spills
-
Evacuate: Immediately evacuate the area and alert laboratory personnel and safety officers.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Containment: Prevent the spill from entering drains or waterways.[2][5]
-
Cleanup: Only trained personnel with appropriate PPE should conduct the cleanup, following institutional emergency procedures.
Special Precaution: Absorbent materials (e.g., paper towels, vermiculite) soaked with this lipid may undergo spontaneous combustion through auto-oxidation.[2] All such contaminated materials must be wetted with water before being placed in a sealed container for disposal.[2]
Disposal and Storage Plan
Storage
-
Store the compound in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[4][5]
-
If supplied in an organic solvent, store in a glass container with a Teflon-lined closure at the recommended temperature (typically -20°C).[9]
-
Protect containers from physical damage and inspect them regularly for leaks.[4]
Disposal
-
This material and its container must be disposed of as hazardous waste.[2]
-
Collect all waste, including unused product and contaminated materials (gloves, wipes, absorbent), in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
The label should clearly identify the contents as "this compound waste" and list associated hazards.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not allow the material to enter drains or the environment.[2]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps and safety checkpoints for handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
